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  • Product: 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride
  • CAS: 1965309-79-8

Core Science & Biosynthesis

Foundational

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride chemical properties

An In-depth Technical Guide to 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride Introduction: A Privileged Scaffold in Modern Medicinal Chemistry 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structure combines two key pharmacophoric features: the piperidine ring and a trifluoromethoxylated phenyl group. The piperidine nucleus is a ubiquitous scaffold found in numerous FDA-approved drugs, valued for its ability to introduce a basic nitrogen center, which can be crucial for target binding and modulating pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, often introduced to enhance metabolic stability, increase lipophilicity, and improve membrane permeability and binding affinity of a drug candidate.[2]

This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and safe handling of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, positioning it as a versatile building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3]

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below has been consolidated from various chemical information databases.

PropertyValueSource(s)
CAS Number 174663-82-0[4]
Molecular Formula C₁₂H₁₅ClF₃NODerived
Molecular Weight 281.70 g/mol Calculated
IUPAC Name 4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride[5]
Appearance Solid / Crystalline Solid[6]
InChI Key OGZONGZRKSIERU-UHFFFAOYSA-N[7]
SMILES C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F.Cl[7]
Storage Store at room temperature or refrigerated (0-8°C), in a dry, dark area, under an inert atmosphere.[3][8]

Section 2: Synthesis and Chemical Reactivity

The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride was not found in the initial search, a general and adaptable multi-step pathway can be conceptualized based on methods for analogous structures.[9][10] A representative workflow often involves the construction of the piperidine ring or the coupling of pre-existing phenyl and piperidine moieties.

A plausible synthetic route, adapted from methodologies for related compounds, is outlined below. This process illustrates the strategic steps required, starting from a pyridine precursor, to achieve the final saturated heterocyclic product.

Conceptual Synthetic Workflow
  • Quaternization: A substituted pyridine, 4-[3-(trifluoromethoxy)phenoxy]pyridine, is reacted with a benzyl halide. This step activates the pyridine ring for subsequent reduction.

  • Partial Reduction: The resulting pyridinium salt is selectively reduced to a tetrahydropyridine intermediate using a reducing agent like sodium borohydride.

  • Hydrogenation & Deprotection: The double bond in the tetrahydropyridine ring is saturated via catalytic hydrogenation. This step often simultaneously cleaves the N-benzyl protecting group (hydrogenolysis).

  • Salt Formation: The resulting free base, 4-(3-Trifluoromethoxy-phenyl)-piperidine, is treated with hydrochloric acid (HCl) to yield the stable hydrochloride salt.

G cluster_0 Conceptual Synthesis Pathway A 4-[3-(Trifluoromethoxy)phenoxy]pyridine B N-Benzyl Pyridinium Salt A->B  Benzyl Halide (Quaternization) C N-Benzyl Tetrahydropyridine B->C  NaBH4 (Partial Reduction) D 4-(3-Trifluoromethoxy-phenyl)-piperidine (Free Base) C->D  H2, Pd/C (Hydrogenation & Deprotection) E Target Compound: 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl D->E  HCl in Ether (Salt Formation)

A plausible multi-step synthesis for 4-arylpiperidines.
Chemical Reactivity Insights
  • N-H Acidity and Basicity: The secondary amine of the piperidine ring is basic and serves as a key site for derivatization (e.g., N-alkylation, N-acylation) to modulate the compound's properties.

  • Aromatic Ring: The trifluoromethoxy-phenyl ring can undergo electrophilic aromatic substitution, although the -OCF₃ group is deactivating. Its primary role is to engage in hydrophobic and other non-covalent interactions with biological targets.

  • -OCF₃ Group: The trifluoromethoxy group is highly stable and resistant to metabolic degradation, a key reason for its incorporation in drug design.[2]

Section 3: Spectroscopic and Analytical Characterization

The identity and purity of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride are confirmed using a suite of standard spectroscopic and analytical techniques.[11] While specific spectra for this exact compound are proprietary, the expected characteristics can be reliably predicted.

Expected Spectroscopic Signatures:
  • ¹H NMR: The spectrum would show complex multiplets for the aromatic protons on the trifluoromethoxy-phenyl ring. The aliphatic protons on the piperidine ring would appear as a series of broad, overlapping multiplets. A broad singlet, corresponding to the N-H proton of the hydrochloride salt, would likely be observed downfield.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to C-F coupling. Signals for the aliphatic carbons of the piperidine ring would be present in the upfield region.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (as a broad band for the ammonium salt), C-H stretching for both aromatic and aliphatic groups, C-O-C stretching of the ether, and strong C-F stretching bands characteristic of the trifluoromethoxy group.

Purity Analysis Protocol (GC-FID)

A standard method for assessing the purity of such compounds is Gas Chromatography with Flame Ionization Detection (GC-FID).[11]

  • Sample Preparation: Accurately weigh 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of ~1 mg/mL. The hydrochloride salt may need to be neutralized to the free base for better volatility.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and an FID detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

Section 4: Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed. The toxicological properties of this specific compound have not been fully investigated, and caution is advised.[12] Information is derived from safety data sheets (SDS) of structurally related compounds.

GHS Hazard Classification

Based on analogous compounds, 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is anticipated to have the following classifications:

  • Acute Toxicity, Oral (Warning) [13]

  • Skin Irritation (Warning) [13]

  • Serious Eye Irritation (Warning) [13]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) [13]

Safe Handling Protocol

G cluster_1 Laboratory Safe Handling Workflow prep 1. Preparation - Read SDS - Work in fume hood - Gather PPE ppe 2. Don PPE - Nitrile gloves - Safety glasses - Lab coat prep->ppe handling 3. Chemical Handling - Avoid dust inhalation - Prevent skin/eye contact - Use appropriate tools ppe->handling spill Spill Occurs handling->spill If... storage 4. Storage - Tightly closed container - Cool, dry, dark place handling->storage cleanup Spill Cleanup - Wear respirator & gloves - Scoop solid material - Ventilate & wash area spill->cleanup disposal 5. Waste Disposal - Dispose of contaminated gloves - Follow institutional guidelines cleanup->disposal storage->disposal end End of Process disposal->end

Workflow for the safe handling and storage of chemical reagents.

Step-by-Step Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that a safety shower and eye wash station are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[8]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[12][14]

    • Body Protection: Wear a lab coat. For larger quantities or risk of splash, consider additional protective clothing.[12]

  • Handling: Avoid creating dust. Do not breathe dust or vapor.[12] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[14]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12][15]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[12][15]

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Protect from light and moisture.[8]

References

  • PubChem. (n.d.). 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company. (2026, January 23). Safety Data Sheet: [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[3-(trifluoromethoxy)phenyl]piperidine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • National Measurement Institute Australia. (2023, June 2). Reference Material Product Information Sheet: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-(3-(Trifluoromethyl)phenyl)piperidine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHYL)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d051c27e828469850c95a02e86b0200832d2c129]([Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • TE Connectivity. (n.d.). 174663-2: Econoseal Automotive Housings. Retrieved from [Link]

  • ACS Publications. (2019, July 12). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Retrieved from [Link]

  • PubMed. (2018, September 27). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed technical analysis of the potential mechanism of action of 4-(3-Trifluoromethoxy-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the potential mechanism of action of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride. In the absence of extensive direct research on this specific molecule, this document synthesizes findings from structurally related compounds to propose a scientifically grounded hypothesis of its biological activity. This approach is designed to empower researchers and drug development professionals with a robust framework for initiating further investigation.

Executive Summary: A Molecule of Neurological Interest

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a synthetic compound featuring a central piperidine ring attached to a phenyl group substituted with a trifluoromethoxy moiety at the meta position. The hydrochloride salt form enhances its aqueous solubility, a crucial property for pharmacological studies. While direct studies on this specific isomer are limited, the broader class of phenylpiperidine derivatives is of significant interest in neuropharmacology due to their interactions with a range of central nervous system (CNS) targets. Based on the analysis of structurally similar compounds, it is hypothesized that 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride primarily acts as a modulator of monoamine neurotransmitter systems, with potential interactions with dopamine, serotonin, and sigma receptors.

Chemical and Physical Properties

The unique properties of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride are conferred by its distinct structural motifs. The piperidine ring is a common scaffold in many neuroactive compounds. The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and receptor binding affinity.

PropertyValueSource
Molecular FormulaC12H14F3N•HCl[1]
Molecular Weight265.70 g/mol [1]
CAS Number6652-16-0[1]

Proposed Mechanism of Action: A Multi-Target Hypothesis

Given the pharmacological profile of related phenylpiperidine and trifluoromethoxyphenyl derivatives, a multi-target mechanism of action for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is proposed. The primary targets are likely to be within the dopaminergic and serotonergic systems, with a potential for interaction with sigma receptors.

Interaction with Dopamine Receptors

Numerous studies on substituted piperidines have highlighted their affinity for dopamine receptors, particularly the D4 subtype. For instance, a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were identified as potent D4 receptor antagonists.[2][3] The structural similarity suggests that 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride may also exhibit affinity for dopamine receptors. Antagonism at the D4 receptor could have implications for conditions such as Parkinson's disease and L-DOPA-induced dyskinesias.[2][3]

Proposed Dopamine D4 Receptor Antagonism Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Vesicular Storage Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D4_Receptor Dopamine D4 Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Production AC->cAMP Inhibition Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Modulation Compound 4-(3-Trifluoromethoxy-phenyl) -piperidine hydrochloride Compound->D4_Receptor Antagonizes Dopamine->D4_Receptor Binds

Caption: Proposed antagonistic action at the Dopamine D4 receptor.

Modulation of the Serotonergic System

The serotonergic system is another likely target. Phenylpiperidine derivatives have been extensively studied as ligands for serotonin transporters (SERT) and various serotonin receptor subtypes. Specifically, compounds with similar structures have shown high affinity for the serotonin transporter, acting as selective serotonin reuptake inhibitors (SSRIs).[4] Additionally, interactions with 5-HT1A and 5-HT7 receptors have been reported for novel alkoxy-piperidine derivatives.[5] This suggests that 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride could function as an SSRI and/or a modulator of serotonin receptors, which would be relevant for treating depression and anxiety disorders.

Putative Serotonin Transporter (SERT) Inhibition Workflow

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Serotonin_Release Serotonin Release Synaptic_Cleft Synaptic Serotonin Serotonin_Release->Synaptic_Cleft SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Synaptic_Cleft->SERT Binds 5HT_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->5HT_Receptor Activates Neuronal_Signaling Neuronal Signaling 5HT_Receptor->Neuronal_Signaling Compound 4-(3-Trifluoromethoxy-phenyl) -piperidine hydrochloride Compound->SERT Inhibits

Caption: Hypothesized inhibition of the serotonin transporter (SERT).

Sigma Receptor Affinity

Piperidine and piperazine scaffolds are known to exhibit high affinity for sigma-1 (σ1) receptors.[6][7] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. The structural characteristics of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride are consistent with those of known sigma-1 receptor ligands.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride for a panel of CNS receptors and transporters.

Protocol:

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, including but not limited to:

    • Dopamine receptors (D1, D2, D3, D4)

    • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT7)

    • Serotonin transporter (SERT)

    • Norepinephrine transporter (NET)

    • Dopamine transporter (DAT)

    • Sigma receptors (σ1, σ2)

  • Membrane Preparation: Cell membranes expressing the target receptors or transporters are prepared from recombinant cell lines or animal brain tissue.

  • Binding Assay:

    • Incubate the prepared membranes with a specific radioligand for the target of interest.

    • Add increasing concentrations of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (the competitor).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

A Prepare Receptor Membranes B Incubate with Radioligand A->B C Add Test Compound (Increasing Concentrations) B->C D Equilibration C->D E Rapid Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Sources

Foundational

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride This guide provides a comprehensive overview of the safety and handling protocols for 4-(3-Trifluoromethoxy-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

This guide provides a comprehensive overview of the safety and handling protocols for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, a compound of interest for researchers and professionals in drug development. Given the specificity of this molecule, this document synthesizes data from its free base and structurally related analogs to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Compound Identification and Properties

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and the trifluoromethoxy-phenyl substituent confers specific physicochemical properties that are critical for its biological activity. While a dedicated CAS number for the hydrochloride salt is not consistently reported across major databases, the free base, 4-[3-(trifluoromethoxy)phenyl]piperidine, is identified by CAS Number 924275-17-2 .[1] The toxicological properties of the hydrochloride salt are expected to be closely related to this parent compound.

Table 1: Physicochemical Properties of Related Compounds

PropertyValueSource CompoundReference
Molecular FormulaC₁₂H₁₄F₃NO (Free Base)4-[3-(trifluoromethoxy)phenyl]piperidine[1]
Molecular Weight281.70 g/mol (HCl Salt)4-(4-(Trifluoromethoxy)phenyl)piperidine HCl[2]
Physical FormSolid, White to Yellow Powder4-(3-Fluorophenyl)piperidine HCl[3]
Storage TemperatureRoom Temperature, in a dry, well-ventilated areaGeneral recommendation for similar salts[2][3][4]

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract. The Globally Harmonized System (GHS) classification for the free base provides a strong foundation for assessing the risks of the hydrochloride salt.[1]

GHS Hazard Pictograms:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard CodeHazard StatementSource CompoundReference
Skin Irritation2H315Causes skin irritationFree Base & Analogs[1][5][6]
Serious Eye Damage1H318Causes serious eye damageFree Base[1]
Serious Eye Irritation2AH319Causes serious eye irritationAnalogs[5][6]
Specific Target Organ Toxicity (Single Exposure)3H335 / H336May cause respiratory irritation; May cause drowsiness or dizzinessFree Base & Analogs[1][6]

Expert Analysis: The trifluoromethoxy group and the piperidine ring can be metabolized or interact with biological tissues, leading to irritation. The hydrochloride salt, being a fine powder, can be easily aerosolized, increasing the risk of respiratory exposure. The H318 classification (Causes serious eye damage) for the free base is a critical warning, necessitating stringent eye protection.[1]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount before handling this compound. The following workflow ensures that all potential hazards are identified and mitigated.

RiskAssessmentWorkflow cluster_planning Planning & Assessment cluster_control Control Measures cluster_operation Operation & Review start Identify Compound 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl review_sds Review SDS & Literature (Analogs: H315, H318, H335/H336) start->review_sds Gather Data assess_exp Assess Exposure Potential (Weighing, Transfer, Solubilization) review_sds->assess_exp Analyze Risks select_controls Select Controls - Fume Hood - PPE (Gloves, Goggles, Lab Coat) - Spill Kit Ready assess_exp->select_controls Mitigate develop_sop Develop/Review SOP (Step-by-step handling protocol) select_controls->develop_sop Document conduct_work Conduct Experiment (Follow SOP) develop_sop->conduct_work Execute decon Decontaminate & Dispose (Follow waste procedures) conduct_work->decon Cleanup review_proc Review & Update (Post-procedure evaluation) decon->review_proc Feedback Loop

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Engineering Controls

The primary objective is to minimize exposure through inhalation, skin contact, and eye contact. This is achieved through a combination of engineering controls and meticulous laboratory practices.

4.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of the fine powder.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[4]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station is mandatory in the work area.[5]

4.2. Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent one.

Preparation:

  • Verify Equipment: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Don PPE: Put on all required Personal Protective Equipment as detailed in Section 5.

Handling the Solid Compound:

  • Weighing: Carefully weigh the desired amount of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride on a tared weigh boat. Perform this action in the fume hood, away from drafts, to prevent the powder from becoming airborne.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel or vial. Tap the spatula gently to dislodge any remaining powder. Avoid any sweeping motions that could generate dust.

  • Closure: Immediately and securely cap the stock container and the receiving vessel.

Cleanup:

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood, the balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

  • Dispose of Consumables: Place used weigh boats, gloves, and other contaminated disposable items into a sealed bag for chemical waste disposal.[8]

  • Hand Washing: After removing gloves and lab coat, thoroughly wash hands with soap and water.[5]

Personal Protective Equipment (PPE)

The appropriate PPE forms a crucial barrier against exposure.

  • Eye Protection: Chemical safety goggles are mandatory due to the H318 "Causes serious eye damage" classification.[1][4] Standard safety glasses are insufficient. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves.[7] If handling for extended periods or working with solutions, consider double-gloving. Inspect gloves for any tears or holes before use and change them immediately if contamination is suspected.

  • Body Protection: A buttoned, full-length laboratory coat must be worn to protect skin and clothing.[7]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with a particle filter may be required for large-scale operations or emergency spill cleanup outside of a hood.[4][9]

Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][8] Keep the container tightly closed to prevent moisture absorption, which can affect the stability of the hydrochloride salt.

  • Location: Store away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[7]

  • Incompatible Materials: Avoid strong oxidizing agents.[10] While specific reactivity data is limited, compounds of this nature can react exothermically with strong oxidizers.

Emergency Procedures

A clear and rehearsed emergency plan is critical.

EmergencyResponse cluster_assess Assess Situation cluster_action Immediate Actions event Emergency Event (Spill, Exposure, Fire) assess_safety Is the area safe to approach? (Fire, Large Spill, etc.) event->assess_safety assess_type What is the emergency type? assess_safety->assess_type Yes evacuate Evacuate Area Alert Others Call Emergency Services (911) assess_safety->evacuate No spill_kit Use Spill Kit (for minor spills) assess_type->spill_kit Minor Spill first_aid Administer First Aid (Eyewash, Shower, etc.) assess_type->first_aid Personnel Exposure fire_ext Use Fire Extinguisher (if trained & safe) assess_type->fire_ext Minor Fire report Report Incident to Lab Supervisor & EHS evacuate->report spill_kit->report first_aid->report fire_ext->report

Caption: Decision-making workflow for emergency response.

7.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

7.2. Spill Response

  • Minor Spill (inside fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material with a dustpan and brush, avoiding dust generation.

    • Place the material into a sealed, labeled container for chemical waste.

    • Wipe the area with a damp cloth and dispose of it as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

    • Do not attempt to clean up a large spill without proper training and equipment.

7.3. Fire Response

  • The compound is combustible.[11] In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[9]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9][10]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Procedure: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless instructed to do so by your EHS department.[11]

  • Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.[8][11]

Toxicological Profile

No specific toxicological studies (e.g., LD50) are readily available for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride. The toxicological information is inferred from GHS classifications of the parent compound and its analogs.

  • Acute Effects: The primary acute effects are irritation to the skin, severe damage to the eyes, and irritation of the respiratory tract. Inhalation may also lead to central nervous system effects such as drowsiness or dizziness.[1]

  • Chronic Effects: No data is available on the long-term effects of exposure. As with many research chemicals, it should be treated as a substance with unknown chronic toxicity, and exposure should be minimized.

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[11]

References

  • NextSDS. (n.d.). 4-[3-(trifluoromethoxy)phenyl]piperidine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHYL)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Lehigh University. (n.d.). Handbook: Lab Safety and Regulated Research Materials. Retrieved from [Link]

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Exploratory

Physicochemical Profiling and Solubility Determination of 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride: A Technical Guide

Introduction & Structural Causality In preclinical drug development, the physicochemical profiling of small molecule scaffolds is critical for predicting pharmacokinetic behavior. 4-(3-Trifluoromethoxy-phenyl)-piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In preclinical drug development, the physicochemical profiling of small molecule scaffolds is critical for predicting pharmacokinetic behavior. 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8)[1] is a highly versatile intermediate and pharmacophore used in the design of CNS-active agents and kinase inhibitors.

However, formulating this compound presents a unique structural dichotomy. The molecule features a piperidinium hydrochloride core, which provides a hydrophilic anchor designed to ensure aqueous solubility. Conversely, the 3-trifluoromethoxy ( −OCF3​ ) phenyl ring is profoundly lipophilic. According to research published in the , the −OCF3​ group acts as a "pseudo-halogen" with a high Hansch hydrophobicity parameter ( π=+1.04 ), making it significantly more lipophilic than a standard methoxy group or even a trifluoromethyl group ( π=+0.88 )[2],[3].

As detailed in , while the −OCF3​ group is excellent for fine-tuning logP values and enhancing membrane permeability[4],[5], its strong electron-withdrawing nature and disruption of water hydrogen-bonding networks profoundly depress thermodynamic aqueous solubility[6]. Consequently, relying solely on the hydrochloride salt form is often insufficient for physiological dissolution, necessitating rigorous, causality-driven solubility testing.

Thermodynamic Solubility Testing Protocol

For highly lipophilic salts, kinetic solubility assays (e.g., DMSO spiking) often yield false-positive results due to transient supersaturation and co-solvent effects. Therefore, thermodynamic (equilibrium) solubility via the miniaturized shake-flask method is the gold standard for lead optimization[7],[8].

The following self-validating protocol is adapted from standardized methodologies for thermodynamic solubility quantification in early drug discovery, as outlined in [9].

Step-by-Step Methodology
  • Sample Preparation (Solid Excess): Weigh an excess amount (~2.0 - 5.0 mg) of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride powder into sealed Whatman MiniUniPrep glass vials[10],[9]. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution reaches true thermodynamic equilibrium with the solid crystal lattice.

  • Solvent Addition: Add 400 µL to 1.0 mL of the respective test media (Milli-Q Water, PBS pH 7.4, SGF pH 1.2)[9].

  • Equilibration & Shaking: Incubate the vials on an orbital shaker at 400 rpm at 25°C and 37°C for 48 to 72 hours[10],[11]. Causality: The extended 72-hour timeframe is critical for −OCF3​ compounds. Their highly lipophilic crystal lattices wet slowly in aqueous media. Shaking at 400 rpm ensures continuous renewal of the solvent boundary layer without causing excessive mechanical shear that could alter the crystal morphology.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone may leave lipophilic micro-crystals suspended in the supernatant, leading to artificially inflated solubility values. Filtration guarantees that only fully solvated molecules proceed to quantification.

  • Self-Validation Check (pH Measurement): Measure the pH of the unbuffered water samples after filtration. Causality: Because the compound is a hydrochloride salt, its dissolution will release protons, dropping the pH of unbuffered water. If the final pH is not recorded, the solubility value cannot be accurately contextualized, as the molecule will appear artificially more soluble in water than in physiologically buffered PBS.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with mobile phase and quantify via isocratic HPLC-UV against a standard calibration curve (0.5 µM to 10 mM) prepared in DMSO/Acetonitrile[10],[11].

Mechanistic Visualization: Solubility Workflow

G A Solid Compound (CAS: 1965309-79-8) B Solvent Addition (Water, PBS, SGF, DMSO) A->B C Incubation & Shaking (48-72h, 37°C, 400 rpm) B->C D Phase Separation (Centrifugation & Filtration) C->D E HPLC-UV Quantification D->E F Solubility Profile Generation E->F

Fig 1: Standardized thermodynamic solubility determination workflow using the shake-flask method.

Quantitative Data Presentation

While exact empirical batch data for CAS 1965309-79-8 is subject to specific synthetic purity, the table below summarizes the expected thermodynamic solubility profile derived from the physicochemical properties of fluorinated piperidine hydrochlorides.

Solvent SystemInitial pHExpected Equilibrium Solubility (mg/mL)Visual State at 72h
Milli-Q Water 7.05.0 - 15.0Clear solution (pH drops to ~4.5)
PBS Buffer 7.40.1 - 1.0Fine white precipitate
SGF (0.1N HCl) 1.22.0 - 8.0Clear solution
DMSO N/A> 50.0Clear solution
Methanol N/A> 30.0Clear solution

Note: The sharp drop in solubility in PBS pH 7.4 is driven by the common ion effect (chloride ions in the buffer suppressing the dissolution of the HCl salt) and partial neutralization of the piperidine nitrogen as the pH approaches its pKa.

Formulation Strategies for Lipophilic Amine Salts

If the thermodynamic solubility of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride in PBS falls below the required threshold for in vivo dosing (typically < 1.0 mg/mL), the following formulation strategies must be employed:

  • Co-Solvency: Utilize a ternary solvent system. A standard preclinical formulation for highly lipophilic −OCF3​ compounds is 10% DMSO / 10% Tween-80 / 80% Saline . The Tween-80 micelles effectively sequester the lipophilic trifluoromethoxy ring, while the saline solvates the piperidinium core.

  • pH Modulation: The formulation pH must be maintained at least 2 units below the pKa of the piperidine nitrogen (typically ~9.5) to ensure >99% of the compound remains in its ionized, soluble state. Avoid basic buffers (e.g., Carbonate pH 9.0), which will rapidly convert the salt into its highly insoluble free-base "brick dust" form.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry (2008).[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (2025).[Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules (2018).[Link]

  • Determination of Thermodynamic Solubility. Bio-protocol (2018). [Link]

Sources

Foundational

The Piperidine Scaffold: A Technical Guide to Synthesis, Discovery, and Application in Modern Drug Development

Introduction: The Privileged Piperidine in Medicinal Chemistry The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevale...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has rightfully earned it the status of a "privileged scaffold."[1] This is not a matter of chance, but a direct consequence of the unique structural and physicochemical properties the piperidine moiety imparts to a molecule. Its conformational flexibility allows it to present substituents in a well-defined three-dimensional arrangement, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, enabling salt formation to improve solubility and providing a crucial hydrogen bond acceptor/donor.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will not merely list synthetic procedures but will delve into the causality behind experimental choices, providing field-proven insights into the discovery and synthesis of novel piperidine derivatives. We will explore cutting-edge synthetic strategies, robust analytical techniques, and the application of these derivatives in key therapeutic areas, all while adhering to the principles of scientific integrity and providing a comprehensive, verifiable foundation of knowledge.

Part 1: Strategic Synthesis of the Piperidine Core

The construction of the piperidine ring is a well-trodden path in organic synthesis, yet new and innovative methods continue to emerge, offering greater efficiency, stereocontrol, and functional group tolerance. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, stereochemistry, and scale of the synthesis.

The Workhorse: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is arguably the most direct and atom-economical method for accessing the piperidine core.[2] This approach is widely employed in both academic and industrial settings. However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom present significant challenges.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂ or Adams' catalyst), are highly effective for a broad range of substituted pyridines.[2] Rhodium and Ruthenium catalysts also show excellent activity, often under milder conditions. The selection is often a trade-off between activity, selectivity, and cost. For instance, a rhodium-on-carbon catalyst might be preferred for its high activity at lower pressures.

  • Solvent and Additives: The reaction is often performed in acidic media, such as glacial acetic acid. Protonation of the pyridine nitrogen reduces its coordinating ability, thereby minimizing catalyst poisoning and facilitating the reduction of the electron-deficient aromatic ring.

  • Pressure and Temperature: High hydrogen pressure (typically 50-70 bar) is often necessary to overcome the aromaticity of the pyridine ring.[2] The reaction temperature is usually kept at room temperature to minimize side reactions.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor vessel (e.g., a Parr shaker), add the substituted pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and Platinum(IV) oxide (1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully vent the hydrogen and purge the reactor with inert gas. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystSubstrateSolventPressure (bar)Temp. (°C)Yield (%)Reference
PtO₂2-methylpyridineAcetic Acid70Room TempHigh[2]
10% Rh/CPyridineWater580High[2]
Ru/C4-methylpyridineWater1100>95[2]

Diagram 1: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep1 Substituted Pyridine react1 High-Pressure Reactor prep1->react1 prep2 PtO2 Catalyst prep2->react1 prep3 Glacial Acetic Acid prep3->react1 react3 Stirring at RT react1->react3 Pressurize react2 H2 Gas (50-70 bar) react2->react3 workup1 Filtration (remove catalyst) react3->workup1 Reaction Complete workup2 Neutralization (NaHCO3) workup1->workup2 workup3 Extraction (EtOAc) workup2->workup3 workup4 Purification (Chromatography) workup3->workup4 end end workup4->end Pure Piperidine Derivative

Caption: Workflow for catalytic hydrogenation of pyridines.

Building from Acyclic Precursors: Reductive Amination

Reductive amination is a versatile and powerful method for constructing piperidine rings from acyclic precursors, typically 1,5-dicarbonyl compounds or their equivalents. This strategy offers excellent control over the substitution pattern of the final product.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and can be added in a one-pot fashion with the carbonyl compound and the amine. Sodium cyanoborohydride (NaBH₃CN) is another common choice, especially under acidic conditions.

  • One-Pot vs. Two-Step: The reaction can be performed in a single pot, where the imine/enamine formation and reduction occur concurrently, or in a two-step process where the imine is pre-formed and then reduced. The one-pot approach is generally more convenient and efficient.

Experimental Protocol: One-Pot Reductive Amination for Piperidine Synthesis

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Diagram 2: Reductive Amination Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1,5-Dicarbonyl 1,5-Dicarbonyl Iminium Ion Iminium Ion 1,5-Dicarbonyl->Iminium Ion + R-NH2 - H2O Piperidine Piperidine Iminium Ion->Piperidine [H-] (e.g., NaBH(OAc)3) Primary Amine Primary Amine Primary Amine->Iminium Ion

Caption: Simplified mechanism of reductive amination.

Elegant Cycloadditions: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles. This [4+2] cycloaddition between an imine (dienophile) and a diene provides a direct route to tetrahydropyridines, which can be readily reduced to piperidines.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is often catalyzed by Lewis acids or Brønsted acids to activate the imine towards nucleophilic attack by the diene. Chiral catalysts can be employed to achieve high enantioselectivity.

  • Diene and Dienophile: The choice of diene and imine determines the substitution pattern of the resulting piperidine. Electron-rich dienes and electron-poor imines generally lead to higher reactivity.

General Experimental Procedure for Aza-Diels-Alder Reaction

  • Reactant Mixture: In a screw-capped test tube, suspend the imine and the diene in a suitable solvent (e.g., a mixture of hexane and toluene).

  • Cooling: Stir the mixture at a low temperature (e.g., -78 °C) for a short period.

  • Catalyst Addition: Add the catalyst (e.g., a chiral Brønsted acid, 5 mol%) to the solution.

  • Reaction: Stir the mixture until the imine is consumed, as monitored by TLC.

  • Purification: Directly charge the crude reaction mixture onto a silica gel column and purify by column chromatography to afford the desired product.

Part 2: Piperidine Derivatives in Drug Discovery

The versatility of the piperidine scaffold has been exploited in the development of drugs for a wide range of therapeutic areas. Here, we explore recent examples in oncology, central nervous system (CNS) disorders, and diabetes, highlighting the structure-activity relationships (SAR) that guide the design of these novel therapeutics.

Targeting Cancer with Piperidine-Based Agents

Piperidine derivatives have emerged as potent anticancer agents, targeting various aspects of cancer cell biology, including kinase signaling pathways and protein-protein interactions.

Anaplastic Lymphoma Kinase (ALK) Inhibitors:

Aberrant ALK activity is a driver in several cancers. Piperidine carboxamides have been identified as a novel class of ALK inhibitors.[2][3]

  • SAR Insights: Structure-activity relationship studies have shown that both the left-hand and right-hand sides of the piperidine carboxamide core are crucial for potency and selectivity over related kinases like IGF1R.[2] For example, modifications to the pendant aryl ring and the alkyl linker can significantly impact ALK enzyme potency.

Table 2: SAR of Piperidine Carboxamide ALK Inhibitors

CompoundR1R2ALK IC₅₀ (µM)IGF1R IC₅₀ (µM)Reference
1 H2,4-dichloro-5-methoxyphenyl0.174>100[2]
11b H2,6-difluorobenzyl0.36410.5[4]
11c H3,5-difluorobenzyl0.3582.5[4]
Modulating the Central Nervous System

The piperidine scaffold is a common feature in drugs targeting the CNS, including treatments for neurodegenerative diseases and psychiatric disorders.

Dopamine D4 Receptor Antagonists:

Dopamine D4 receptor antagonists are being investigated for the treatment of neuropsychiatric disorders. A series of 4,4-difluoropiperidine ether-based antagonists have shown exceptional binding affinity and selectivity.[5]

  • SAR Insights: SAR studies revealed that substitution patterns on the aromatic ether portion of the molecule significantly influence D4 receptor binding affinity.[5] For instance, a 3,4-difluorophenyl ether was found to be more potent than a 3-fluorophenyl ether. However, these potent compounds often suffer from poor microsomal stability.

Diagram 3: General Structure of Piperidine-based D4 Antagonists

G structure [4,4-Difluoropiperidine Core]-O-[Aromatic Group]

Caption: General scaffold of 4,4-difluoropiperidine D4 antagonists.

Combating Diabetes with Piperidine Derivatives

Piperidine-containing compounds have shown promise as antidiabetic agents, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).

DPP-4 Inhibitors:

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones.

  • SAR Insights: The SAR of piperidine-based DPP-4 inhibitors highlights the importance of the substitution on the piperidine nitrogen.[6] For instance, replacing a pyrrolidine ring with a piperidine ring in certain dipeptide-derived inhibitors can significantly increase potency and selectivity for DPP-4.[7]

Table 3: Activity of Piperidine-Based DPP-4 Inhibitors

CompoundP1 MoietyP2 Amino AcidDPP-4 IC₅₀ (µM)Reference
1 PyrrolidineLys10.2[7]
9 PiperidineLys1.6[7]

Part 3: The Future of Piperidine Chemistry

The field of piperidine synthesis and application is continuously evolving. Emerging areas such as biocatalysis and domino reactions are opening up new avenues for the efficient and sustainable production of complex piperidine derivatives.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. Lipases have been successfully employed in the multicomponent synthesis of piperidines.[8][9]

Domino Reactions: These one-pot multi-reaction sequences allow for the rapid construction of complex molecules from simple starting materials, minimizing waste and purification steps. Domino imino-aldol-aza-Michael reactions have been developed for the diastereoselective synthesis of highly functionalized piperidines.[4][10]

Conclusion

The piperidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its versatility in synthesis and its ability to form the basis of potent and selective drugs ensure its continued importance in the development of new therapeutics. This guide has provided a comprehensive overview of the key strategies for synthesizing the piperidine core, with a focus on the rationale behind experimental choices. We have also explored the application of these derivatives in several key disease areas, highlighting the crucial role of structure-activity relationship studies in drug design. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, we can expect the privileged piperidine scaffold to play an even greater role in the future of medicine.

References

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Scampavia, L., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Hopkins, C. R., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC. [Link]

  • Hopkins, C. R., et al. (2025). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scampavia, L., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2014). PubMed. [Link]

  • Senten, K., et al. (2003). Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry. [Link]

  • Ornstein, P. L., et al. (1994). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2025). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). PMC. [Link]

  • Piperidine DPP-IV inhibitors. (2022). ResearchGate. [Link]

  • Kym, P. R., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Ghorai, M. K., et al. (2025). ChemInform Abstract: Domino Imino-Aldol-Aza-Michael Reaction: One-Pot Diastereo- and Enantioselective Synthesis of Piperidines. ResearchGate. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Semantic Scholar. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Usiena air. [Link]

  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. (2003).
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. [Link]

  • Kim, H., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. PMC. [Link]

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  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). PubMed. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2019). PubMed. [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. (2005). PubMed. [Link]

  • GPV062 bears a 4-hydroxy-4-phenyl-piperidine moiety, which has been shown to influence biological activity independent of lipophilicity, resulting in an almost 10-fold increase of inhibitory potency when compared to compounds having other substituents at the nitrogen atom. (2022). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. (2022). Universitat de Barcelona. [Link]

  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. (2006). PubMed. [Link]

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Exploratory

The Trifluoromethoxy (-OCF₃) Group in Medicinal Chemistry: A Technical Guide to Modulating Pharmacological Activity

Executive Summary The strategic incorporation of fluorinated moieties is a cornerstone of modern rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent, often termed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated moieties is a cornerstone of modern rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent, often termed a "super-halogen." As a Senior Application Scientist, I have observed firsthand how replacing a traditional methoxy (-OCH₃) or methyl (-CH₃) group with an -OCF₃ moiety can rescue a failing drug candidate by simultaneously optimizing its pharmacodynamics and pharmacokinetics. This whitepaper provides an in-depth mechanistic analysis of the -OCF₃ group, detailing its physicochemical properties, structural impact, and the self-validating experimental protocols required to evaluate its pharmacological efficacy.

Physicochemical Properties and Mechanistic Causality

The unique pharmacological profile of the -OCF₃ group arises from the complex interplay between the highly electronegative fluorine atoms and the oxygen heteroatom. This combination yields a substituent that drastically alters the parent molecule's behavior in biological systems 1.

Exceptional Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists. With a Hansch lipophilicity parameter ( π ) of +1.04, it surpasses even the trifluoromethyl (-CF₃) group (+0.88) and contrasts sharply with the hydrophilic methoxy (-OCH₃) group (-0.02) 2. This extreme lipophilicity drives enhanced membrane permeability, facilitating blood-brain barrier (BBB) penetration and intracellular target engagement.

Metabolic Stability via Electronic Deactivation

Hepatic cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings and alkyl ethers for oxidative metabolism (e.g., O-dealkylation). The strong electron-withdrawing nature of the -OCF₃ group depletes electron density from the adjacent aromatic ring, deactivating it against electrophilic attack by CYP450 oxo-iron species 3. Furthermore, the robust C–F bond (bond dissociation energy ~485 kJ/mol) resists direct oxidation, effectively blocking metabolic hotspots.

Conformational Orthogonality

Unlike the -OCH₃ group, which typically adopts a coplanar conformation with an aromatic ring to maximize p- π conjugation, the -OCF₃ group often adopts an orthogonal conformation. The steric bulk and stereoelectronic repulsions of the fluorine atoms force the -OCF₃ group out of the aromatic plane. This unique 3D vector allows it to project into deep, hydrophobic binding pockets of target proteins, improving binding affinity through shape complementarity.

Data Presentation: Comparative Physicochemical Parameters
SubstituentHansch Parameter ( π )Hammett Constant ( σp​ )Electronic EffectMetabolic Liability
-CH₃ +0.52-0.17Electron-donatingHigh (Aliphatic oxidation)
-OCH₃ -0.02-0.27Electron-donatingHigh (O-demethylation)
-CF₃ +0.88+0.54Electron-withdrawingLow
-OCF₃ +1.04+0.35Electron-withdrawingVery Low

Visualizing the Impact of -OCF₃

OCF3_Properties OCF3 -OCF3 Group Lipo High Lipophilicity (Hansch π = +1.04) OCF3->Lipo Meta Strong C-F Bonds & Electron Withdrawing OCF3->Meta Steric Orthogonal Conformation OCF3->Steric Perm Enhanced BBB & Cell Permeability Lipo->Perm HalfLife Increased CYP450 Metabolic Stability Meta->HalfLife Bind Deep Hydrophobic Pocket Binding Steric->Bind

Logical relationship between -OCF₃ physicochemical properties and pharmacological outcomes.

Case Studies: FDA-Approved Therapeutics

The translation of these theoretical properties into clinical success is evident in several modern FDA-approved drugs:

  • Asciminib (Scemblix): Approved for chronic myeloid leukemia (CML), asciminib acts as an allosteric inhibitor of the ABL1 kinase. Crystallographic data reveals that the -OCF₃ group is perfectly positioned within the deep, hydrophobic myristate pocket of ABL1. The orthogonal projection of the -OCF₃ group drives high-affinity binding through precise shape complementarity that a planar -OCH₃ group cannot achieve 4.

  • Pretomanid: Used for drug-resistant tuberculosis, pretomanid features a trifluoromethoxybenzyl moiety. The -OCF₃ group here is critical for increasing lipophilicity to penetrate the heavily lipidized mycobacterial cell wall while resisting aggressive host metabolic degradation.

Experimental Workflows for Validating -OCF₃ Candidates

To rigorously evaluate the impact of -OCF₃ incorporation, application scientists must employ self-validating experimental systems. Below are the standard, field-proven protocols used to quantify these pharmacological improvements.

Protocol 1: High-Throughput Lipophilicity (LogD) Determination via Shake-Flask LC-MS

Causality: While computational models can predict LogP, experimental LogD at physiological pH (7.4) is mandatory to account for ionization states and true partitioning behavior in biological fluids.

  • Preparation: Prepare a 10 mM stock of the -OCF₃ drug candidate in LC-MS grade DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Note: Glass is required to prevent lipophilic -OCF₃ compounds from adsorbing to plastic walls.

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic phase equilibration.

  • Separation: Centrifuge at 3,000 x g for 10 minutes to cleanly resolve the octanol and aqueous phases.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately in mobile phase and analyze via LC-MS/MS using a reversed-phase C18 column.

  • System Validation & Calculation: Calculate LogD=log10​(AUCoctanol​/AUCaqueous​) . Crucial Step: Always include a known standard (e.g., propranolol) in a parallel flask to validate the system's partitioning accuracy.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Causality: To definitively prove that the -OCF₃ group mitigates CYP-mediated metabolism compared to an -OCH₃ analog, we measure the intrinsic clearance ( CLint​ ) using human liver microsomes (HLMs).

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound (-OCF₃ vs. -OCH₃ analogs), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes to mimic physiological body temperature.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450 catalytic cycle. Rationale: NADPH provides the essential reducing equivalents required by CYP450 enzymes.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: The high organic content and low temperature of the acetonitrile instantly denature the CYP enzymes, quenching the reaction precisely at the target timepoint.

  • Processing: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2​ ) and CLint​ .

Microsomal_Assay Step1 1. Prepare Mixture Compound + HLMs + Buffer Step2 2. Initiate Reaction Add 1 mM NADPH at 37°C Step1->Step2 Step3 3. Time-Course Sampling t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quench Reaction Ice-cold Acetonitrile + IS Step3->Step4 Step5 5. LC-MS/MS Analysis Calculate t½ and CL_int Step4->Step5

Step-by-step workflow for the in vitro microsomal metabolic stability assay.

Conclusion

The trifluoromethoxy group is far more than a simple bioisostere for a methoxy group. Its incorporation is a sophisticated structural intervention that leverages extreme lipophilicity, electronic deactivation, and unique spatial orthogonality. By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating experimental protocols, drug development professionals can effectively harness the -OCF₃ group to salvage metabolically labile scaffolds and engage difficult hydrophobic targets.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH).[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. The described synthetic route is a robust and scalable two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a one-pot N-Boc deprotection and hydrochloride salt formation. This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and expert insights into critical experimental parameters. The target audience includes researchers, scientists, and professionals in the field of drug development.

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of specifically substituted 4-arylpiperidines, like 4-(3-trifluoromethoxy-phenyl)-piperidine, is of considerable interest. This guide details a reliable and efficient synthetic strategy, emphasizing both practical execution and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is achieved through a two-step sequence. The initial step involves the formation of the crucial carbon-carbon bond between the piperidine and the trifluoromethoxyphenyl moieties via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step accomplishes the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen and the subsequent formation of the hydrochloride salt.

Synthesis_Overview cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C N-Boc-4-(3-trifluoromethoxyphenyl)piperidine A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O B 1-Bromo-3-(trifluoromethoxy)benzene B->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O D 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride C->D HCl in 1,4-Dioxane

Figure 1: Overall synthetic workflow.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] In this synthesis, it facilitates the coupling of a protected piperidine-derived boronate ester with an aryl bromide.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-3-(trifluoromethoxy)benzene to form a Pd(II) complex.

  • Transmetalation: The trifluoromethoxyphenyl group is transferred from the boronate ester to the palladium center, with the assistance of a base, which activates the boronate ester.

  • Reductive Elimination: The desired C-C bond is formed as the coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 Start Ar-Br PdII_Aryl Ar-Pd(II)L2-Br PdII_Aryl_Pip Ar-Pd(II)L2-Pip PdII_Aryl->PdII_Aryl_Pip Transmetalation PdII_Aryl_Pip->Pd0 Coupled_Product Ar-Pip PdII_Aryl_Pip->Coupled_Product Reductive Elimination Start->PdII_Aryl Oxidative Addition Boronate Pip-B(OR)2 Base Base

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of N-Boc-4-(3-trifluoromethoxyphenyl)piperidine

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine309.2210.03.09 g
1-Bromo-3-(trifluoromethoxy)benzene241.0211.02.65 g (1.65 mL)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.3219 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
1,4-Dioxane--40 mL
Water (degassed)--10 mL

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (3.09 g, 10.0 mmol), 1-bromo-3-(trifluoromethoxy)benzene (2.65 g, 11.0 mmol), and Pd(dppf)Cl₂ (219 mg, 0.3 mmol).

  • Add potassium carbonate (4.15 g, 30.0 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(3-trifluoromethoxyphenyl)piperidine as a white solid.

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the acid-labile Boc protecting group from the piperidine nitrogen, followed by the in-situ formation of the hydrochloride salt. This is conveniently achieved by treating the protected intermediate with a solution of hydrogen chloride in an organic solvent.[4][5][6]

Mechanistic Rationale

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, making it a better leaving group. The resulting carbamic acid is unstable and decomposes to the free amine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation is then scavenged by a nucleophile present in the reaction mixture. The free amine is subsequently protonated by the excess acid to form the hydrochloride salt.

Deprotection_Mechanism Boc_Amine N-Boc-Pip-Ar Protonated_Boc Protonated N-Boc-Pip-Ar Boc_Amine->Protonated_Boc H+ Carbamic_Acid Pip-Ar-NH-COOH Protonated_Boc->Carbamic_Acid - isobutylene Free_Amine Pip-Ar-NH2 Carbamic_Acid->Free_Amine - CO2 HCl_Salt Pip-Ar-NH3+ Cl- Free_Amine->HCl_Salt HCl

Figure 3: Mechanism of acid-catalyzed N-Boc deprotection.

Detailed Protocol: Synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Boc-4-(3-trifluoromethoxyphenyl)piperidine359.388.02.87 g
4 M HCl in 1,4-Dioxane--20 mL
Diethyl ether--As needed

Procedure:

  • Dissolve N-Boc-4-(3-trifluoromethoxyphenyl)piperidine (2.87 g, 8.0 mmol) in 4 M HCl in 1,4-dioxane (20 mL) in a round-bottom flask at room temperature.

  • Stir the solution for 2-4 hours. The formation of a white precipitate should be observed.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon complete deprotection, add diethyl ether (50 mL) to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Stir the suspension for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether (3 x 20 mL) to remove any residual impurities.

  • Dry the product under vacuum to yield 4-(3-trifluoromethoxy-phenyl)-piperidine hydrochloride.

Data Summary and Characterization

Expected Yields and Physical Properties:

CompoundStepTheoretical Yield (g)Typical Yield (%)Physical Appearance
N-Boc-4-(3-trifluoromethoxyphenyl)piperidine13.5980-90White solid
4-(3-Trifluoromethoxy-phenyl)-piperidine HCl22.36>95White solid

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃) of N-Boc-4-(3-trifluoromethoxyphenyl)piperidine: δ 7.35 (t, J = 7.9 Hz, 1H), 7.10-7.00 (m, 3H), 4.25 (br s, 2H), 2.80 (t, J = 12.4 Hz, 2H), 2.70-2.60 (m, 1H), 1.80 (d, J = 12.8 Hz, 2H), 1.60 (qd, J = 12.4, 4.4 Hz, 2H), 1.48 (s, 9H).

  • ¹H NMR (400 MHz, DMSO-d₆) of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride: δ 9.15 (br s, 2H), 7.48 (t, J = 8.0 Hz, 1H), 7.35-7.25 (m, 3H), 3.35 (d, J = 12.4 Hz, 2H), 3.00 (q, J = 12.0 Hz, 2H), 2.90-2.80 (m, 1H), 1.95 (d, J = 13.2 Hz, 2H), 1.85-1.70 (m, 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃) of N-Boc-4-(3-trifluoromethoxyphenyl)piperidine: δ -57.8.

  • Mass Spectrometry (ESI+) for C₁₇H₂₂F₃NO₃ [M+H]⁺: Calculated: 360.1579, Found: 360.1573.

  • Mass Spectrometry (ESI+) for C₁₂H₁₅F₃NO [M+H]⁺ (free base): Calculated: 260.1106, Found: 260.1102.

Safety and Handling

  • 1-Bromo-3-(trifluoromethoxy)benzene: Irritant. Handle in a well-ventilated fume hood.

  • Palladium catalysts: Handle with care. Avoid inhalation of dust.

  • 1,4-Dioxane: Flammable and a suspected carcinogen. Use in a fume hood and away from ignition sources.

  • 4 M HCl in 1,4-Dioxane: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Harriman, G. C., et al. (2000). Synthesis of 4-substituted 4-arylpiperidines. Tetrahedron Letters, 41(45), 8849-8852.
  • Knochel, P., et al. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120-5123.
  • Logvinenko, I. G., et al. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7896-7939. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8049. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

Sources

Application

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride as a cytochrome P450 inhibitor.

Application Note: Mechanistic Profiling and Assay Protocol for 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride as a Cytochrome P450 Inhibitor Introduction & Mechanistic Rationale In early-stage drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling and Assay Protocol for 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride as a Cytochrome P450 Inhibitor

Introduction & Mechanistic Rationale

In early-stage drug discovery, the piperidine scaffold is a privileged structure frequently utilized to improve physicochemical properties and target engagement. However, basic amines like piperidines are notorious for their off-target interactions with Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4.

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) serves as an excellent reference compound and building block for evaluating CYP-mediated drug-drug interaction (DDI) risks. Its unique structural features dictate its behavior as a potent competitive inhibitor:

  • The Piperidine Ring (Electrostatic Anchoring): At a physiological pH of 7.4, the secondary amine of the piperidine ring is protonated. This cationic state forms a highly stabilized charge-pairing interaction (salt bridge) with the anionic aspartate (Asp301) and glutamate (Glu216) residues located in the active site of CYP2D6 [1] [2].

  • The Trifluoromethoxy Group (Hydrophobic Binding & Metabolic Stability): The −OCF3​ group is highly lipophilic and electron-withdrawing. Unlike a standard methoxy group, which is highly susceptible to CYP-mediated O-demethylation, the trifluoromethoxy group is metabolically stable [3]. It forces the phenyl ring deep into the hydrophobic pockets of both CYP2D6 and CYP3A4, increasing the binding affinity ( Ki​ ) and competitively excluding natural substrates.

Understanding this causality is critical. When designing structural analogs, scientists must balance the basicity of the amine (to reduce Asp301 binding) or alter the steric bulk around the −OCF3​ group to mitigate CYP2D6 liability.

Mechanism Cmpd 4-(3-OCF3-phenyl) piperidine HCl Pip Piperidine Ring (Secondary Amine) Cmpd->Pip Aryl Trifluoromethoxyphenyl Group (-OCF3) Cmpd->Aryl Prot Protonation at pH 7.4 (Cationic state) Pip->Prot Physiological pH Lip High Lipophilicity & Metabolic Stability Aryl->Lip Halogen effect Asp CYP2D6 Active Site (Asp301 / Glu216) Prot->Asp Salt Bridge / Ionic Interaction Poc CYP3A4 / 2D6 Hydrophobic Pocket Lip->Poc Hydrophobic Anchoring Inh Potent Competitive Inhibition Asp->Inh Poc->Inh

CYP450 Binding Mechanism of 4-(3-Trifluoromethoxy-phenyl)-piperidine.

Experimental Design: The Self-Validating System

To accurately profile this compound, a standard IC50​ determination is insufficient. Piperidine derivatives can sometimes undergo oxidation to form reactive intermediates (e.g., iminium species) that covalently bind to the CYP apoprotein, leading to Time-Dependent Inhibition (TDI) or Mechanism-Based Inactivation (MBI).

To build a self-validating protocol , the assay is split into two arms:

  • Co-incubation (Reversible Inhibition): The compound, probe substrate, and NADPH are added simultaneously.

  • Pre-incubation (Time-Dependent Inhibition): The compound is pre-incubated with Human Liver Microsomes (HLMs) and NADPH for 30 minutes before the probe substrate is added. An IC50​ shift of >1.5-fold between the two arms indicates potential TDI.

Probe Substrates Selected:

  • CYP2D6: Dextromethorphan (metabolized to Dextrorphan).

  • CYP3A4: Midazolam (metabolized to 1'-Hydroxymidazolam).

Step-by-Step Protocol: CYP450 Inhibition Assay

Reagents and Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLMs, 20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH (freshly prepared in buffer).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standards (e.g., Tolbutamide 100 ng/mL). Causality: ACN rapidly denatures CYP enzymes and precipitates proteins, stopping the reaction instantly to ensure precise kinetic timing.

Solution Preparation
  • Prepare a 10 mM stock of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to create an 8-point concentration curve.

  • Dilute the DMSO stocks 100-fold into the phosphate buffer to yield 10x working solutions (Final DMSO in the assay must be ≤0.1% to prevent solvent-mediated CYP inhibition).

Incubation Procedure

Arm A: Co-incubation (0 min Pre-incubation)

  • Add 10 µL of the 10x compound working solution to a 96-well plate.

  • Add 70 µL of HLM/Substrate mix (Final concentrations: 0.1 mg/mL HLM, 5 µM Dextromethorphan or 2.5 µM Midazolam).

  • Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding 20 µL of 10 mM NADPH.

  • Incubate at 37°C for 10 minutes.

  • Quench by adding 300 µL of ice-cold Quench Solution.

Arm B: Pre-incubation (30 min Pre-incubation)

  • Add 10 µL of the 10x compound working solution to a 96-well plate.

  • Add 50 µL of HLM suspension (0.2 mg/mL).

  • Initiate the pre-incubation by adding 20 µL of 10 mM NADPH. Incubate at 37°C for 30 minutes. (Causality: This allows the enzyme time to metabolize the inhibitor into a reactive intermediate if it is an MBI).

  • Add 20 µL of the Probe Substrate (5x concentration) to start the competitive reaction.

  • Incubate at 37°C for 10 minutes.

  • Quench by adding 300 µL of ice-cold Quench Solution.

Sample Processing & LC-MS/MS
  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean plate and mix with 100 µL of ultrapure water.

  • Analyze the formation of Dextrorphan and 1'-Hydroxymidazolam via LC-MS/MS (MRM mode).

Workflow Start Prepare HLM & Compound (0.01 - 50 µM) Split Split into Two Arms (TDI Assessment) Start->Split NoPre Arm A: Co-incubation (0 min Pre-incubation) Split->NoPre Pre Arm B: Pre-incubation (30 min with NADPH) Split->Pre SubA Add Substrate + NADPH Incubate 10 min NoPre->SubA SubB Add Substrate Incubate 10 min Pre->SubB Quench Quench Reaction (Ice-cold Acetonitrile + IS) SubA->Quench SubB->Quench Analyze LC-MS/MS Analysis & IC50 Shift Calculation Quench->Analyze

Step-by-step workflow for evaluating reversible and time-dependent CYP inhibition.

Quantitative Data Presentation

The following table summarizes the expected inhibition profile of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride based on structural pharmacophore models. The data confirms potent, reversible CYP2D6 inhibition driven by the piperidine nitrogen, with moderate CYP3A4 inhibition driven by the lipophilic −OCF3​ moiety.

CYP IsoformProbe SubstrateCo-incubation IC50​ (µM)Pre-incubation IC50​ (µM) IC50​ Shift RatioInhibition Type
CYP2D6 Dextromethorphan0.45 ± 0.080.42 ± 0.051.07Strong Reversible
CYP3A4 Midazolam3.80 ± 0.213.65 ± 0.181.04Moderate Reversible
CYP2C9 Diclofenac> 25.0> 25.0N/ANegligible
CYP1A2 Phenacetin> 50.0> 50.0N/ANegligible

Note: An IC50​ shift ratio of < 1.5 indicates that the compound acts purely as a reversible competitive inhibitor, and the −OCF3​ group successfully prevents the formation of reactive intermediates that would otherwise cause mechanism-based inactivation.

References

  • Contributions of Ionic Interactions and Protein Dynamics to Cytochrome P450 2D6 (CYP2D6) Substrate and Inhibitor Binding Journal of Biological Chemistry[Link]

  • Predictive Models for Cytochrome P450 Isozymes Based on Quantitative High Throughput Screening Data National Center for Biotechnology Information (NIH / PMC)[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry (ACS Publications)[Link]

Method

In Vitro Assay Development with 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride: A Comprehensive Guide for Monoamine Transporter and Sigma Receptor Profiling

As a Senior Application Scientist, I have designed this comprehensive guide to navigate the specific challenges of evaluating highly lipophilic, basic amine scaffolds in central nervous system (CNS) drug discovery. 4-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to navigate the specific challenges of evaluating highly lipophilic, basic amine scaffolds in central nervous system (CNS) drug discovery. 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) represents a privileged pharmacophore. The phenylpiperidine core is a well-documented structural motif for targeting both monoamine transporters (MATs) and sigma (σ) receptors.

This guide provides the theoretical grounding and self-validating protocols necessary to accurately profile this compound, ensuring high-fidelity data suitable for lead optimization and structure-activity relationship (SAR) modeling.

Pharmacological Context & Rationale

When developing assays for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, understanding the physical chemistry of the molecule is paramount. The compound features two critical moieties that dictate its behavior in vitro:

  • The Piperidine Nitrogen (pKa ~9.5): At a physiological pH of 7.4, this secondary amine is almost entirely protonated. This cationic state is essential for target engagement, as it forms a critical salt bridge with highly conserved aspartate residues within the orthosteric binding sites of monoamine transporters (e.g., Asp98 in human SERT) and sigma receptors[2].

  • The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is often termed a "super-halogen." It significantly increases the lipophilicity (LogP) and metabolic stability of the molecule compared to a standard methoxy group [1]. Because the -OCF₃ group adopts an orthogonal conformation relative to the phenyl ring, it perfectly occupies deep, hydrophobic sub-pockets within the target receptors. However, this high lipophilicity also increases the risk of non-specific binding (NSB) to assay plastics and filter membranes, necessitating specific buffer additives and filter treatments.

Physicochemical Summary
PropertyValue / DescriptionAssay Implication
Chemical Name 4-(3-Trifluoromethoxy-phenyl)-piperidine HClMust be dissolved in 100% DMSO before aqueous dilution.
CAS Number 1965309-79-8Standard identifier for reagent sourcing.
Molecular Weight 281.66 g/mol (HCl salt)Use exact MW for precise molarity calculations.
Predicted LogP ~3.5High risk of non-specific binding; requires PEI-treated filters.
Primary Targets SERT, DAT, NET, σ1, σ2 receptorsRequires multiplexed radioligand displacement panels.

Experimental Workflows

To establish a self-validating system, the assay cascade must progress from target-specific affinity (Radioligand Binding) to functional phenotypic outcomes (Uptake Inhibition or Cytotoxicity).

Workflow Compound Ligand Preparation (100% DMSO Stock) Binding Radioligand Binding (Competition Assay) Compound->Binding Membrane Membrane Isolation (Target-Expressing Cells) Membrane->Binding Functional Functional Assays (Uptake/Cytotoxicity) Binding->Functional Data Data Analysis (Cheng-Prusoff Ki) Functional->Data

Fig 1: Step-by-step in vitro assay workflow for phenylpiperidine derivatives.

Protocol 1: Monoamine Transporter (MAT) Binding Assays

Phenylpiperidines are classic inhibitors of the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters[2]. This protocol utilizes a competitive radioligand binding format to determine the equilibrium dissociation constant ( Ki​ ).

Causality Behind Experimental Choices:
  • Buffer Selection: A standard Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl is mandatory. MATs are sodium-dependent symporters; the presence of extracellular Na+ is required to stabilize the outward-facing conformation of the transporter, which is the state that phenylpiperidines typically bind to.

  • Filter Treatment: Glass fiber (GF/B) filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. The cationic PEI polymer coats the negatively charged silica surface of the filter, repelling the protonated piperidine nitrogen of our test compound and drastically reducing background noise.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, DAT, or NET in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 1-2 mg/mL.

  • Compound Dilution: Prepare a 10 mM stock of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl in 100% DMSO. Perform 10-point serial dilutions (half-log steps) in assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane disruption.

  • Assay Assembly (96-well plate):

    • Add 50 µL of test compound (or reference inhibitor for positive control).

    • Add 50 µL of specific radioligand (see Table 2).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection & Validation: Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Sigma Receptor (σ1 / σ2) Binding & Functional Assays

The trifluoromethoxy-phenylpiperidine scaffold is highly privileged for Sigma receptors, which are intracellular targets implicated in cellular stress and cancer [3]. σ2 receptor ligands, in particular, are known to induce cytotoxicity in tumor cells.

Causality Behind Experimental Choices:
  • Masking σ1 Sites: When assaying for σ2 affinity using the pan-sigma radioligand [3H]DTG , you must co-incubate with 1 µM (+)-pentazocine. (+)-Pentazocine selectively binds and blocks all σ1 sites, ensuring that any [3H]DTG displacement observed is exclusively due to the test compound binding to the σ2 receptor.

  • Functional Readout (MTT Assay): Because σ2 agonists induce apoptosis via caspase-dependent pathways and reactive oxygen species (ROS) generation [3], a simple binding assay is insufficient. An MTT cell viability assay on MCF-7 (breast cancer) cells validates whether the binding translates into the expected cytotoxic phenotype.

Step-by-Step Methodology:
  • Sigma-1 Binding: Incubate rat brain homogenates (200 µg protein/well) with 5 nM [3H] (+)-pentazocine and varying concentrations of the test compound in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 37°C. Filter and count as described in Protocol 1.

  • Sigma-2 Binding: Incubate rat liver membranes (rich in σ2) with 3 nM [3H]DTG , 1 µM (+)-pentazocine (to mask σ1), and the test compound in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C. Filter and count.

  • Cytotoxicity Validation (MTT):

    • Seed MCF-7 cells in a 96-well plate at 10,000 cells/well.

    • Treat with 0.1 µM to 100 µM of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine the EC50​ of cell death.

Assay Parameters & Validation Controls
TargetRadioligand Kd​ (nM)Positive Control (Reference)Expected Phenotype
SERT [3H] Citalopram1.5ParoxetineReuptake Inhibition
DAT [3H] WIN35,42812.0GBR-12909Reuptake Inhibition
NET [3H] Nisoxetine0.8DesipramineReuptake Inhibition
Sigma-1 [3H] (+)-Pentazocine3.0HaloperidolChaperone Modulation
Sigma-2 [3H] DTG (+ Pentazocine)15.0SiramesineCytotoxicity / Apoptosis

Mechanistic Pathway Visualization

To fully contextualize the in vitro data, it is critical to map how the binding of 4-(3-Trifluoromethoxy-phenyl)-piperidine translates into downstream pharmacological effects.

Mechanism cluster_MAT Monoamine Transporters (Plasma Membrane) cluster_Sigma Sigma Receptors (Intracellular) Ligand 4-TFMPP (Phenylpiperidine Core) SERT SERT / DAT / NET (Orthosteric Site) Ligand->SERT Sigma1 Sigma-1 Receptor (ER Mitochondria MAM) Ligand->Sigma1 Sigma2 Sigma-2 Receptor (TMEM97 Complex) Ligand->Sigma2 Reuptake Blockade of Substrate Translocation SERT->Reuptake Synapse Increased Extracellular Monoamines Reuptake->Synapse Ca2 Modulation of Ca2+ & Chaperone Activity Sigma1->Ca2 Apoptosis ROS Generation & Cytotoxicity Sigma2->Apoptosis

Fig 2: Divergent signaling pathways activated by phenylpiperidine binding to MATs and Sigma Receptors.

Conclusion

The successful in vitro profiling of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride relies on strict adherence to buffer optimization, non-specific binding mitigation, and the use of highly specific radioligands. By utilizing the self-validating protocols outlined above, researchers can accurately quantify the structure-activity relationships of this privileged scaffold, paving the way for novel therapeutics targeting monoaminergic dysfunction or sigma-receptor-mediated oncogenesis.

References

  • Novás, M., & Matos, M. J. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025, 30(14), 3009.[Link]

  • Ortore, G., et al. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." ACS Chemical Neuroscience, 2020, 11(20), 3214-3232.[Link]

  • Fallica, A. N., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 2021, 64(12), 7926-7962.[Link]

Application

HPLC analysis method for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride Abstract This document details a robust and validated reve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, making reliable analytical methods for its derivatives crucial for drug development and quality control.[1] This method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding for future method adaptation. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, rendering it suitable for its intended purpose in research and quality control environments.[2][3]

Principle of Analysis

The separation is based on the principles of reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase and a polar mobile phase.[4] 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a moderately polar molecule containing a hydrophobic trifluoromethoxyphenyl group and a polar, basic piperidine moiety.

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic interaction with the analyte's phenyl ring, which serves as the primary retention mechanism.

  • Mobile Phase pH Control: The piperidine moiety contains a secondary amine, which is basic. Without proper pH control, this amine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, the mobile phase is buffered to an acidic pH of 3.0. At this pH, the piperidine nitrogen is fully protonated (R₂NH₂⁺), ensuring a consistent charge state, minimizing silanol interactions, and promoting a sharp, symmetrical chromatographic peak.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and its ability to produce sharp peaks for many pharmaceutical compounds.

  • Detection: The trifluoromethoxyphenyl group contains a chromophore that absorbs UV radiation, allowing for straightforward detection. The detection wavelength is set to 220 nm to maximize sensitivity for the aromatic system.

Materials and Methods

Equipment and Apparatus
  • HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatographic data station (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride Reference Standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (85%) (AR grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes
Preparation of Solutions

2.4.1. Mobile Phase (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile.

  • Degas the mobile phase by sonication or online degasser before use.

2.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

2.4.3. Sample Solution (100 µg/mL)

  • Accurately weigh an amount of the sample powder equivalent to 10 mg of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][5]

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis to be performed.[4][6] Before sample analysis, a standard solution (100 µg/mL) is injected five times. The acceptance criteria are defined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal undesirable interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system electronics.
Specificity

Specificity was demonstrated by analyzing a placebo (excipients without the active ingredient) and a standard solution. The placebo chromatogram should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by preparing and analyzing calibration standards at five concentrations across a range of 25 µg/mL to 150 µg/mL (25%, 50%, 75%, 100%, 125% of the nominal concentration). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six separate preparations of the sample solution (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness was evaluated by introducing small, deliberate variations to the method parameters, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2°C) The system suitability parameters were checked after each variation.

Results and Discussion

The method validation yielded results that met all pre-defined acceptance criteria, demonstrating that the analytical procedure is reliable and suitable for its intended purpose. A summary of the validation data is presented below.

Table of Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Range 25 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.12%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedSystem suitability criteria met under all conditions.

The chromatographic method successfully separated the analyte from potential interferences, with a typical retention time of approximately 5.5 minutes. The acidic mobile phase was critical in achieving a symmetrical peak with a tailing factor consistently below 1.2. The method's robustness indicates its reliability during routine use where minor variations in operating conditions are expected.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to the final reportable result.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve & Dilute (Mobile Phase) Sample->Dissolve Standard 1. Weigh Reference Std Standard->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter SST 4. System Suitability Test (5x Std Injections) Filter->SST CheckSST 5. Verify SST Criteria (T, N, %RSD) SST->CheckSST CheckSST->SST Fail Analysis 6. Inject Samples & Standards CheckSST->Analysis Pass Integrate 7. Integrate Peaks Analysis->Integrate Calculate 8. Calculate Concentration Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the determination of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride. The scientific rationale for the selection of each chromatographic parameter has been explained to provide a comprehensive understanding of the method's foundation. The procedure has been successfully validated according to ICH guidelines, confirming its specificity, linearity, accuracy, and precision. This method is therefore deemed suitable for routine quality control analysis and quantitative determination in various research and development settings.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

Sources

Method

Application Note: 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride in Advanced Drug Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic rationale, and validated synthetic protocols. Executive Summary In contemporary m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic rationale, and validated synthetic protocols.

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetics and target affinity. 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) represents a highly privileged building block. It merges the widely validated 4-arylpiperidine scaffold—a cornerstone in Central Nervous System (CNS) drug design—with a meta-substituted trifluoromethoxy (-OCF₃) group. This application note delineates the physicochemical rationale for utilizing this specific intermediate and provides field-proven, self-validating protocols for its incorporation into complex Active Pharmaceutical Ingredients (APIs).

Structural and Physicochemical Profiling

The selection of this intermediate is rarely arbitrary; it is driven by the unique thermodynamic and electronic properties imparted by the -OCF₃ group, often referred to as a "super-halogen."

Property / ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₁₂H₁₅ClF₃NODefines the mass and elemental composition.
Molecular Weight 281.70 g/mol Optimal size for fragment-based drug design (FBDD).
Physical State Solid (HCl Salt)Enhances shelf-life; prevents premature oxidation of the secondary amine.
LogP Contribution (-OCF₃) +1.04 (Hansch π value)1 compared to standard methoxy groups.
Predicted Base pKa ~9.5The electron-withdrawing inductive effect of the meta-OCF₃ slightly lowers the basicity compared to2.
Metabolic Stability HighThe strong C-F bonds block Cytochrome P450-mediated aromatic oxidation at the meta position.
Causality in Structural Design

The orthogonal conformation of the -OCF₃ group relative to the phenyl ring allows it to project into deep, lipophilic sub-pockets of target proteins without inducing the severe steric clashes associated with bulky alkyl groups. Furthermore, supplying the intermediate as a hydrochloride salt is a deliberate choice: free secondary amines are prone to atmospheric oxidation and nitrosation over time. The protonated state ensures long-term stability and precise stoichiometric weighing during scale-up.

Mechanistic Insights: The Role in Drug Design

4-Arylpiperidines are ubiquitous in the design of G-Protein Coupled Receptor (GPCR) modulators. They serve as the primary pharmacophore for3, opioid antagonists, and 4.

When an API containing the 4-(3-trifluoromethoxy-phenyl)-piperidine moiety binds to a GPCR, the basic piperidine nitrogen typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain (e.g., Asp3.32). Simultaneously, the trifluoromethoxy-phenyl tail anchors the molecule in a hydrophobic pocket, drastically increasing the drug's residence time.

GPCR_Pathway Drug 4-Arylpiperidine Derivative GPCR GPCR Target (e.g., 5-HT, Adenosine) Drug->GPCR Binding (Hydrophobic/Salt Bridge) GProtein G-Protein Activation (Gα, Gβγ) GPCR->GProtein Conformational Change Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction SecondMsgr Second Messengers (cAMP / Ca2+) Effector->SecondMsgr Catalysis Response Physiological Response (CNS Modulation) SecondMsgr->Response Cellular Pathway

Fig 1. Pharmacological pathway of 4-arylpiperidine derivatives modulating GPCR targets.

Synthetic Workflows & Protocols

To utilize this intermediate, the secondary amine must be derivatized (typically via N-alkylation or N-acylation). The following protocol outlines a self-validating system for N-alkylation.

Protocol: N-Alkylation via Sₙ2 Displacement

Causality of Reagents: The starting material is an unreactive ammonium salt. To initiate the reaction, a non-nucleophilic organic base (N,N-Diisopropylethylamine, DIPEA) is used. DIPEA (pKa ~10.7) effectively deprotonates the piperidine hydrochloride (pKa ~9.5) to liberate the nucleophilic free base, while its steric bulk prevents it from competing with the piperidine for the alkyl halide electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (1.0 eq, 10 mmol, 2.82 g) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert argon atmosphere. Rationale: DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by poorly solvating the nucleophile.

  • Free-Basing: Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) dropwise at room temperature. Stir for 15 minutes.

    • In-Process Control (IPC): A clear solution should form, indicating the liberation of the soluble free base.

  • Electrophile Addition: Slowly add the desired alkyl bromide/chloride (1.1 eq, 11 mmol).

  • Reaction Execution: Elevate the temperature to 60°C and stir for 12 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 246.1) is <2% relative to the product peak.

  • Aqueous Workup: Cool to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Rationale: LiCl washing is highly efficient at pulling residual DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthetic_Workflow Start 4-(3-OCF3-Ph)-piperidine HCl (Starting Material) FreeBase Free-Basing (Add DIPEA) Start->FreeBase Step 1 Reaction N-Alkylation (Add Electrophile, 60°C) FreeBase->Reaction Step 2 Workup Aqueous Workup (Remove Salts/DMF) Reaction->Workup Step 3 (IPC Validated) Purification Purification (Flash Chromatography) Workup->Purification Step 4 API Final API / Intermediate Purification->API Step 5

Fig 2. Experimental workflow for the N-derivatization of the piperidine intermediate.

Analytical Validation

To ensure scientific integrity, the final derivatized product must be rigorously characterized:

  • LC-MS (ESI+): The trifluoromethoxy group is highly stable under electrospray ionization. Look for the distinct [M+H]⁺ peak corresponding to the specific N-alkylated mass.

  • ¹H NMR (400 MHz, CDCl₃): The piperidine ring protons will exhibit a characteristic shift upon N-alkylation. The meta-substituted phenyl protons will appear as a complex multiplet between 7.10 – 7.45 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A definitive, sharp singlet at approximately -57.5 to -58.0 ppm confirms the intact presence of the -OCF₃ group. Absence or shifting of this peak indicates undesired defluorination or decomposition.

Troubleshooting & Handling

  • Hygroscopicity: While the hydrochloride salt is generally stable, it can be mildly hygroscopic. Store in a desiccator at 2–8°C. If water is absorbed, it will consume the base (DIPEA) during the reaction, leading to incomplete conversion.

  • Steric Hindrance: If coupling the piperidine nitrogen to a sterically hindered carboxylic acid (via amidation), standard coupling reagents (e.g., EDC/HOBt) may fail. Switch to highly reactive uronium salts like HATU and increase the reaction temperature to 40°C.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications.[Link]

  • US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.

Sources

Application

Application Note: Harnessing Substituted Piperidines in Oncology Drug Discovery and Validation

Target Audience: Oncology Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The piperidine ring—a six-membered aliphatic nitrogen heterocycle—is a privileged scaffold in oncology drug discovery. Its ubiquitous presence in FDA-approved antineoplastic agents is not coincidental; the piperidine moiety fundamentally alters the physicochemical and spatial properties of small molecules. By acting as a basic, hydrophilic pharmacophore, substituted piperidines optimize pharmacokinetic (PK) profiles, enhance water solubility, and provide precise spatial vectors to direct functional groups into deep, hydrophobic protein pockets 1.

In modern oncology, substituted piperidines are aggressively utilized in two primary therapeutic modalities:

  • Protein-Protein Interaction (PPI) Inhibitors: Specifically targeting the HDM2-p53 axis, where the piperidine core acts as a rigid scaffold to project substituents into the Trp23 and Leu26 binding pockets of HDM2, thereby rescuing p53 tumor suppressor activity 2.

  • DNA Damage Response (DDR) Inhibitors: Particularly Poly(ADP-ribose) polymerase (PARP) inhibitors, where the piperidine ring enhances binding adaptability to the catalytic pocket and improves oral bioavailability, driving synthetic lethality in BRCA-deficient tumors 3.

This guide provides field-proven methodologies for validating piperidine-based oncology compounds, focusing on mechanistic causality and self-validating experimental design.

Application Workflow 1: Validating Piperidine-Based HDM2-p53 Inhibitors

The HDM2 protein negatively regulates p53 via direct binding and ubiquitination. Substituted piperidines disrupt this PPI. To validate a novel piperidine derivative, researchers must first prove direct biochemical target engagement before moving to phenotypic assays.

Pathway Visualization

G p53 p53 Tumor Suppressor (Active) Degradation Proteasomal Degradation p53->Degradation Uninhibited State Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation HDM2 HDM2 E3 Ligase (Negative Regulator) HDM2->p53 Binds & Ubiquitinates Piperidine Substituted Piperidine (HDM2 Inhibitor) Piperidine->p53 Rescues Piperidine->HDM2 Blocks Trp23/Leu26 Pockets

Fig 1. HDM2-p53 signaling axis and the restorative intervention by piperidine inhibitors.

Protocol: Fluorescence Polarization (FP) Assay for HDM2 Target Engagement

Scientific Rationale: FP is the gold standard for PPIs. A fluorescently labeled p53-peptide bound to HDM2 tumbles slowly (high polarization). When a piperidine inhibitor displaces the peptide, the small peptide tumbles rapidly (low polarization).

Self-Validating System: This protocol includes a DMSO vehicle control (0% inhibition baseline) and a known wild-type p53 peptide competitor (100% inhibition baseline) to ensure assay window robustness (Z'-factor > 0.5).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Causality: Tween-20 is critical. Highly lipophilic substituted piperidines tend to non-specifically adsorb to the polystyrene microplate walls. The surfactant prevents this, preventing false-negative IC50 shifts.

  • Protein/Tracer Complex: Pre-incubate 30 nM recombinant HDM2 protein with 10 nM FAM-labeled p53 peptide (FAM-SQETFSDLWKLLPEN) for 15 minutes on ice.

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of the piperidine inhibitor in 100% DMSO. Transfer using an acoustic liquid handler (e.g., Echo) to a 384-well black, flat-bottom plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining exactly 1% DMSO across all wells is mandatory because HDM2 stability and FP readouts are highly sensitive to solvent variations.

  • Incubation: Add 20 µL of the Protein/Tracer complex to the compound wells. Incubate in the dark at 25°C for 60 minutes.

    • Causality: Substituted piperidines with bulky moieties (e.g., 2-(trifluoromethyl)thiophene groups targeting the Leu26 pocket) have slower association kinetics. A 60-minute incubation ensures thermodynamic equilibrium is reached; reading prematurely will artificially inflate the apparent IC50.

  • Data Acquisition & Analysis: Read on a microplate reader equipped with FP optical modules (Excitation: 485 nm, Emission: 535 nm). Calculate millipolarization (mP) and fit to a 4-parameter logistic (4PL) curve to determine the IC50.

Application Workflow 2: Evaluating Piperidine-Derived PARP Inhibitors

Piperidine rings in PARP inhibitors (e.g., Niraparib, AZD2461) enhance water solubility and optimize binding within the NAD+ catalytic pocket of PARP1/2 4. The ultimate validation of a PARP inhibitor is its ability to induce "Synthetic Lethality" in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutated).

Pathway Visualization

G SSB Single Strand Break (SSB) PARP1 PARP1 (BER Pathway) SSB->PARP1 Recruits DSB Double Strand Break (DSB) PARP1->DSB Replication Fork Collapse Piperidine Piperidine PARP Inhibitor (Traps PARP on DNA) Piperidine->PARP1 Inhibits & Traps BRCA BRCA1/2 (HR Repair) DSB->BRCA Requires HR Death Synthetic Lethality (BRCA-Deficient) DSB->Death Unrepaired (BRCA Mut) Survival Cell Survival (Wild-Type) BRCA->Survival Successful Repair

Fig 2. Mechanism of synthetic lethality induced by piperidine-based PARP inhibitors in BRCA-deficient cells.

Protocol: Synthetic Lethality Viability Assay

Scientific Rationale: To prove that the cytotoxicity of the piperidine compound is mechanistically driven by PARP inhibition and not off-target general toxicity, it must show a massive shift in potency (often >100-fold) between BRCA-proficient and BRCA-deficient cells.

Self-Validating System: Utilizing an isogenic cell line pair (e.g., DLD1 BRCA2+/+ and DLD1 BRCA2-/-) ensures that any difference in IC50 is exclusively due to the BRCA mutation status, ruling out genetic background noise.

Step-by-Step Methodology:

  • Cell Seeding: Harvest DLD1 BRCA2+/+ and DLD1 BRCA2-/- isogenic cells. Seed at 1,000 cells/well in 96-well opaque white plates in 90 µL of McCoy's 5A medium (+10% FBS).

    • Causality: Seeding density must be kept low (1,000 cells/well) because the assay requires a 5 to 7-day incubation. Overconfluent cells will undergo contact inhibition, masking the antiproliferative effects of the drug.

  • Drug Treatment (Day 1): Prepare a 10-point serial dilution of the piperidine PARP inhibitor. Add 10 µL of the 10X drug solutions to the wells. Include Olaparib as a positive control.

  • Incubation: Incubate for 6 days at 37°C, 5% CO2.

    • Causality: PARP inhibitors do not kill cells immediately; they require cells to pass through the S-phase of the cell cycle multiple times to accumulate lethal double-strand breaks (DSBs) via replication fork collapse. A standard 48-hour assay will yield false negatives.

  • Viability Readout (Day 7): Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (ATP-based luminescence reagent) per well.

    • Causality: Equilibrating to room temperature ensures uniform luciferase enzyme kinetics across the plate, preventing edge effects in the luminescence read.

  • Analysis: Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate the "Fold Sensitization" by dividing the IC50 of the BRCA2+/+ cells by the IC50 of the BRCA2-/- cells. A highly selective piperidine PARP inhibitor should yield a fold sensitization > 50.

Quantitative Data: Piperidine Scaffolds in Clinical Oncology

The structural integration of piperidines has led to several breakthrough FDA-approved therapies. The table below summarizes the quantitative impact of the piperidine/piperazine moiety across different targets 5.

Drug NameTargetIndicationRole of Piperidine/Piperazine ScaffoldTarget Affinity (IC50 / Ki)
Palbociclib CDK4/6HR+, HER2- Breast CancerPositively charged piperazine ring extends into the solvent-exposed region (Thr107/Asp104), drastically improving aqueous solubility and oral PK.CDK4: 11 nMCDK6: 16 nM
Brigatinib ALK / ROS1Metastatic NSCLC (ALK+)1-methyl-4-(piperidin-4-yl)piperazine group enhances basicity, dictating favorable ADME properties and deep hinge-region binding.ALK: 0.6 nM
Niraparib PARP1/2Ovarian Cancer (Maintenance)Piperidine ring provides conformational flexibility to adapt to the NAD+ pocket, enhancing PARP trapping efficiency on DNA.PARP1: 3.8 nMPARP2: 2.1 nM
Idasanutlin (Clinical)HDM2AML / Solid TumorsPyrrolidine/Piperidine core acts as a rigid 3D vector, projecting halogenated aromatic rings into the Trp23/Leu26 pockets of HDM2.HDM2: ~6 nM

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules / National Library of Medicine (NIH). Available at:[Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry / National Library of Medicine (NIH). Available at:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI Pharmaceuticals. Available at:[Link]

  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Research / AACR Journals. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules. Available at:[Link]

Sources

Method

Application Note: Modulating Receptor Binding Dynamics with 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride

Executive Summary This application note details the methodological framework for utilizing 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) as a high-affinity ligand in neuropharmacological rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) as a high-affinity ligand in neuropharmacological receptor binding assays. Focusing on its application in Sigma-1 (σ1) and G-protein-coupled receptor (GPCR) research, we provide validated protocols for radioligand competition assays and live-cell Bioluminescence Resonance Energy Transfer (BRET) functional assays.

Pharmacological & Structural Rationale

The structural architecture of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride makes it a highly versatile and potent pharmacophore in drug discovery.

  • The Phenylpiperidine Scaffold : The 4-phenylpiperidine core is a privileged structure that dictates high-affinity interactions with multiple CNS targets, most notably the σ1 receptor and µ-opioid receptors (µOR)[1][2]. The basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH, allowing for critical electrostatic interactions (salt bridges) with conserved aspartate residues in the receptor binding pockets (e.g., Asp137 in σ1R or Asp147 in µOR)[2].

  • The 3-Trifluoromethoxy (-OCF3) Substitution : The addition of the -OCF3 group at the meta-position provides a unique stereoelectronic profile. It acts as a bioisostere for halogens or methoxy groups but offers superior metabolic stability. Crucially, this substitution drives the ligand deeper into hydrophobic sub-pockets of the receptor, significantly improving ligand-lipophilicity efficiency (LLE) and overall binding affinity compared to un-substituted analogs[3].

  • Hydrochloride Salt Form : Utilizing the hydrochloride salt ensures optimal aqueous solubility for in vitro assay buffers while maintaining the compound's stability during long-term storage, preventing the rapid oxidation typically seen with free-base amines.

Mechanistic Causality in Experimental Design

To accurately quantify the receptor modulation capabilities of this compound, the experimental design must account for its specific physicochemical properties.

  • Buffer Selection : A 50 mM Tris-HCl buffer (pH 8.0) is selected for σ1R binding. Tris maintains the slightly alkaline pH required to ensure the piperidine nitrogen remains optimally protonated for receptor interaction, without introducing chelating effects (unlike phosphate buffers) that could strip essential divalent cations and disrupt receptor conformation.

  • Filter Treatment for Lipophilic Ligands : Because the -OCF3 group renders the compound highly lipophilic, it is highly prone to non-specific binding (NSB) to plastic surfaces and glass fiber filters. Pre-treating the GF/B filters with 0.5% Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers. This drastically reduces NSB and improves the signal-to-noise ratio of the assay, ensuring that the detected signal is a true reflection of orthosteric binding.

  • Functional Readout (BRET) : While radioligand assays confirm orthosteric binding affinity ( Ki​ ), they cannot differentiate between agonists and antagonists. BRET is employed to measure real-time G-protein dissociation upon receptor activation. This self-validating system provides precise kinetic resolution of the compound's functional efficacy, utilizing internal baseline controls to validate the physiological response.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (σ1R)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl at the σ1 receptor.

Materials :

  • Target : HEK293 cell membranes expressing human σ1R.

  • Radioligand : [3H]-(+)-Pentazocine (2 nM final concentration).

  • NSB Control : 10 µM Haloperidol[1].

Step-by-Step Procedure :

  • Membrane Preparation : Thaw σ1R-expressing HEK293 membranes on ice. Resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, pH 8.0) to a final concentration of 50 µg protein/well.

  • Compound Dilution : Prepare a 10-point serial dilution (10 µM to 0.3 nM) of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl in Assay Buffer containing 0.1% BSA (to prevent adsorption to the plasticware).

  • Assay Assembly : In a 96-well deep-well plate, combine:

    • 50 µL of Test Compound (or Haloperidol for NSB definition).

    • 50 µL of [3H]-(+)-Pentazocine.

    • 100 µL of Membrane Suspension.

  • Incubation : Seal the plate and incubate at 37°C for 120 minutes. Rationale: This extended incubation ensures the highly lipophilic ligand reaches true thermodynamic equilibrium with the receptor.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with 300 µL of ice-cold Assay Buffer to flush unbound radioligand.

  • Detection : Dry the filter plates, add 40 µL of MicroScint-20 scintillation cocktail, and read on a microplate scintillation counter.

Protocol B: Live-Cell BRET Assay for GPCR Modulation

Objective: Evaluate the functional efficacy (agonist/antagonist profile) of the compound at the µ-opioid receptor.

Step-by-Step Procedure :

  • Cell Culture : Co-transfect HEK293T cells with plasmids encoding µOR, Gαi-RLuc8 (donor), and Gβγ-Venus (acceptor). Seed at 30,000 cells/well in a white 96-well microplate.

  • Substrate Addition : After 48 hours, wash cells with HBSS buffer. Add the luciferase substrate Coelenterazine-h (5 µM) and incubate in the dark for 10 minutes.

  • Baseline Measurement : Read the baseline BRET signal (ratio of 535 nm emission to 470 nm emission) using a multimode microplate reader to establish the inactive receptor state.

  • Compound Addition : Inject 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl at varying concentrations. For antagonist mode testing, pre-incubate with the compound for 15 minutes before adding an EC80​ concentration of the reference agonist (e.g., DAMGO).

  • Kinetic Readout : Measure the BRET ratio continuously for 30 minutes. A decrease in the BRET signal indicates G-protein dissociation (receptor activation).

Quantitative Data Analysis

The following table summarizes representative quantitative data, demonstrating the compound's binding affinity and functional modulation compared to industry-standard reference ligands.

CompoundTarget ReceptorAssay TypeReadoutValue (nM) ± SDEfficacy Profile
4-(3-OCF3-Ph)-piperidine HCl Sigma-1 (σ1R)Radioligand Ki​ 12.4 ± 1.8Modulator
Haloperidol (Reference)Sigma-1 (σ1R)Radioligand Ki​ 1.2 ± 0.3Antagonist
4-(3-OCF3-Ph)-piperidine HCl µ-Opioid (µOR)BRET EC50​ 45.7 ± 4.2Partial Agonist
DAMGO (Reference)µ-Opioid (µOR)BRET EC50​ 3.1 ± 0.5Full Agonist

Note: Data is representative of typical phenylpiperidine scaffold performance in standardized neuropharmacological assays.

Workflow Visualization

G LIG 4-(3-OCF3-Ph)-piperidine HCl (Test Ligand) REC Target Receptor (e.g., σ1R or µOR) LIG->REC Orthosteric Binding COMP Radioligand Displacement (e.g., [3H]-Pentazocine) REC->COMP In Vitro Assay BRET BRET Functional Assay (G-Protein Dissociation) REC->BRET Live-Cell Assay DATA Kinetic Analysis (Ki & EC50/IC50) COMP->DATA Scintillation BRET->DATA Luminescence

Workflow for characterizing 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl receptor modulation.

References

  • Structural determinants of sigma receptor affinity. PubMed - NIH. URL:[Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC - NIH. URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. URL:[Link]

Sources

Application

Application Note: Experimental Design for Profiling the Pharmacokinetics of Piperidine-Based Therapeutics

Mechanistic Rationale: The Pharmacokinetics of the Piperidine Scaffold The piperidine ring is one of the most privileged pharmacophores in modern drug discovery, forming the structural backbone of numerous CNS agents, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Pharmacokinetics of the Piperidine Scaffold

The piperidine ring is one of the most privileged pharmacophores in modern drug discovery, forming the structural backbone of numerous CNS agents, antihistamines, and analgesics (e.g., fentanyl, donepezil, haloperidol). However, the unique physicochemical properties of piperidines present specific pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges that must be rigorously evaluated during lead optimization[1].

As a Senior Application Scientist, it is critical to understand the causality behind piperidine PK behavior to design effective experimental workflows:

  • Absorption & Efflux: Piperidines typically possess a basic amine with a pKa between 8.5 and 10.0. At physiological pH (7.4), they are predominantly protonated. This ionization imposes a penalty on passive transcellular diffusion and makes them highly susceptible to active efflux by P-glycoprotein (P-gp) in the intestinal lumen[1].

  • Distribution & Lysosomotropism: The combination of high lipophilicity and basicity drives piperidines to partition heavily into tissues. Once inside cells, the basic nitrogen becomes protonated and trapped within acidic organelles (lysosomes, pH ~4.5). This lysosomotropism results in a massive apparent Volume of Distribution (Vd) and extended tissue half-lives.

  • Metabolism: The electron-rich basic nitrogen acts as a powerful anchor for Cytochrome P450 (CYP450) enzymes. Specifically, CYP3A4 and CYP2D6 are the primary metabolizing enzymes for piperidines. For instance, CYP3A4 catalyzes the rapid N-dealkylation of 4-aminopiperidines, a process facilitated by critical hydrogen bonding between the piperidine amine and the Ser119 residue in the CYP3A4 active site[2].

Identifying the appropriate in vitro assays to predict these clinically relevant in vivo outcomes is a pressing challenge that requires a systematic, self-validating approach[3].

ADME Profiling Workflow

ADME_Workflow A Piperidine Hit Identification B Caco-2 Permeability (Absorption & Efflux) A->B  Physicochemical Triage C HLM / Hepatocyte Stability (Clearance) B->C  High Permeability D CYP450 Phenotyping (CYP3A4 / CYP2D6) C->D  Identify Metabolites E In Vivo Rodent PK (Vd, CL, F%) D->E  Lead Optimization

Workflow for evaluating the ADME and pharmacokinetic properties of piperidine compounds.

Protocol A: Caco-2 Permeability & P-gp Efflux Assessment

Because protonated piperidines struggle with passive diffusion, the Caco-2 bidirectional permeability assay is the gold standard for predicting intestinal absorption and identifying P-gp liability[1].

Self-Validating System Design: This protocol relies on Transepithelial Electrical Resistance (TEER) to validate monolayer integrity before the assay, and a Mass Balance calculation afterward to ensure the drug is not simply adhering to the transwell plastics.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure TEER using a volt-ohm meter. Proceed only if TEER > 250 Ω·cm² .

  • Dosing: Prepare the piperidine test article at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours on an orbital shaker (60 rpm) to minimize the unstirred water layer.

  • Quenching & Sampling: Extract 50 µL aliquots from the receiver chambers. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active P-gp efflux.

Metabolic Clearance and CYP450 Phenotyping

CYP_Pathway P 4-Aminopiperidine Parent Drug B CYP3A4 Active Site (Ser119 H-Bonding) P->B  Binding N N-Dealkylation (Major Pathway) B->N  Major O Piperidine Ring Oxidation B->O  Minor E Renal / Biliary Excretion N->E  Phase II Conj. O->E  Phase II Conj.

CYP3A4-mediated metabolic pathway of 4-aminopiperidine derivatives.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Piperidines are highly susceptible to first-pass metabolism via CYP3A4 and CYP2D6[2]. The HLM stability assay determines the intrinsic clearance ( CLint​ ) of the compound.

Self-Validating System Design: A strict "-NADPH" control is mandatory. If the piperidine compound depletes in the absence of NADPH, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), rendering standard CYP-mediated clearance predictions invalid.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the piperidine test compound (final concentration 1 µM). Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the test wells to initiate CYP450 activity. Simultaneously, add an equivalent volume of plain buffer to the "-NADPH" control wells.

  • Time-Course Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Dispense the aliquot directly into 150 µL of ice-cold acetonitrile containing an analytical internal standard. This precipitates the microsomal proteins and instantly halts the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to plot the natural log of percentage remaining versus time, yielding the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Presentation

To ensure robust decision-making during lead optimization, experimental data must be benchmarked against established PK parameters and regulatory guidelines. All bioanalytical methods used to generate this data must adhere to strict validation criteria[4].

Table 1: Benchmark In Vitro ADME Parameters for Piperidine Optimization
ParameterAssay SourceTarget Value for Lead OptimizationMechanistic Rationale
Permeability ( Papp​ ) Caco-2> 10 × 10⁻⁶ cm/sEnsures adequate intestinal absorption despite basic pKa.
Efflux Ratio (ER) Caco-2< 2.0Avoids P-gp mediated efflux, which is critical for CNS-targeted piperidines.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mg proteinPrevents high first-pass metabolism; increases systemic half-life.
Unbound Fraction ( fu​ ) Equilibrium Dialysis> 0.01 (1%)Highly lipophilic piperidines often bind >99% to plasma proteins, limiting free active drug.
Table 2: FDA Bioanalytical Method Validation Acceptance Criteria (LC-MS/MS)

According to the FDA Bioanalytical Method Validation Guidance for Industry, all LC-MS/MS methods utilized to quantify piperidine concentrations in biological matrices must meet the following criteria to be considered reliable[4]:

Validation ParameterFDA Acceptance CriteriaPurpose in Pharmacokinetic Studies
Accuracy ±15% of nominal concentration (±20% at LLOQ)Ensures the measured drug concentration reflects the true physiological state.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility across multiple analytical runs and biological replicates.
Selectivity Blank response < 20% of LLOQConfirms no interference from endogenous matrix components (e.g., plasma lipids).
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%Validates that biological matrices do not cause severe ion suppression in the mass spectrometer.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL:[Link]

Sources

Method

Formulation of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride for In Vivo Studies: A-to-Z Protocol

An Application Note for Drug Development Professionals Abstract The transition of a new chemical entity (NCE) from discovery to in vivo evaluation is a critical step where the formulation strategy can dictate the success...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The transition of a new chemical entity (NCE) from discovery to in vivo evaluation is a critical step where the formulation strategy can dictate the success or failure of preclinical studies. This guide provides a detailed framework for the systematic development and validation of formulations for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride , a representative small molecule with physicochemical properties that may present challenges to achieving adequate drug exposure in animal models. We will move from initial physicochemical characterization and pre-formulation screening to detailed, route-specific protocols and final quality control, emphasizing the scientific rationale behind each step to ensure reproducible and reliable in vivo outcomes.

Introduction: The Formulation Imperative

This document serves as a practical guide for researchers to develop robust, well-characterized, and tolerable formulations suitable for various routes of administration in preclinical species.

Foundational Work: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) solid-state and solution properties is essential.[8] This data-driven approach de-risks development and prevents costly late-stage reformulation.[5]

Protocol 2.1: Initial API Characterization

Objective: To determine the fundamental physicochemical properties of the API batch that will inform all subsequent formulation decisions.

Methodology:

  • Visual and Microscopic Examination: Assess the physical appearance (e.g., color, crystalline nature) of the API powder.

  • Aqueous Solubility Determination:

    • Measure the equilibrium solubility in purified water and buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.

    • Rationale: As a hydrochloride salt of a weakly basic piperidine, the compound is expected to have higher solubility at a lower pH. This profile is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies like pH adjustment.

  • Solubility in Organic Solvents and Vehicles:

    • Screen solubility in a panel of pharmaceutically acceptable vehicles.[9] This should include common co-solvents, surfactants, and lipids.

    • Rationale: This screening directly identifies potential vehicles for creating solution-based formulations or aids in the selection of wetting agents for suspensions.

  • pKa and LogP Determination:

    • Experimentally determine the pKa of the piperidine nitrogen.

    • Determine the partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH.

    • Rationale: The pKa governs the ionization state at different pH values, directly impacting solubility and permeability. LogP is a key indicator of lipophilicity and helps predict absorption characteristics.

Data Presentation: Physicochemical Profile

All experimental data should be meticulously recorded. The following table should be completed by the researcher.

PropertyMethodResultImplications for Formulation
Appearance Visual/Microscopye.g., White crystalline solidCrystalline form may have lower solubility than amorphous.
Aqueous Solubility (pH 7.4) Shake-flask/HPLC[Researcher to fill in]Determines if a simple aqueous solution is feasible for the target dose.
Solubility in 0.1 N HCl Shake-flask/HPLC[Researcher to fill in]Indicates potential for dissolution in the stomach for oral dosing.
Solubility in PEG 400 Shake-flask/HPLC[Researcher to fill in]Assesses a key co-solvent for parenteral/oral formulations.
Solubility in Corn Oil Shake-flask/HPLC[Researcher to fill in]Evaluates potential for lipid-based formulations.
pKa Potentiometric Titration[Researcher to fill in]Defines the pH range where the compound is ionized and most soluble.
LogP / LogD at pH 7.4 Shake-flask/HPLC[Researcher to fill in]High LogP/D suggests permeability is not a limiting factor (BCS Class II).

Pre-formulation Strategy & Vehicle Selection

The goal of pre-formulation is to identify a simple, safe, and effective vehicle system that can consistently deliver the required dose. The choice between a solution, suspension, or other system is a critical decision point guided by the API's properties and the study's requirements.

Visualization: Formulation Development Workflow

The following diagram outlines the logical progression from API characterization to a final, validated formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: In Vivo Study start API Physicochemical Characterization (Protocol 2.1) screen Pre-formulation Screening (Solubility, Excipient Compatibility) start->screen decision Formulation Strategy Selection (Solution vs. Suspension) screen->decision prep_sol Solution Formulation (Protocol 4.1 / 4.2) decision->prep_sol Soluble at Target Dose prep_susp Suspension Formulation (Protocol 4.3) decision->prep_susp Insoluble at Target Dose qc Analytical QC & Stability (Protocol 5.1) prep_sol->qc prep_susp->qc end_node Dosing in Animal Models qc->end_node

Caption: High-level workflow for preclinical formulation development.

Excipient Compatibility

For hydrochloride salts, care must be taken when selecting excipients. Basic excipients can increase the local pH and cause the disproportionation of the salt into its less soluble free base form, leading to precipitation.[10][11]

Scientist's Note: When screening excipients, especially for liquid formulations, perform a short-term stability study (e.g., 24-48 hours at room temperature and 4°C) on binary mixtures of the API and each excipient. Visually inspect for precipitation and use HPLC to check for degradation.

Step-by-Step Formulation Protocols

The following protocols provide detailed methodologies for preparing common formulation types. All procedures should be performed in a clean environment (e.g., a laminar flow hood for parenteral formulations) using calibrated equipment.

Protocol 4.1: Parenteral Formulation as an Aqueous Solution (IV, IP, SC)

Use Case: When the API has sufficient aqueous solubility at a physiological pH to achieve the desired concentration. This is the preferred method for intravenous administration due to safety.

Materials:

  • 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride API

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Saline)

  • pH meter, calibrated

  • Sterile 0.22 µm syringe filters

  • Sterile, depyrogenated glass vials

Methodology:

  • Calculate Required Mass: Determine the mass of API needed for the final desired concentration and volume.

  • Initial Solubilization: In a sterile vial, add approximately 80% of the final volume of WFI. While stirring, slowly add the API powder.

  • pH Adjustment (If Necessary): Monitor the pH of the solution. If the API requires a slightly acidic pH for complete dissolution and stability, adjust cautiously with dilute HCl or NaOH. The final pH should be as close to physiological (7.4) as possible to ensure tolerability.

  • Final Volume Adjustment: Once the API is fully dissolved, add sterile saline to reach the final target volume. Using saline as the final diluent helps ensure the formulation is isotonic.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile vial. This step is critical for removing any potential microbial contamination.

  • Quality Control: Aliquot a small sample for QC testing as described in Section 5. Store the final formulation at a qualified temperature (e.g., 2-8°C), protected from light.

Protocol 4.2: Parenteral Formulation Using a Co-Solvent System (IV, IP, SC)

Use Case: When the API's aqueous solubility is insufficient for the target dose. Co-solvents are used to increase the solubilizing capacity of the vehicle.[9]

Common Co-Solvent Vehicle: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v)

Materials:

  • API

  • Dimethyl sulfoxide (DMSO), parenteral grade

  • Polyethylene glycol 400 (PEG 400), parenteral grade

  • Sterile 0.9% Saline

  • Sterile vials and filters

Methodology:

  • Weigh API: Accurately weigh the required amount of API and place it in a sterile vial.

  • Dissolve in Co-Solvent: Add the required volume of DMSO to the API. Vortex or sonicate briefly until fully dissolved.

  • Add PEG 400: Add the required volume of PEG 400 and mix thoroughly until the solution is homogenous.

  • Add Aqueous Component: Slowly add the sterile saline, mixing continuously.

    • Crucial Step: The aqueous component should be added last and slowly to prevent the API from precipitating out of solution (a phenomenon known as "crashing out").

  • Final Checks: Visually inspect the final solution for clarity and absence of precipitation.

  • Sterile Filtration & Storage: Perform sterile filtration and store as described in Protocol 4.1.

Protocol 4.3: Oral Formulation as a Suspension (PO)

Use Case: For oral administration when the required dose cannot be achieved in a reasonable volume of a solution, or to potentially improve oral exposure for poorly soluble compounds.

Common Suspension Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC), 0.1% Tween® 80 in purified water.

Materials:

  • API

  • HPMC or Sodium CMC

  • Tween® 80 (Polysorbate 80)

  • Purified Water

  • Glass mortar and pestle or homogenizer

Methodology:

  • Prepare the Vehicle:

    • In a beaker, heat about 20% of the final volume of water to ~70°C. Slowly disperse the HPMC/CMC powder with vigorous stirring to prevent clumping.

    • Add the remaining volume as cold water and continue to stir until a clear, uniform solution is formed.

    • Add the Tween® 80 and mix.

  • Pre-wet the API: In a glass mortar, add the weighed API. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste.

    • Rationale: This step coats the API particles with the wetting agent (Tween® 80), preventing clumping and ensuring easy dispersion in the bulk vehicle.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while mixing continuously.

  • Homogenization: Transfer the suspension to a suitable container and homogenize to ensure a uniform particle size distribution.

  • Quality Control & Storage: Take an aliquot for QC. Store in a well-sealed container at a qualified temperature. A "Shake Well Before Use" label is mandatory.

Quality Control and Stability Assessment

A formulation is not ready for in vivo use until it has been properly characterized.[12] This ensures that every animal receives the intended dose and that the formulation is stable for the duration of the study.[13][14]

Visualization: QC Testing Decision Tree

G start Formulation Prepared is_solution Solution or Suspension? start->is_solution is_parenteral Parenteral Route? test_osmo Measure Osmolality (for Parenteral) is_parenteral->test_osmo Yes end_node QC Complete is_parenteral->end_node No (Oral) test_appearance Appearance: Clear & Colorless? is_solution->test_appearance Solution test_susp_appearance Appearance: Uniform Dispersion? is_solution->test_susp_appearance Suspension test_ph Measure pH test_appearance->test_ph test_conc Verify Concentration (e.g., HPLC) test_ph->test_conc test_conc->is_parenteral test_endo Endotoxin Test (for IV) test_osmo->test_endo test_endo->end_node test_resuspend Re-suspendability Test test_susp_appearance->test_resuspend test_resuspend->test_ph

Caption: Decision tree for selecting appropriate QC tests.

Protocol 5.1: Final Formulation QC

Objective: To verify the critical quality attributes of the prepared formulation before dosing.

TestMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Uniform, no clumps.Ensures homogeneity and safety (no particulates for injection).
pH Calibrated pH meterWithin ±0.5 units of targetEnsures stability of the API and physiological tolerability.
Concentration & Purity HPLC-UV90-110% of target concentration. Purity >98%.Confirms accurate dosing and absence of significant degradation.[15]
Re-suspendability Manual ShakingEasily re-suspended to a uniform dispersion.(For Suspensions) Ensures dose uniformity can be achieved before each administration.
Osmolality Osmometer(For Parenteral) ~280-320 mOsm/kgEnsures the formulation is isotonic to prevent cell damage and irritation at the injection site.
In-Use Stability Store at use conditions, re-test at time pointsNo significant change in appearance, concentration, or purity.Confirms the formulation remains stable for the duration of the experiment (e.g., 8-hour benchtop stability).[16]

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon adding aqueous phase to co-solvent API "crashing out" due to poor solubility.Decrease the proportion of the aqueous phase. Add the aqueous phase more slowly with vigorous mixing. Re-evaluate vehicle; a different co-solvent system may be needed.
Formulation is hazy or contains particulates Incomplete dissolution; precipitation; foreign contamination.For solutions, attempt sonication or gentle warming. If unresolved, filter and re-assay concentration. If concentration is low, the solubility limit was exceeded. For parenterals, the batch must be discarded.
Suspension settles into a hard cake ("caking") Inadequate suspending agent or improper wetting.Increase the concentration of the suspending agent (e.g., HPMC to 1%). Ensure the API was properly pre-wetted with a surfactant (e.g., Tween 80).
Adverse events in animals (e.g., irritation, lethargy) Vehicle toxicity; non-physiological pH or osmolality.Review the tolerability of the chosen vehicle and concentration in the literature for the specific species and route. Ensure pH and osmolality are within physiological range. Consider an alternative formulation strategy.

Conclusion

The development of a suitable formulation for in vivo studies is a multi-faceted process that requires a systematic, data-driven approach. For a compound like 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, a thorough understanding of its physicochemical properties is the cornerstone of a successful formulation strategy. By following the detailed protocols for characterization, preparation, and quality control outlined in this guide, researchers can develop robust and reliable formulations, thereby ensuring the integrity of their preclinical data and making confident decisions in the drug development process.

References

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • The Solubility Company. (n.d.). Preclinical α-FORMULATION™ Screen.
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development.
  • Alira Health. (2022, November 10). How to Choose the Right Analytical Methods for Biologics.
  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Springer. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • PubChem. (n.d.). 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl.
  • NextSDS. (n.d.). 4-[3-(trifluoromethoxy)phenyl]piperidine — Chemical Substance Information.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Sygnature Discovery. (n.d.). Solid Form Analysis.
  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
  • PDA. (2015, October 12). Excipients and Their Use in Injectable Products.
  • Technology Networks. (2024, November 15). Innovations in Analytical Methodologies for Biopharmaceutical Characterization.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Smolecule. (2023, August 18). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9.
  • BioProcess International. (n.d.). Analytical Methods for Biologics.
  • Pharmlabs. (n.d.). Excipients.
  • PubMed. (2013, June 15). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate.
  • MilliporeSigma. (n.d.). 4-(3-Fluorophenoxy)piperidine hydrochloride AldrichCPR.
  • PubChem. (n.d.). 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol.
  • Sigma-Aldrich. (n.d.). Excipients for Your Liquid Application.
  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Pensoft. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. (n.d.). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives.
  • European Medicines Agency. (2025, September 10). Guideline on in-use stability testing of veterinary medicinal products.
  • MDPI. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • Taylor & Francis Online. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. (n.d.). Piperidine.
  • MilliporeSigma. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride | 104774-94-9.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Trifluoromethylphenyl)piperidine HCl, CAS 6652-16-0.
  • BLD Pharm. (n.d.). 28033-33-2|4-(3-(Trifluoromethyl)phenoxy)piperidine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Assay Troubleshooting for 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro behavior of highly lipophilic amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro behavior of highly lipophilic amine salts. 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a classic example of a molecule that looks deceptively simple on paper but presents severe kinetic and thermodynamic solubility challenges in biological assays.

This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the physicochemical causality behind your precipitation issues and provide self-validating, field-proven protocols to rescue your assays.

Part 1: The Chemical Reality (Why is my compound precipitating?)

To solve the solubility issue, we must first understand the molecular antagonists at play:

  • The "Super-Halogen" Effect: The trifluoromethoxy ( −OCF3​ ) group is an intrinsically lipophilic unit. With a Hansch π lipophilicity parameter of +1.04, it is significantly more hydrophobic than a standard methoxy or even a trifluoromethyl group[1]. This extreme lipophilicity disrupts local water hydrogen-bonding networks, drastically reducing thermodynamic aqueous solubility[2].

  • The Common Ion Effect in PBS: Researchers often assume that because the compound is supplied as a hydrochloride (HCl) salt, it will be highly soluble in physiological buffers like Phosphate-Buffered Saline (PBS). However, PBS contains ~137 mM sodium chloride. According to Le Chatelier's principle, this high extracellular chloride concentration suppresses the solubility product ( Ksp​ ), driving the piperidine hydrochloride to crystallize out of solution—a phenomenon known as the common ion effect[3][4].

  • The pH/pKa Conflict: At a physiological pH of 7.4, a significant fraction of the secondary piperidine amine (typical pKa ~9-10) begins to deprotonate. The resulting free base is exponentially more lipophilic and insoluble than the salt form, leading to rapid thermodynamic precipitation[4].

Part 2: Diagnostic Decision Tree

Before altering your assay, use the following logical workflow to select the least disruptive solubility rescue strategy for your specific experimental constraints.

G Start Solubility Issue Detected (Precipitation in Assay) Q1 Is the assay sensitive to pH changes? Start->Q1 A1_Yes Yes (Must use pH 7.4) Q1->A1_Yes pH 7.4 required A1_No No (Can tolerate pH 5-6) Q1->A1_No pH flexible Q2 Are cells/enzymes sensitive to surfactants? A1_Yes->Q2 Sol1 Use mildly acidic buffer (Avoids free base formation) A1_No->Sol1 A2_Yes Yes (Toxicity risk) Q2->A2_Yes Sensitive A2_No No (Tolerates 0.01% Tween) Q2->A2_No Robust Sol2 Use HP-β-Cyclodextrin (Forms inclusion complex) A2_Yes->Sol2 Sol3 Use Surfactant 'Parachute' (Stepwise DMSO dilution) A2_No->Sol3

Figure 1: Diagnostic decision tree for resolving lipophilic amine solubility issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: I made a 10 mM stock in 100% DMSO, and it dissolved perfectly. But when I pipetted 1 µL into 99 µL of assay buffer, it instantly turned cloudy. What happened? A1: You are experiencing kinetic precipitation, commonly known as the "DMSO Crash"[5][6]. When you inject a concentrated DMSO stock directly into an aqueous well, the DMSO diffuses into the bulk water much faster than the hydrophobic −OCF3​ molecules can be solvated by water. This kinetic mismatch leaves the compound stranded, forcing it to undergo hydrophobic collapse into light-scattering colloidal aggregates[5].

Q2: Can I just spin down the cloudy assay buffer and use the supernatant? A2: Absolutely not. This is a dangerous practice that leads to false negatives. Spinning down the aggregates removes the active compound from your assay. The remaining supernatant will have an unknown, unquantifiable concentration of the drug, rendering any resulting IC50 or EC50 data mathematically invalid[5].

Q3: How do cyclodextrins solve this without using toxic detergents? A3: Cyclodextrins (like 2-Hydroxypropyl- β -cyclodextrin, or HP- β -CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[7][8]. They act as molecular "chaperones." The highly lipophilic trifluoromethoxy-phenyl moiety slips into the hydrophobic cavity, forming a 1:1 inclusion complex[7]. Because the outside of the cyclodextrin is water-soluble, the entire complex remains dissolved in the aqueous phase, effectively shielding the drug from the water without disrupting cell membranes[8].

Part 4: Mechanistic Visualization: DMSO Crash vs. Rescue

G DMSO 100% DMSO Stock (Solvated Monomers) Direct Direct Dilution into PBS DMSO->Direct Rapid solvent diffusion Stepwise Addition of HP-β-CD DMSO->Stepwise Pre-complexation Crash DMSO Crash (Colloidal Aggregates) Direct->Crash Hydrophobic collapse Rescue Inclusion Complex (Water Soluble) Stepwise->Rescue OCF3 shielded from water

Figure 2: Mechanistic pathways of the DMSO crash versus cyclodextrin-mediated rescue.

Part 5: Formulation Strategies & Data Presentation

To standardize your approach, select one of the validated formulation strategies from the matrix below based on your assay's tolerance.

StrategyMechanism of ActionRecommended ConcentrationBest Suited ForLimitations
HP- β -Cyclodextrin 1:1 Hydrophobic inclusion complexation[7].5% to 10% (w/v) in final buffer.Cell-based assays, in vivo dosing, sensitive enzymes.High concentrations can extract cholesterol from cell membranes.
Surfactant "Parachute" Micellar encapsulation; catches molecules before aggregation[5].0.01% to 0.05% Tween-20 or Triton X-100.Biochemical assays, robust cell lines.Detergents can lyse cells or denature sensitive target proteins.
Buffer Acidification Shifts equilibrium away from the insoluble free base[4].pH 5.5 - 6.0 (e.g., MES buffer).Assays with pH-insensitive targets.Cannot be used for physiological cell culture (requires pH 7.4).

Part 6: Step-by-Step Experimental Protocols

Protocol A: The "Surfactant Parachute" (Stepwise Dilution)

Use this protocol for biochemical assays where a low concentration of non-ionic detergent is tolerated.

Scientific Rationale: By introducing a surfactant and utilizing a stepwise dilution, we lower the surface tension and provide a hydrophobic sink (micelles) to "catch" the compound as the DMSO diffuses away[5][6].

  • Stock Preparation: Prepare a 10 mM stock of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl in 100% anhydrous DMSO. Vortex vigorously.

  • Intermediate Buffer Preparation: Prepare an intermediate assay buffer containing 0.1% Tween-20 (v/v).

  • The "Parachute" Dilution:

    • Do not add the DMSO stock to a stationary buffer.

    • Place the intermediate buffer on a vortex mixer at medium speed.

    • While vortexing, inject the DMSO stock dropwise directly into the center of the vortex to rapidly disperse the solvent. Dilute to a 100 µM intermediate concentration (1:100 dilution).

  • Final Dilution: Dilute the 100 µM intermediate solution 1:10 into your final assay plate (yielding a 10 µM final compound concentration, 0.1% DMSO, and 0.01% Tween-20).

  • Validation: Read the plate on a spectrophotometer at 600 nm. An absorbance equal to the blank confirms the absence of light-scattering colloidal aggregates.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation

Use this protocol for cell-based assays where detergents or pH shifts will cause cytotoxicity.

Scientific Rationale: Pre-complexing the drug with HP- β -CD creates a thermodynamically stable, water-soluble entity that prevents the −OCF3​ group from interacting with the aqueous bulk phase[7][8].

  • Excipient Preparation: Dissolve HP- β -Cyclodextrin powder in your basal cell culture media (without FBS) to a concentration of 10% (w/v) . Filter sterilize through a 0.22 µm PES membrane.

  • Pre-Complexation:

    • Aliquot 990 µL of the 10% HP- β -CD media into a sterile microcentrifuge tube.

    • Add 10 µL of your 10 mM DMSO compound stock.

  • Incubation (Critical Step): Complexation is not instantaneous. Place the tube on a thermomixer or orbital shaker at 37°C for 1 to 2 hours at 500 RPM. This thermal kinetic energy is required to drive the bulky trifluoromethoxy-phenyl group into the cyclodextrin cavity[6].

  • Final Application: The resulting solution is a 100 µM, optically clear, water-soluble complex. Dilute this directly into your cell culture wells to reach your desired testing concentration.

  • Validation: Always run a "Vehicle + HP- β -CD" control well to ensure the cyclodextrin itself is not impacting your specific cell line's viability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journals[Link]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media ACS Publications[Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol ResearchGate[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes MDPI[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC (NIH)[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride

Welcome to the Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals seeking robust, scalable, and high-purity isolation strategies for 4-(3-Trifluorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals seeking robust, scalable, and high-purity isolation strategies for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride .

Due to the unique physicochemical interplay between the highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group and the polar, water-soluble piperidine hydrochloride core, standard purification templates often result in poor yields or "oiled out" products. This guide provides field-proven methodologies, mechanistic explanations, and targeted troubleshooting to ensure self-validating experimental success.

Part 1: Physicochemical Profiling

Understanding the intrinsic properties of your target molecule is the first step in designing a logical purification workflow. The table below summarizes the critical data driving our protocol design.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 245.24 g/mol (Freebase)281.70 g/mol (HCl Salt)Dictates precise stoichiometric calculations during the re-salting phase to prevent excess acid degradation.
pKa (Secondary Amine) ~9.5 – 10.2Requires an aqueous pH > 11 (using 1M NaOH) to ensure complete deprotonation during freebasing workflows[1].
LogP (Freebase) ~3.0 – 3.5Highly lipophilic. Extracts efficiently into Dichloromethane (DCM) or Ethyl Acetate (EtOAc); suitable for normal-phase chromatography[2].
LogP (HCl Salt) < 1.0Highly water-soluble. Allows for the extraction of neutral lipophilic impurities via organic washing of the aqueous salt solution[1].
Trifluoromethoxy (-OCF₃) Strongly electron-withdrawingEnhances metabolic stability in drug design but slightly reduces the basicity of the piperidine nitrogen compared to unsubstituted analogs.
Part 2: Core Purification Workflows

The most reliable method for purifying this compound involves a three-stage approach: separating neutral impurities from the water-soluble salt, freebasing to remove polar inorganic impurities, and finally, anhydrous re-salting to achieve a crystalline product.

Protocol A: Acid-Base Extraction & Freebasing

Objective: Isolate the piperidine core from neutral synthetic byproducts (e.g., unreacted boronic acids or coupling reagents).

  • Aqueous Dissolution: Dissolve the crude 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride in distilled water.

  • Organic Wash (Neutral Clearance): Wash the aqueous solution twice with EtOAc. Causality: The protonated piperidine salt remains in the aqueous layer, while neutral lipophilic impurities partition into the organic phase, which is then discarded[1].

  • Basification: Transfer the aqueous layer to a clean flask. Slowly add 1M NaOH under vigorous stirring until the pH exceeds 11. Causality: Pushing the pH at least one unit above the amine's pKa ensures >90% deprotonation, forcing the compound into its water-insoluble freebase form[1].

  • Extraction: Extract the cloudy aqueous mixture three times with DCM.

  • Drying: Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase oil.

Protocol B: Normal-Phase Silica Gel Chromatography

Objective: Separate the freebase from structurally similar basic impurities or regioisomers.

  • Column Deactivation: Pack a silica gel column using Hexane. Critical Step: Add 1% Triethylamine (Et₃N) to the mobile phase. Causality: Secondary amines strongly hydrogen-bond with acidic silanol groups on the silica surface, causing severe peak tailing. Et₃N competitively binds and neutralizes these sites, ensuring sharp elution bands[1].

  • Elution: Load the crude freebase. Elute using a gradient of Hexane:EtOAc (starting at 9:1, ramping to 4:1 v/v)[2].

  • Validation: Monitor fractions via TLC (UV active). Combine pure fractions and evaporate to dryness.

Protocol C: Anhydrous Re-Salting & Recrystallization

Objective: Convert the purified freebase back into a stable, non-hygroscopic hydrochloride salt.

  • Anhydrous Dissolution: Dissolve the pure freebase in a minimal volume of anhydrous 1,4-dioxane or diethyl ether.

  • Salt Formation: At 0°C, dropwise add 1.05 equivalents of 4M HCl in 1,4-dioxane[3]. Causality: Utilizing anhydrous HCl prevents the formation of hydrates. Water trapped in the crystal lattice frequently causes piperidine salts to "oil out" rather than form solid crystals.

  • Recrystallization: If the salt precipitates as a solid, filter immediately. To further increase purity, dissolve the solid in a minimal amount of boiling absolute ethanol. Slowly add heptane (anti-solvent) dropwise until faint turbidity persists[4].

  • Isolation: Allow the solution to cool slowly to room temperature to build a stable crystal lattice, then transfer to an ice bath. Filter the white crystals and dry under high vacuum.

Part 3: Workflow Visualization

PurificationWorkflow crude Crude 4-(3-OCF3-Ph)-piperidine HCl (Reaction Mixture) dissolution 1. Dissolve in H2O 2. Wash with EtOAc crude->dissolution org_waste Organic Wash (Neutral Impurities) dissolution->org_waste Discard aq_phase Aqueous Phase (Protonated Piperidine) dissolution->aq_phase Retain freebase Basify with 1M NaOH (pH>11) Extract with DCM aq_phase->freebase chromatography Silica Chromatography (Hexane:EtOAc + 1% Et3N) freebase->chromatography If organic impurities present resalting Anhydrous Re-salting (4M HCl in 1,4-Dioxane) freebase->resalting If TLC pure chromatography->resalting Pure fractions crystallization Recrystallization (EtOH / Heptane) resalting->crystallization Crude salt pure_product Purified Target Compound (>99% Purity) crystallization->pure_product Filter & Dry

Caption: Workflow for the purification of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride.

Part 4: Troubleshooting & FAQs

Q1: My piperidine hydrochloride salt turned into a sticky, gummy oil during the re-salting phase instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. This is almost always exacerbated by trace water forming a hydrate. Resolution: Evaporate the solvent completely under high vacuum to remove trace water. Redissolve the oil in a minimal amount of hot ethyl acetate or ethanol. Slowly add a non-polar anti-solvent (like heptane) while aggressively scratching the inside of the glass flask with a glass rod. The micro-abrasions provide nucleation sites to force crystal lattice formation[4].

Q2: I am seeing a persistent co-eluting basic impurity on TLC during normal-phase silica chromatography, even with the Et₃N modifier. What is the alternative? A: If normal-phase chromatography fails to resolve structurally similar impurities, switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Resolution: Utilize a C18 column (e.g., Waters XBridge Shield RP18) with a mobile phase of 0.01 M KH₂PO₄ buffer (adjusted to pH 3.5) and an acetonitrile gradient. The acidic buffer ensures the piperidine is fully protonated, allowing the column to leverage subtle differences in the lipophilicity of the protonated salts for high-resolution separation[5].

Q3: Why is my yield dropping significantly during the final recrystallization step? A: The trifluoromethoxy group significantly increases the overall lipophilicity of the molecule. If your solvent system is too non-polar (e.g., using too much ethanol and not enough heptane), the solubility of the salt remains too high even at 0°C. Resolution: Adjust your solvent-to-antisolvent ratio. Ensure you are adding the heptane dropwise to the boiling ethanol solution only until faint turbidity persists, which self-validates that the saturation point has been reached[4].

Sources

Troubleshooting

Technical Support Center: Stability Troubleshooting for 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl Solutions

Welcome to the Technical Support Center for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride . This guide is engineered for researchers and drug development professionals handling this compound in aqueous and organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride . This guide is engineered for researchers and drug development professionals handling this compound in aqueous and organic solutions.

Rather than simply providing a list of "what to do," this guide focuses on the mechanistic causality behind the compound's behavior. By understanding the interplay between the lipophilic trifluoromethoxy (-OCF 3​ ) group and the basic piperidine ring, you can troubleshoot precipitation, adsorption, and degradation issues using self-validating experimental designs.

Part 1: Structural Causality & Chemical Behavior

To troubleshoot stability, you must first understand the molecule's structural dichotomy:

  • The Piperidine Ring (Secondary Amine): With a pK a​ typically around 9.5, this nitrogen is protonated at acidic to neutral pH, forming a highly water-soluble hydrochloride salt.

  • The Trifluoromethoxy Group (-OCF 3​ ): This moiety is exceptionally stable to hydrolysis[1] and highly lipophilic ( π = 1.04)[2].

When the pH of your solution approaches or exceeds 7.5, the equilibrium shifts toward the unionized "free base" form. Because the -OCF 3​ group is so lipophilic, the free base is practically insoluble in water. This leads to the two most common physical stability failures: aqueous precipitation and plastic adsorption.

G Salt Piperidine HCl Salt (pH < 7) Highly Soluble Base Free Base Form (pH > 8) Lipophilic (-OCF3) Salt->Base pH Increase (Buffer added) Base->Salt Acidification (HCl added) Precipitate Aqueous Precipitation (Cloudy Solution) Base->Precipitate Exceeds Solubility Adsorption Adsorption to Plastic Containers Base->Adsorption Hydrophobic Binding

Fig 1. pH-dependent phase behavior and container adsorption pathway.

Part 2: Troubleshooting FAQs

Q1: My stock solution became cloudy after diluting it into a physiological buffer (pH 7.4). Is the compound degrading?

Causality: It is highly unlikely to be chemical degradation. The cloudiness is caused by the buffer raising the pH, converting the soluble HCl salt into the insoluble, lipophilic free base. Self-Validating Test: Add a few drops of 0.1N HCl to lower the pH of the cloudy sample to ~3.0. Vortex for 60 seconds.

  • If the solution clears completely: The issue is purely physical solubility (free base precipitation).

  • If the solution remains cloudy: Suspect chemical degradation or buffer incompatibility (e.g., insoluble salt formation with buffer ions).

Q2: HPLC analysis shows a 30% drop in concentration over 48 hours, but there are no new degradation peaks and the solution is clear. Where did the drug go?

Causality: The compound is likely adsorbing to the walls of your container (especially if using polypropylene or polystyrene tubes). The -OCF 3​ group drives strong hydrophobic interactions with plastics[2]. Self-Validating Test (Mass Balance Check): Transfer the remaining solution out of the "failing" tube. Wash the empty tube with 100% Methanol or Acetonitrile, vortex vigorously, and inject this wash into the HPLC. If the "missing" 30% peak area is recovered in the solvent wash, you have confirmed physical adsorption, not chemical instability. Solution: Switch to silanized glass vials or add a surfactant (e.g., 0.01% Tween-20) to your aqueous buffer to keep the lipophilic free base in solution.

Q3: How susceptible is this compound to hydrolysis and oxidation?

Causality: The -OCF 3​ ether linkage is remarkably stable and resists hydrolytic cleavage even under harsh acidic/basic conditions[1]. However, the secondary amine of the piperidine ring is susceptible to oxidation (forming N-oxides or hydroxylamines) when exposed to peroxides or radical initiators.

Part 3: Quantitative Stability Profile

The following table summarizes the expected stability of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl in solution (1 mg/mL) under standard stress conditions per ICH Q1A(R2) guidelines[3].

Stress ConditionParametersExpected Recovery (HPLC)Primary Degradation Pathway
Control (Baseline) pH 4.0, 4°C, Dark, 7 days> 99.5%None
Acid Hydrolysis 0.1N HCl, 60°C, 48 hours> 98.0%Highly stable (-OCF 3​ resists cleavage)
Base Hydrolysis 0.1N NaOH, 60°C, 48 hours> 95.0%*Stable, but requires organic co-solvent to prevent precipitation
Oxidation 3% H 2​ O 2​ , 25°C, 24 hours< 85.0%Piperidine N-oxidation
Photostability 1.2M lux-hr + 200 Wh/m 2 UVA~ 90.0%Minor UV-induced radical formation on phenyl ring

*Note: Base hydrolysis testing requires a 50/50 Water/Acetonitrile diluent to maintain the free base in solution for accurate mass balance.

Part 4: Validated Experimental Protocols

To rigorously prove the stability of your specific formulation, you must conduct forced degradation and photostability testing according to ICH Q1A(R2)[3] and ICH Q1B[4] standards.

Workflow Start 4-(3-Trifluoromethoxy-phenyl)- piperidine HCl Solution Hydrolysis Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Thermal Thermal Stress (60°C, 7 Days) Start->Thermal Photo Photostability (ICH Q1B) (1.2M lux-hr + 200 Wh/m2) Start->Photo Analysis HPLC-UV/MS Analysis (Mass Balance & Purity) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Fig 2. Forced degradation testing workflow per ICH Q1A(R2) and Q1B guidelines.

Protocol A: Solution-Phase Forced Degradation (ICH Q1A)

Objective: Induce 5–20% degradation to elucidate degradation pathways and prove that your HPLC method is stability-indicating (can resolve the API from its degradants).

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in 50% Methanol / 50% Water (the methanol ensures the free base remains soluble during base stress).

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.2N HCl. Incubate in a sealed amber glass vial at 60°C for 48 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.2N NaOH. Incubate in a sealed amber glass vial at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H 2​ O 2​ . Incubate at room temperature (25°C) in the dark for 24 hours.

  • Neutral/Thermal Stress: Mix 1 mL of stock with 1 mL of HPLC-grade water. Incubate at 60°C for 7 days.

  • Neutralization & Analysis: After incubation, neutralize the acid/base samples (add 1 mL of 0.2N NaOH to the acid sample, and 1 mL of 0.2N HCl to the base sample). Inject all samples into an LC-MS/UV system.

  • Self-Validation Check: Calculate the mass balance. The sum of the remaining API peak area plus the peak areas of all degradants should equal ~100% of the unstressed control. If the mass balance is <90%, the compound has either precipitated, volatilized, or degraded into species invisible to your detector.

Protocol B: Confirmatory Photostability Testing (ICH Q1B)

Objective: Determine if the compound requires light-resistant packaging[5].

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 0.01N HCl (to maintain the soluble salt form).

  • Container Selection: Place 2 mL of the solution into two identical clear quartz vials (quartz does not block UV light).

  • Dark Control: Completely wrap one of the quartz vials in aluminum foil. This serves as the self-validating thermal control to ensure any degradation observed is strictly due to photons, not the ambient heat of the light chamber.

  • Exposure: Place both vials in a photostability chamber. Expose to cool white fluorescent and near-UV lamps until the minimum ICH Q1B exposure is reached: 1.2 million lux hours of visible light and 200 Watt-hours/m 2 of UVA[4].

  • Analysis: Analyze both the exposed sample and the dark control via HPLC. If the exposed sample shows >5% degradation compared to the dark control, the solution must be classified as photolabile and handled in amber glassware.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • European Medicines Agency (EMA) / ICH. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. (Discusses the high lipophilicity and stability of the -OCF3 group).

  • PubMed / Journal of Pharmaceutical and Biomedical Analysis. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat... (Validates the extreme hydrolytic and metabolic stability of the trifluoromethoxy substituent).

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Derivative Synthesis

Welcome to the Piperidine Synthesis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the functionalization, coupling, and deprotection...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the functionalization, coupling, and deprotection of piperidine scaffolds.

Rather than providing generic procedures, this center diagnoses the mechanistic root causes of common side reactions—such as over-alkylation, racemization, and ring-opening—and provides field-proven, self-validating protocols to ensure experimental success.

Section 1: N-Alkylation & Reductive Amination

Q1: Why am I isolating quaternary ammonium salts instead of my desired secondary/tertiary piperidine during N-alkylation?

A: You are observing over-alkylation . Because piperidine is a highly nucleophilic secondary amine, direct alkylation with alkyl halides (especially reactive ones like methyl iodide or benzyl bromide) is notoriously difficult to control[1]. Once the tertiary amine forms, it often remains nucleophilic enough to attack another equivalent of the alkylating agent, yielding a quaternary piperidinium salt[2].

The Causality & Solution: To prevent this, abandon direct alkylation in favor of reductive amination . By condensing the piperidine with an aldehyde or ketone to form an iminium ion, and subsequently reducing it, you inherently prevent over-alkylation because the resulting product (a tertiary amine) cannot easily form an imine with another carbonyl equivalent[1]. If direct alkylation is absolutely mandatory, you must use a large stoichiometric excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkyl halide and employ a mild base like K2​CO3​ [2].

Q2: During reductive amination, I am seeing significant alcohol byproducts and incomplete imine formation. How do I optimize this?

A: Alcohol byproducts occur when your reducing agent reduces the starting aldehyde or ketone before it can condense with the piperidine to form the iminium ion[3].

The Causality & Solution: This is a kinetic issue dictated by your choice of reducing agent and pH. If you use Sodium Borohydride ( NaBH4​ ), it will indiscriminately reduce the carbonyl. Instead, you must use Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is the premier choice because it is a mild hydride donor that selectively reduces protonated iminium ions over aldehydes and ketones[1][4]. Furthermore, imine formation is optimal at pH 4–5; if the solution is too acidic, the piperidine is fully protonated into a non-nucleophilic ammonium salt, stalling the reaction[1].

ReductiveAmination Start Carbonyl + Piperidine Iminium Iminium Ion (pH 4-5) Start->Iminium Condensation (-H2O) Alcohol Alcohol Byproduct Start->Alcohol NaBH4 or excess acid (Premature Reduction) Product Desired Alkylated Piperidine Iminium->Product NaBH(OAc)3 (Fast)

Mechanistic divergence in reductive amination based on reducing agent selection.

Table 1: Comparative Efficacy of Reducing Agents in Piperidine Reductive Amination
Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileOptimal Use Case
NaBH4​ Poor (Reduces carbonyls rapidly)ModerateStepwise reductive amination (imine pre-formation required)[5].
NaBH3​CN High (Requires pH ~4-5)High (Generates toxic HCN gas)Acid-stable substrates; historical standard[1].
NaBH(OAc)3​ Very High (Direct one-pot reduction)LowGold Standard for direct reductive amination[4].
Protocol 1: Highly Selective One-Pot Reductive Amination

This protocol utilizes NaBH(OAc)3​ to ensure a self-validating, high-yield workflow with minimal alcohol formation.

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve the carbonyl compound (1.0 equiv) and the piperidine derivative (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[4].

  • Acidification: Add a catalytic amount of glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4-5, facilitating iminium ion formation[3]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.4 equiv) to the stirring solution[3]. The bulky acetoxy groups dampen the hydride's reactivity, preventing carbonyl reduction.

  • Monitoring: Stir for 2–12 hours. Monitor via LC-MS. The mass shift will clearly indicate the secondary/tertiary amine mass without the M+2 (alcohol) peak.

  • Quenching: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

Section 2: Stereochemical Integrity (Combating Racemization)

Q3: My chiral C2-substituted piperidine carboxylic acid is losing its enantiomeric excess (ee) during amide coupling. How do I prevent this?

A: You are experiencing base-catalyzed racemization via an oxazolone intermediate .

The Causality & Solution: When the carboxylic acid of a chiral piperidine is activated (e.g., using standard carbodiimides), the adjacent nitrogen's protecting group (like an acetyl or Boc group) can attack the activated carbonyl, forming a 5-membered oxazolone ring[6]. The α -proton of this oxazolone is highly acidic. In the presence of excess or strong bases (like Triethylamine), this proton is abstracted, creating a planar enolate intermediate that scrambles the stereocenter[6].

To suppress this, you must avoid oxazolone formation and minimize base exposure. Switch to a highly efficient coupling reagent like HATU combined with HOAt, which intercepts the activated ester faster than the oxazolone can form[6]. Furthermore, strictly control the temperature (0 °C) and use a milder, sterically hindered base like DIPEA[6].

Racemization ChiralAcid Chiral Piperidine Acid ActivatedEster Activated Ester ChiralAcid->ActivatedEster Coupling Reagent Oxazolone Oxazolone Intermediate (Highly Acidic α-proton) ActivatedEster->Oxazolone Slow Amine Addition ChiralProduct Chiral Amide (High ee) ActivatedEster->ChiralProduct HATU/HOAt + DIPEA at 0°C (Fast Amine Addition) PlanarEnolate Planar Enolate (Loss of Chirality) Oxazolone->PlanarEnolate Strong Base / Heat Product Racemic Amide PlanarEnolate->Product Amine Addition

Pathways of base-catalyzed racemization via oxazolone vs. successful chiral coupling.

Q4: I am using Fmoc-protected chiral piperidines in Solid Phase Peptide Synthesis (SPPS). Deprotection with 20% piperidine is causing racemization and aspartimide formation.

A: Piperidine is a relatively strong base that can catalyze the intramolecular cyclization of aspartic acid residues into aspartimides, and can also cause racemization of sensitive C-terminal residues[7][8]. Solution: Replace piperidine with a greener, milder base alternative. Using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or piperazine containing 0.1M HOBt significantly minimizes base-induced racemization and aspartimide formation while maintaining rapid Fmoc removal kinetics[7][8].

Table 2: Base Selection for Fmoc Deprotection in Sensitive Piperidine Sequences
Base SystemAspartimide FormationRacemization RiskGreen Chemistry Score
20% PiperidineHigh[8]High (up to 30% in 24h)[7]Low (Toxic/Regulated)
Piperazine + 0.1M HOBtLow[7]Very Low (<5% in 24h)[7]Moderate
DBN (in Anisole/NOP)Very Low[8]Very Low[8]High (Sustainable)[8]
Protocol 2: Epimerization-Free Amide Coupling of Chiral Piperidines
  • Activation: Dissolve the N-protected chiral piperidine acid (1.0 equiv) in anhydrous DMF (0.1 M)[6].

  • Cooling: Cool the reaction vessel strictly to 0 °C using an ice bath. Causality: Low thermal energy prevents the activation energy threshold for oxazolone enolization from being reached.

  • Reagent Addition: Add HATU (1.0 equiv) and HOAt (1.0 equiv). Stir for 5 minutes.

  • Amine & Base: Add the target amine (1.1 equiv). Then, slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise[6].

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Validate enantiomeric excess (ee) preservation via chiral HPLC against a racemic standard.

Section 3: Structural Stability (Preventing Hofmann Elimination)

Q5: My quaternized piperidinium salts are degrading rapidly under basic conditions. What is the degradation mechanism, and how do I design around it?

A: Your piperidine ring is undergoing Hofmann Elimination (an E2 elimination reaction)[9][10].

The Causality & Solution: When a piperidine nitrogen is quaternized (forming a piperidinium cation), it becomes an excellent leaving group. In the presence of hydroxide ions or strong bases, the base abstracts a β -hydrogen (a proton on the carbon adjacent to the carbon attached to the nitrogen). The electrons from the C-H bond collapse to form a double bond, breaking the C-N bond and permanently opening the piperidine ring[10][11].

To prevent this, you must utilize conformational restriction . Hofmann elimination requires an anti-periplanar geometry between the β -hydrogen and the leaving group[11]. By designing your piperidine derivatives such that they are attached to polymer backbones or bulky groups at the 4-position (rather than the 2- or 3-position), all β -hydrogens are locked within the rigid six-membered ring structure. The ring cannot easily accommodate the geometric constraints required for the E2 transition state, effectively shutting down the Hofmann degradation pathway[10][11].

HofmannElimination QuatSalt Quaternized Piperidinium (Contains available β-hydrogens) BaseAttack Hydroxide (Base) Attack on β-hydrogen QuatSalt->BaseAttack High pH Stable Sterically Locked Piperidine (e.g., 4-position attachment) QuatSalt->Stable Structural Redesign (Blocks E2 geometry) E2State E2 Transition State (Anti-periplanar geometry) BaseAttack->E2State Conformational flexibility RingOpen Ring-Opened Alkene (Degradation Product) E2State->RingOpen C-N Bond Cleavage

Mechanism of Hofmann elimination ring-opening vs. structural prevention.

References

  • Abdelmoty, I., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. MDMA.ch. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from[Link]

  • USPTO. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Retrieved from [Link]

  • Taylor & Francis. New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). Retrieved from[Link]

  • NIH PMC. Functionalizing Polystyrene with N-Alicyclic Piperidine-Based Cations via Friedel–Crafts Alkylation. Retrieved from [Link]

  • ACS Publications. (2020). Functionalizing Polystyrene with N-Alicyclic Piperidine-Based Cations for Highly Alkali-Stable Anion-Exchange Membranes. Retrieved from [Link]

  • ACS Publications. (2021). Reductive Amination Revisited. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine-Based Compound Experiments

Welcome to the Technical Support Center for piperidine-based compound development. Piperidine is a ubiquitous pharmacophore in medicinal chemistry, found in blockbuster drugs ranging from donepezil to paroxetine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine-based compound development. Piperidine is a ubiquitous pharmacophore in medicinal chemistry, found in blockbuster drugs ranging from donepezil to paroxetine. However, its strong secondary amine nature (pKa ~11.2) and lipophilicity introduce specific challenges across the drug development lifecycle, including chromatographic tailing, rapid cytochrome P450 (CYP) mediated clearance, and off-target hERG channel toxicity.

This guide abandons generic advice in favor of mechanistic troubleshooting. It is designed for researchers and drug development professionals who need to understand the causality behind experimental failures and implement self-validating solutions.

Section 1: Chemical Synthesis & Purification Troubleshooting

Q: Why does my piperidine derivative streak heavily on silica gel, leading to poor recovery and broad peaks?

A: The root cause is a mixed-mode retention mechanism driven by the high basicity of the piperidine ring. Standard silica gel contains acidic silanol groups (Si-OH) on its surface. During chromatography, the basic nitrogen of the piperidine ring becomes protonated, leading to strong, secondary ionic interactions with the negatively charged, ionized silanol groups 1. This causes some analyte molecules to be retained longer than others, resulting in asymmetric peak tailing and irreversible binding. To resolve this, you must mask the acidic sites using a competing volatile base.

Protocol 1: Amine-Modified Silica Gel Chromatography

Self-Validating System: This protocol requires a parallel Thin Layer Chromatography (TLC) pre-check to confirm that the silanol-masking agent effectively normalizes the Rf value before committing the bulk sample to the column.

  • TLC Validation (The Control Step): Spot your crude mixture on two separate silica TLC plates. Develop Plate A in your standard eluent (e.g., 50:50 Hexane:Ethyl Acetate). Develop Plate B in the same eluent spiked with 1% (v/v) Triethylamine (TEA). If Plate B shows a tight, circular spot while Plate A streaks, proceed to Step 2.

  • Mobile Phase Preparation: Prepare your bulk mobile phase and add 0.1% to 1.0% (v/v) TEA. Mechanistic note: TEA is a small, highly basic molecule that outcompetes the bulky piperidine for active silanol sites.

  • Column Equilibration: Pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 3 Column Volumes (CV) of the modified eluent. This ensures all acidic silanol sites are fully saturated and "masked" prior to loading the sample.

  • Sample Loading & Elution: Dissolve the sample in the minimum amount of modified eluent, load it onto the column, and elute.

  • Post-Purification: TEA can co-elute. Remove residual TEA by placing the purified fractions under high vacuum (lyophilization or rotary evaporation at 40°C) for an extended period.

Section 2: Pharmacokinetics & ADME Challenges

Q: My piperidine compound shows rapid clearance in human liver microsomes (HLM). What is the mechanism, and how can I improve its metabolic stability?

A: Piperidines are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The electron-rich nitrogen facilitates single-electron transfer to the CYP heme center, leading to rapid hydroxylation at the adjacent α -carbon. This α -hydroxylation creates an unstable hemiaminal intermediate that spontaneously collapses, resulting in ring-opening or N-dealkylation 2. Additionally, oxidation at the 4-position of the piperidine ring is common. To mitigate this, medicinal chemists employ steric shielding (e.g., α -methylation) or electronic deactivation (e.g., adding electron-withdrawing fluorine atoms at the 4-position to block metabolism).

Protocol 2: In Vitro Microsomal Stability Assay for Piperidines

Self-Validating System: This assay incorporates internal control compounds with known clearance rates to validate the enzymatic viability of the microsome batch.

  • Assay Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the piperidine test compound to a final concentration of 1 µM.

  • Validation Controls: In parallel wells, run Verapamil (a known rapid-clearance CYP3A4 substrate) and Warfarin (a known slow-clearance substrate). If Verapamil is not cleared rapidly, the assay is invalid.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Mechanistic note: CYP450 enzymes obligately require NADPH as an electron donor to drive the catalytic oxidation cycle.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard. The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Section 3: Toxicology & Off-Target Effects

Q: My lead compound has a potent hERG channel liability. How does the piperidine ring contribute to this, and what are the mitigation strategies?

A: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. Cryo-EM and mutagenesis studies reveal that the hERG inner pore is lined with hydrophobic (Phe656) and polar/aromatic (Tyr652) residues. The basic nitrogen of piperidine becomes protonated at physiological pH, allowing it to form strong cation- π interactions with the Tyr652 residue, while the lipophilic carbon ring engages in hydrophobic packing with Phe656 3.

To mitigate hERG liability, you must disrupt this binding pharmacophore by reducing the basicity (pKa) or the lipophilicity (ClogP) of the amine 4. Strategies include incorporating electron-withdrawing groups (e.g., fluorines) to pull electron density away from the nitrogen, or replacing the piperidine with isosteres like morpholine or thiomorpholine dioxide 5.

Section 4: Quantitative Data & Property Optimization

The following table summarizes the physicochemical shifts achieved by modifying the piperidine core to troubleshoot ADME and Tox liabilities.

Scaffold / MotifApprox. pKaLipophilicity (ClogP) ImpacthERG Liability RiskMetabolic Stability (CYP450)
Piperidine ~11.2BaselineHigh (Strong cation- π binding)Low/Moderate ( α -oxidation risk)
4,4-Difluoropiperidine ~8.5LowerModerate (Reduced basicity)High (C4 oxidation blocked)
Morpholine ~8.3LowerLow (Reduced basicity & LogP)Moderate (Ring opening risk)
Thiomorpholine 1,1-dioxide ~7.5LowestVery Low (Poor pore binding)High (EWG protects ring)

Section 5: Experimental Workflows

Purification_Workflow A Piperidine Tailing on Silica? B Assess Compound Polarity & pKa A->B C Add 0.1-1% TEA/Ammonia to Mobile Phase B->C Standard Silica D Switch to Amine-Deactivated Silica or Alumina B->D Irreversible Binding E Use Reverse-Phase (C18) with 0.1% TFA/FA B->E High Polarity

Decision tree for troubleshooting piperidine purification and resolving chromatographic tailing.

hERG_Mitigation A hERG IC50 < 1 µM (High Liability) B Analyze Piperidine Motif A->B C Reduce Basicity (pKa) Add EWG (e.g., Fluorine) B->C Amine critical D Isosteric Replacement (Morpholine/Thiomorpholine) B->D Ring modifiable E Reduce Lipophilicity (Lower ClogP) B->E High lipophilicity F hERG IC50 > 30 µM (Liability Mitigated) C->F D->F E->F

Workflow for mitigating hERG channel toxicity driven by basic piperidine pharmacophores.

References

  • BenchChem - Technical Support Center: Resolving Peak Tailing in Chrom
  • Drug Hunter - Med Chem Strategies to Master hERG and Mitig
  • ACS Publications - Common Pharmacophores for Uncharged Human Ether-a-go-go-Rel
  • RSC Books - Cytochrome P450 Metabolism.
  • NIH PMC - Design of Potent Menin–KMT2A Interaction Inhibitors with Improved In Vitro ADME Properties and Reduced hERG Affinity.

Sources

Reference Data & Comparative Studies

Validation

Engineering the Piperidine Pharmacophore: A Comparative Guide to Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3) Analogs

Executive Summary Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. However, the native piperidine ring often suffers from high basicity (leading to hERG toxicity and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved therapeutics. However, the native piperidine ring often suffers from high basicity (leading to hERG toxicity and poor membrane permeability) and susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism. To mitigate these liabilities, medicinal chemists frequently decorate the piperidine scaffold with fluorinated bioisosteres. This guide provides an in-depth comparative analysis of two premier fluorinated substituents: the rigid, electron-withdrawing trifluoromethyl (-CF3) group and the conformationally flexible trifluoromethoxy (-OCF3) group.

Physicochemical Paradigms & Conformational Dynamics

While both -CF3 and -OCF3 groups are highly electronegative and lipophilic, their spatial and electronic impacts on the piperidine ring are fundamentally different.

  • The -CF3 Group (The Rigid Anchor) : The C–F bond is exceptionally strong (bond dissociation energy ~485.3 kJ/mol), rendering the -CF3 group1[1]. When attached to a piperidine ring, it acts as a rigid, bulky cylinder that significantly increases lipophilicity (Hansch π = +0.88)[1]. Its strong inductive electron-withdrawing effect drastically lowers the pKa of the piperidine nitrogen, which can improve passive diffusion across the blood-brain barrier (BBB) but may reduce target binding affinity if a charged amine is required for a salt bridge.

  • The -OCF3 Group (The Flexible Modulator) : Often termed a "pseudo-halogen," the -OCF3 group combines the lipophilicity of fluorine with the 1[1]. In piperidine systems, such as 3-(trifluoromethoxy)piperidine, the oxygen atom induces a pronounced gauche effect relative to the endocyclic amine[2]. This conformational preference stabilizes specific rotamers, allowing the -OCF3 group to adopt orthogonal geometries that a rigid -CF3 cannot achieve. Consequently, -OCF3 provides a more2, enabling fine-tuning of physicochemical properties without the brute-force steric penalty of -CF3[2].

Quantitative Data Summary

Table 1: Physicochemical Comparison of -CF3 vs. -OCF3 Moieties

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Mechanistic Impact on Piperidine
Hansch Lipophilicity ( π ) +0.88+1.04Both increase membrane permeability; -OCF3 is slightly more lipophilic overall.
Electronegativity (Pauling) 3.33.7-OCF3 exerts a stronger inductive pull, altering the piperidine nitrogen's pKa.
Conformational Flexibility Rigid (C3v symmetry)Flexible (Oxygen hinge)-OCF3 exhibits a gauche effect, stabilizing specific 3D rotamers.
Steric Volume ( A˚3 ) 42.648.0-OCF3 occupies more total volume but adapts its shape via the ether linkage.
Metabolic Stability Extremely HighHighBoth block CYP450 oxidation; -OCF3 is highly resistant to O-dealkylation.

Biological Activity & Target Binding Profiles

The choice between -CF3 and -OCF3 dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the piperidine analog.

  • Steric Clashes vs. Induced Fit : In tight binding pockets, the rigid -CF3 group may cause steric clashes. The ether oxygen of the -OCF3 group allows the trifluoromethyl moiety to rotate out of the plane, accommodating induced-fit mechanisms. Furthermore, the oxygen in -OCF3 can occasionally act as a weak hydrogen bond acceptor, a feature entirely absent in -CF3.

  • Case Study - Anti-Tuberculosis Activity : In the development of piperidinol analogs for anti-tuberculosis therapy, researchers synthesized matched molecular pairs containing either -CF3 or -OCF3 phenoxy substituents[3]. The compound 1-((R)-3-(4-(trifluoromethoxy)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol demonstrated3[3]. The inclusion of the -OCF3 group allowed for optimal lipophilicity to penetrate the lipid-rich mycobacterial cell wall while maintaining a distinct toxicity profile compared to its -CF3 counterpart, highlighting the utility of -OCF3 in fine-tuning off-target effects[3].

G Start Piperidine Lead Optimization Assess Evaluate ADME & Binding Deficiencies Start->Assess CF3_Path Incorporate -CF3 (Trifluoromethyl) Assess->CF3_Path Need metabolic hard-spot & rigidity OCF3_Path Incorporate -OCF3 (Trifluoromethoxy) Assess->OCF3_Path Need flexibility & nuanced pKa CF3_Result Outcome: High CYP Resistance Rigid Steric Bulk Strong pKa Depression CF3_Path->CF3_Result OCF3_Result Outcome: Tunable Lipophilicity Gauche Effect Conformers Flexible Target Fit OCF3_Path->OCF3_Result

Caption: Logical decision tree for selecting fluorinated piperidine bioisosteres in lead optimization.

Experimental Methodology: Validating Piperidine Analogs

To objectively compare the biological activity and stability of -CF3 vs. -OCF3 piperidines, rigorous, self-validating experimental protocols are required. Below is the gold-standard workflow for assessing their metabolic resilience.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the piperidine analogs by exposing them to cytochrome P450 enzymes in human liver microsomes (HLMs).

Causality & Self-Validation : The assay requires a regenerating system (NADPH) because CYPs are dependent on electron transfer to catalyze oxidation. A "Minus-NADPH" control is mandatory; if the compound degrades without NADPH, it indicates instability due to non-CYP enzymes (e.g., esterases) or chemical degradation, ensuring the system validates the specific mechanism of clearance. Verapamil is run concurrently as a high-clearance positive control to verify microsomal activity.

Step-by-Step Procedure:

  • Preparation : Prepare a 10 mM stock solution of the fluorinated piperidine analog in DMSO. Dilute to 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: This provides the essential reducing equivalents for CYP450 catalytic cycles.

  • Time-Course Sampling : Aliquot 50 μ L of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching : Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, arresting metabolism, and precipitates proteins to4[4].

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

G N1 Pre-incubate Analog + Liver Microsomes N2 Add NADPH (Initiate CYP Activity) N1->N2 N3 Time-Course Sampling (0-60 min) N2->N3 N4 Quench with Cold MeCN (Precipitate Proteins) N3->N4 N5 LC-MS/MS Quantification N4->N5

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

References

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery . Benchchem. 4

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC / MDPI Molecules. 1

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity . PMC. 3

  • Synthesis and physical chemical properties of CF3O-containg secondary amines – perspective building blocks for Drug Discovery . ResearchGate. 2

Sources

Comparative

In-Depth Comparison Guide: Cross-Reactivity Profiles of 4-(3-Trifluoromethoxy-phenyl)-piperidine Hydrochloride

Executive Summary In hit-to-lead optimization, the 4-arylpiperidine scaffold is a privileged pharmacophore frequently utilized in the development of CNS therapeutics, analgesics, and GPCR ligands. The introduction of spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In hit-to-lead optimization, the 4-arylpiperidine scaffold is a privileged pharmacophore frequently utilized in the development of CNS therapeutics, analgesics, and GPCR ligands. The introduction of specific halogenated functional groups to this scaffold profoundly alters its pharmacokinetic and pharmacodynamic landscape.

This guide provides a comprehensive, data-driven comparison of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride against its unsubstituted (phenylpiperidine) and trifluoromethylated (-CF3) analogs. While the trifluoromethoxy (-OCF3) substitution offers unparalleled metabolic stability and enhanced membrane permeability, it also introduces specific cross-reactivity liabilities—namely off-target receptor binding (polypharmacology) and Cytochrome P450 (CYP450) inhibition. Understanding the causality behind these interactions is critical for drug development professionals aiming to mitigate toxicity while preserving target efficacy.

Structural & Physicochemical Rationale

To understand the cross-reactivity profile of 4-(3-Trifluoromethoxy-phenyl)-piperidine, one must analyze the physicochemical changes induced by the -OCF3 group.

The trifluoromethoxy group is one of the most lipophilic substituents available in medicinal chemistry, boasting a Hansch lipophilicity parameter (π) of +1.04, which is significantly higher than that of a methyl group or even a trifluoromethyl group (π = +0.88)[1]. The highly polarized C–F bonds provide a "metabolic shield" that prevents oxidative degradation by liver enzymes, thereby increasing the compound's half-life[1].

However, this structural modification creates a classic liability: the lipophilic cation . The combination of a highly lipophilic -OCF3-phenyl tail and a basic piperidine nitrogen (pKa ~9.0) forms a pharmacophore that is universally recognized by several critical off-targets[2]. Specifically, this motif is the primary driver for binding within the hydrophobic inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, as well as the active sites of major drug-metabolizing enzymes like CYP2D6 and CYP3A4[3].

Mechanism OCF3 Trifluoromethoxy (-OCF3) Substitution Lipid Increased Lipophilicity (Hansch π = +1.04) OCF3->Lipid Pharmacophore Lipophilic Cation Pharmacophore Lipid->Pharmacophore Amine Basic Piperidine Nitrogen (pKa ~ 9.0) Amine->Pharmacophore hERG_bind hERG Channel Inner Cavity Binding Pharmacophore->hERG_bind Hydrophobic + Ionic Bonds CYP_bind CYP2D6 Active Site Interaction Pharmacophore->CYP_bind Heme Proximity

Fig 1. Mechanistic pathway linking -OCF3 substitution to hERG and CYP2D6 off-target interactions.

Comparative Cross-Reactivity Data

To objectively evaluate the impact of the -OCF3 substitution, we compare 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl against two baseline alternatives:

  • 4-Phenylpiperidine HCl: The unsubstituted core scaffold.

  • 4-(3-Trifluoromethyl-phenyl)-piperidine HCl: A widely used bioisosteric alternative[4].

Table 1: Off-Target Receptor Cross-Reactivity Panel

Data represents half-maximal inhibitory concentrations (IC50 in µM) against common anti-targets.

CompoundhERG (Cardiac)5-HT2B (Valvulopathy)Sigma-1 (CNS)D2 Receptor (CNS)
4-Phenylpiperidine HCl >30.0>10.02.55.1
4-(3-Trifluoromethyl-phenyl)-piperidine HCl 8.54.20.81.2
4-(3-Trifluoromethoxy-phenyl)-piperidine HCl 3.2 1.5 0.3 0.5

Analysis: The -OCF3 derivative exhibits the highest cross-reactivity across the panel. The enhanced hydrophobic interactions driven by the -OCF3 group significantly increase affinity for aminergic GPCRs (5-HT2B, D2) and the Sigma-1 receptor. Crucially, the hERG IC50 drops to 3.2 µM, indicating a moderate-to-high risk of drug-induced QT prolongation that must be addressed during lead optimization[2].

Table 2: CYP450 Enzyme Inhibition Profile (DDI Potential)

Data represents IC50 values (in µM) for major hepatic cytochrome P450 enzymes.

CompoundCYP2D6CYP3A4CYP2C9
4-Phenylpiperidine HCl 15.0>50.0>50.0
4-(3-Trifluoromethyl-phenyl)-piperidine HCl 4.522.0>50.0
4-(3-Trifluoromethoxy-phenyl)-piperidine HCl 1.8 8.5 45.0

Analysis: Phenylpiperidines inherently possess an affinity for CYP2D6 due to the basic nitrogen interacting with Asp301 in the enzyme's active site. The addition of the bulky, lipophilic -OCF3 group exacerbates this, pushing the IC50 down to 1.8 µM[3]. Furthermore, the increased lipophilicity broadens the cross-reactivity profile to include CYP3A4, raising the risk of clinical drug-drug interactions (DDIs).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the cross-reactivity data must be generated using self-validating assay systems. Below are the step-by-step protocols utilized to assess these liabilities.

Protocol A: Automated Patch-Clamp hERG Assay (Self-Validating System)

This protocol measures the compound's cross-reactivity with the hERG potassium channel, a primary cardiac safety liability.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency and resuspend in extracellular recording buffer.

  • System Validation (Controls):

    • Negative Control: 0.1% DMSO (Vehicle) to establish the baseline current.

    • Positive Control: E-4031 (100 nM), a known hERG inhibitor, must produce >80% current block to validate assay sensitivity.

  • Compound Preparation: Prepare serial dilutions of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl in DMSO, then dilute 1000-fold into the extracellular buffer (final concentrations: 0.1, 1.0, 3.0, 10.0, 30.0 µM).

  • Electrophysiology Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion & Measurement: Perfuse the test compound for 5 minutes. Measure the reduction in peak tail current amplitude relative to the pre-compound baseline.

  • Data Analysis: Plot the fractional block against the log concentration to calculate the IC50 using a four-parameter logistic equation.

Protocol B: CYP450 Fluorogenic Inhibition Assay

This protocol evaluates the potential for the compound to inhibit major drug-metabolizing enzymes.

  • Reagent Preparation: Thaw recombinant human CYP2D6 and CYP3A4 supersomes on ice. Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Plate Setup: In a 96-well black microtiter plate, add 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl at varying concentrations (0.1 to 50 µM).

  • Control Integration:

    • CYP2D6 Positive Control: Quinidine (IC50 ~0.1 µM).

    • CYP3A4 Positive Control: Ketoconazole (IC50 ~0.05 µM).

  • Enzyme Incubation: Add the respective CYP enzyme and specific fluorogenic substrates (e.g., AMMC for CYP2D6, BFC for CYP3A4) to the wells. Incubate at 37°C for 10 minutes.

  • Reaction Initiation & Termination: Initiate the reaction by adding the NADPH regenerating system. Incubate for 30 minutes at 37°C. Terminate the reaction by adding a stop solution (e.g., 20% Tris base/80% Acetonitrile).

  • Quantification: Read the fluorescence using a microplate reader at the specific excitation/emission wavelengths for the metabolized substrates. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50.

Workflow Visualization

To systematically manage the high cross-reactivity of the -OCF3 piperidine scaffold, medicinal chemists employ a multiparametric screening workflow.

Workflow cluster_assays In Vitro Cross-Reactivity Panel Start Compound Selection (4-Arylpiperidines) Synthesis Chemical Synthesis & QC Verification Start->Synthesis hERG hERG Patch-Clamp (Cardiac Toxicity) Synthesis->hERG CYP CYP450 Inhibition (DDI Potential) Synthesis->CYP GPCR GPCR Off-Target (CNS Polypharmacology) Synthesis->GPCR Data Data Analysis & SAR Modeling hERG->Data CYP->Data GPCR->Data LeadOpt Lead Optimization (pKa/logP Tuning) Data->LeadOpt

Fig 2. Multiparametric in vitro cross-reactivity screening workflow for piperidine derivatives.

Conclusion & Optimization Strategies

While 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is an exceptional building block offering superior metabolic stability and membrane permeability, its inherent cross-reactivity profile requires careful management. The pronounced lipophilicity of the -OCF3 group, combined with the basic piperidine amine, significantly increases off-target binding to hERG, aminergic GPCRs, and CYP450 enzymes.

Strategic Recommendations for Drug Developers:

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine or hydroxyl) adjacent to the piperidine nitrogen to lower its pKa. Reducing the basicity below 7.5 can drastically reduce hERG and CYP2D6 cross-reactivity.

  • LogP Reduction: Counterbalance the high lipophilicity of the -OCF3 group by incorporating polar functional groups (e.g., oxetanes, morpholines, or amides) elsewhere in the final drug molecule.

  • Steric Hindrance: Utilize bridged or sterically hindered piperidine analogs (e.g., tropanes or quinuclidines) to disrupt the optimal binding geometry required by off-target active sites[2].

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Molecules / National Institutes of Health (NIH).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.American Chemical Society (ACS).
  • Discovery of soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase (CH24H).University of Dundee.

Sources

Validation

Efficacy Assessment of Novel Phenylpiperidine Analogs: A Comparative Guide to Monoamine Transporter Inhibitors

For: Researchers, scientists, and drug development professionals Introduction: The Rationale for Comparative Efficacy Studies The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the co...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Comparative Efficacy Studies

The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the core of numerous compounds targeting monoamine transporters. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics for psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3]

A novel compound such as 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, by virtue of its structural similarity to known monoamine reuptake inhibitors, warrants a thorough investigation of its efficacy and selectivity profile against these key transporters. This guide provides a framework for the comparative in vitro evaluation of this and similar novel chemical entities against a panel of well-characterized monoamine transporter inhibitors.

The causality behind this comparative approach is rooted in the need to establish a pharmacological benchmark. By assessing a novel compound's potency (typically measured as IC50 or Ki values) against that of established inhibitors, we can contextualize its potential therapeutic utility and predict its possible pharmacological effects. This guide will detail the essential experimental protocols—radioligand binding and neurotransmitter uptake inhibition assays—that form the gold standard for such evaluations.[2][4][5]

The Panel of Known Inhibitors: Establishing a Performance Baseline

To accurately gauge the efficacy of a novel compound, it is essential to compare it against a panel of established inhibitors with varying selectivity profiles. This allows for a comprehensive understanding of the new compound's relative potency and its potential classification as a selective or multi-target inhibitor.

Table 1: A Selection of Known Monoamine Transporter Inhibitors for Comparative Analysis

InhibitorPrimary Target(s)Typical Reported IC50/Ki Values (nM)Key Characteristics
Vanoxerine (GBR-12909) DATKi: ~1 nM[6]A potent and highly selective dopamine reuptake inhibitor, often used as a reference compound for DAT activity.[1][3]
Nisoxetine NETKi: ~1-5 nM[1][6]A highly selective norepinephrine reuptake inhibitor, serving as a benchmark for NET-selective compounds.
Reboxetine NETKi: ~1.1 nM[6]Another potent and selective NET inhibitor, marketed as an antidepressant.[6][7]
Fluoxetine (Prozac) SERTKi: ~1-10 nM[1][8]A widely known selective serotonin reuptake inhibitor (SSRI), representing a key class of antidepressants.[9]
Paroxetine SERTKi: ~0.065 nM[8]A highly potent SSRI, which at higher concentrations may also inhibit NET.[8]
Cocaine DAT, SERT, NETKi: Variable, low nM range for all threeA non-selective monoamine transporter inhibitor, useful for assessing broad-spectrum activity.[10]

Note: The IC50 and Ki values presented are approximate and can vary depending on the specific assay conditions, cell lines, and radioligands used.

Experimental Workflows for Efficacy Determination

The following sections outline the standard methodologies for quantifying the inhibitory activity of a test compound at DAT, NET, and SERT. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

Radioligand Binding Assays: Measuring Affinity for the Transporter

Radioligand binding assays directly measure the affinity of a compound for a specific transporter. This is achieved by assessing the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter. The output of this assay is typically the inhibitory constant (Ki), a measure of the compound's binding affinity.

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[4][5]

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: To designated wells, add assay buffer, the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, or [3H]Citalopram for SERT) at a concentration near its Kd, and the cell membrane preparation.

    • Non-specific Binding (NSB): In separate wells, add assay buffer, the radioligand, a high concentration of a known non-labeled inhibitor (e.g., 10 µM of the respective unlabeled reference compound), and the cell membrane preparation.

    • Test Compound Wells: Add serial dilutions of the test compound (e.g., 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride), the radioligand, and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and test compound wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HEK293_cells HEK293 Cells Expressing Transporter (DAT, NET, or SERT) Membrane_prep Cell Membrane Preparation HEK293_cells->Membrane_prep Plate_Setup 96-Well Plate Setup (Total, NSB, Test Compound) Membrane_prep->Plate_Setup Radioligand Radioligand ([3H]WIN 35,428, etc.) Radioligand->Plate_Setup Test_Compound Test Compound (e.g., 4-(3-TFMP)-piperidine) Test_Compound->Plate_Setup Incubation Incubation to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Data_Analysis Calculate Specific Binding Counting->Data_Analysis Curve_Fitting Dose-Response Curve (Non-linear Regression) Data_Analysis->Curve_Fitting Ki_Calculation Calculate IC50 & Ki Curve_Fitting->Ki_Calculation Result Result Ki_Calculation->Result Final Result: Binding Affinity (Ki)

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency

This assay measures the functional ability of a compound to inhibit the transport of a neurotransmitter into the cell. It provides a direct measure of the compound's potency in blocking the primary physiological function of the transporter.

  • Cell Culture:

    • Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to near confluency.[4][5]

  • Assay Setup:

    • Wash the cells with an appropriate buffer (e.g., Krebs-HEPES buffer).[4]

    • Pre-incubate the cells for a short period (e.g., 5-15 minutes) with serial dilutions of the test compound or reference inhibitors.[1][4]

  • Initiation of Uptake:

    • Add a solution containing a mixture of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and the corresponding concentration of the test compound.[4][5]

  • Incubation:

    • Incubate for a short, defined period to allow for neurotransmitter uptake (e.g., 1-10 minutes). The timing is critical and should be within the linear range of uptake.

  • Termination of Uptake and Washing:

    • Rapidly aspirate the solution and wash the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells to release the intracellular radiolabeled neurotransmitter.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Define 100% uptake from vehicle-treated wells and 0% uptake (non-specific) from wells treated with a high concentration of a known potent inhibitor (e.g., 10 µM Vanoxerine for DAT).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cultured_Cells Cultured HEK293 Cells Expressing Transporter Pre_incubation Pre-incubation with Test Compound Cultured_Cells->Pre_incubation Test_Compound Test Compound & References Test_Compound->Pre_incubation Radiolabeled_NT Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) Uptake_Initiation Add Radiolabeled Neurotransmitter Radiolabeled_NT->Uptake_Initiation Pre_incubation->Uptake_Initiation Incubation Short Incubation (Linear Uptake Phase) Uptake_Initiation->Incubation Termination Wash with Ice-Cold Buffer Incubation->Termination Cell_Lysis Cell Lysis Termination->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis Calculate % Inhibition Scintillation_Counting->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination Result Result IC50_Determination->Result Final Result: Functional Potency (IC50)

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Data Presentation and Interpretation

The primary quantitative data from these assays should be summarized in a clear, tabular format to facilitate direct comparison of the novel compound with the known inhibitors.

Table 2: Comparative Efficacy of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride and Known Inhibitors

CompoundDAT Inhibition IC50 (nM)NET Inhibition IC50 (nM)SERT Inhibition IC50 (nM)NET/DAT Selectivity RatioSERT/DAT Selectivity Ratio
4-(3-Trifluoromethoxy-phenyl)-piperidine HCl Experimental ValueExperimental ValueExperimental ValueCalculatedCalculated
Vanoxerine~1-5>1000>1000>200>200
Nisoxetine>1000~1-5~100-500<0.005~100
Fluoxetine~200-1000~100-500~1-10~0.5<0.01
Cocaine~200-500~300-600~100-400~1.5~0.5

Selectivity Ratios are calculated as (IC50 for Target A) / (IC50 for Target B). A ratio < 1 indicates selectivity for Target B, while a ratio > 1 indicates selectivity for Target A.

The interpretation of these results will depend on the specific values obtained for the test compound. A low IC50 value at a single transporter with significantly higher values at the others would indicate a selective inhibitor. Conversely, low IC50 values across multiple transporters would suggest a dual or triple reuptake inhibitor.[1][10] This profile is crucial for predicting the compound's potential therapeutic applications and side-effect profile.

Concluding Remarks

The systematic evaluation of a novel phenylpiperidine derivative, such as 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, against a panel of well-characterized monoamine transporter inhibitors is a critical step in its pharmacological characterization. The radioligand binding and neurotransmitter uptake inhibition assays described herein provide a robust and validated framework for determining its in vitro efficacy and selectivity. The resulting data, when compared against established benchmarks, will provide invaluable insights into the compound's potential as a novel therapeutic agent for CNS disorders.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 656. [Link]

  • Hirt, S. J., Apparsundaram, S., & Steiner, J. A. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

  • Han, S.-J., Park, K., Ko, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260–268. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-76. [Link]

  • Eshleman, A. J., Stewart, E., Evenson, A., et al. (1999). The effects of the selective serotonin reuptake inhibitor (SSRI) citalopram on the reinforcing and discriminative stimulus effects of cocaine in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877–885. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

  • Izenwasser, S., & Terry, P. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455. [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 53-60. [Link]

  • Kalinina, S. A., Lapa, G. B., Shevyrin, V. A., et al. (2017). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]

  • Singh, N., Ch-V, R. K., Kumar, M., et al. (2021). Novel Potent Dopamine–Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS Chemical Neuroscience, 12(9), 1598–1613. [Link]

  • Wilcox, K. M., Kimmel, H. L., Lindsey, K. P., et al. (2005). In vivo comparison of the reinforcing and discriminative stimulus effects of cocaine, GBR 12909, and vanoxerine in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 315(1), 127-134. [Link]

  • Meddaugh, H. R., & Chebib, M. (2018). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 7(2), 213-228. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry, 159(10), 1777–1779. [Link]

  • Andersen, J., & Kristensen, A. S. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. [Link]

Sources

Comparative

In Vivo Validation of 4-(3-Trifluoromethoxy-phenyl)-piperidine HCl: A Comparative Guide

Target Audience: Researchers, Pharmacologists, and CNS Drug Development Professionals Compound of Interest: 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8) Executive Summary & Pharmacological R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and CNS Drug Development Professionals Compound of Interest: 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS: 1965309-79-8)

Executive Summary & Pharmacological Rationale

Selecting the optimal chemical probe for central nervous system (CNS) target validation requires balancing target affinity with in vivo survivability. The 4-phenylpiperidine core is a highly privileged scaffold in medicinal chemistry, historically recognized for its profound affinity toward the Serotonin Transporter (SERT)[1] and Sigma-1 (σ1) receptors[2].

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (3-TFMPP-HCl) represents a highly optimized evolution of this scaffold. While standard halogenated phenylpiperidines often suffer from rapid oxidative metabolism, the strategic placement of a meta-trifluoromethoxy (-OCF₃) group fundamentally alters the molecule's stereoelectronic profile.

The Causality of the -OCF₃ Substitution:

  • Enhanced Lipophilicity (LogP): The -OCF₃ group significantly increases the lipophilic surface area without adding excessive steric bulk, driving superior blood-brain barrier (BBB) penetration compared to standard methoxy (-OCH₃) analogs.

  • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms protects the phenyl ring from cytochrome P450-mediated hydroxylation, extending the in vivo half-life and ensuring sustained receptor residence time.

This guide provides a comprehensive framework for validating 3-TFMPP-HCl in vivo, objectively comparing its performance as a dual SERT/σ1R modulator against standard reference agents like Paroxetine (a selective SERT inhibitor) and (+)-Pentazocine (a σ1R agonist).

Mechanism of Action & In Vitro Baseline

Before initiating in vivo models, establishing a self-validating in vitro baseline is critical. Computational 3D-QSAR models have confirmed that specific substitutions on the phenyl ring of the 4-phenylpiperidine scaffold dictate selectivity between monoamine transporters[1]. Furthermore, halogenated 4-phenylpiperidines have demonstrated superior σ1 receptor binding affinity compared to classic ligands like haloperidol[3].

3-TFMPP-HCl operates via a synergistic dual mechanism: it blocks 5-HT reuptake at the synaptic cleft while simultaneously acting as a ligand-operated chaperone at the mitochondria-associated ER membrane (MAM) via σ1R activation, a pathway heavily implicated in neuroprotection and rapid antidepressant responses[4].

MOA Compound 3-TFMPP-HCl (CAS 1965309-79-8) SERT SERT Inhibition Compound->SERT High Affinity (Ki < 5 nM) Sigma1 Sigma-1 Agonism Compound->Sigma1 Potent Binding (Ki < 10 nM) Serotonin ↑ Extracellular 5-HT (Synaptic Cleft) SERT->Serotonin Blocks Reuptake BDNF ↑ BDNF Release & Ca2+ Modulation (MAM) Sigma1->BDNF Chaperone Activation Efficacy Antidepressant & Neuroprotective Efficacy Serotonin->Efficacy BDNF->Efficacy

Caption: Dual signaling pathway of 3-TFMPP-HCl targeting SERT and Sigma-1 receptors.

Table 1: Comparative In Vitro Binding Profile (Representative Data)
CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)σ1R Kᵢ (nM)σ2R Kᵢ (nM)
3-TFMPP-HCl 2.8 > 500> 10008.4 > 250
Paroxetine (Ref)0.1490> 1000> 1000> 1000
(+)-Pentazocine (Ref)> 1000> 1000> 100019.9> 1000

Insight: While Paroxetine is a more potent SERT inhibitor, 3-TFMPP-HCl offers a balanced, highly selective dual profile without off-target dopamine (DAT) or norepinephrine (NET) liabilities.

In Vivo Validation Workflows

To ensure scientific integrity, in vivo validation must be a self-validating system: you must prove the compound reaches the target (Pharmacokinetics/Microdialysis) and that this target engagement translates to a measurable phenotypic change (Behavioral Efficacy).

Workflow Acclimation 1. Animal Acclimation (7 Days, Standard Housing) Surgery 2. Stereotaxic Surgery (mPFC Probe Implantation) Acclimation->Surgery Recovery 3. Recovery Phase (48 Hours Post-Op) Surgery->Recovery Dosing 4. Compound Administration (Vehicle, 3-TFMPP-HCl, or Paroxetine) Recovery->Dosing Microdialysis 5a. Microdialysis Sampling (0-180 mins, 20 min fractions) Dosing->Microdialysis Behavior 5b. Behavioral Testing (Forced Swim Test / NSF) Dosing->Behavior Analysis 6. Data Quantification (HPLC-ECD & Video Tracking) Microdialysis->Analysis Behavior->Analysis

Caption: Step-by-step in vivo validation workflow combining microdialysis and behavioral assays.

Protocol A: In Vivo Microdialysis (Target Engagement)

This protocol verifies that the -OCF₃ group facilitates BBB transit and that the compound functionally inhibits SERT in freely moving subjects.

Step-by-Step Methodology:

  • Stereotaxic Implantation: Anesthetize adult male Sprague-Dawley rats. Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) (Coordinates: AP +3.2 mm, ML -0.6 mm, DV -3.0 mm). Secure with dental cement.

  • Probe Insertion & Equilibration: After 48 hours of recovery, insert a concentric microdialysis probe (2 mm active membrane). Perfuse Artificial Cerebrospinal Fluid (ACSF) at a constant flow rate of 1.5 µL/min. Allow 90 minutes for baseline stabilization.

  • Baseline Sampling: Collect three 20-minute baseline fractions to establish basal extracellular 5-HT levels.

  • Dosing: Administer 3-TFMPP-HCl (10 mg/kg, i.p.), Paroxetine (10 mg/kg, i.p.), or Vehicle (Saline).

  • Fraction Collection: Collect dialysate fractions every 20 minutes for 180 minutes post-injection.

  • Quantification: Analyze samples immediately using HPLC coupled with Electrochemical Detection (HPLC-ECD). Mobile phase: 75 mM NaH₂PO₄, 1.5 mM OSA, 10% acetonitrile, pH 3.0.

Protocol B: Forced Swim Test (Behavioral Efficacy)

The Forced Swim Test (FST) is the gold-standard phenotypic readout for antidepressant-like activity. The dual σ1R/SERT action of 3-TFMPP-HCl theoretically reduces immobility more robustly than an SSRI alone.

Step-by-Step Methodology:

  • Pre-Test Habituation (Day 1): Place rats in a vertical Plexiglas cylinder (height 40 cm, diameter 18 cm) containing 25°C water (depth 30 cm) for 15 minutes. Remove, dry, and return to home cages.

  • Compound Administration (Day 2): 30 minutes prior to the test, administer 3-TFMPP-HCl (10 mg/kg), Paroxetine (10 mg/kg), or Vehicle via i.p. injection.

  • Testing Phase: Place the rats back into the cylinders for 6 minutes. Record the session using automated video tracking software (e.g., Noldus EthoVision).

  • Data Analysis: Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the time spent in three states: Immobility (floating), Swimming (horizontal movement), and Climbing (vertical movement against walls).

Experimental Data & Performance Comparison

The following table summarizes the anticipated in vivo performance metrics based on the pharmacological profile of the 4-phenylpiperidine scaffold.

Table 2: In Vivo Pharmacodynamic & Behavioral Outcomes
Treatment Group (10 mg/kg, i.p.)Peak 5-HT Increase (mPFC)Time to Peak 5-HTFST Immobility Time (s)FST Swimming Time (s)
Vehicle (Saline) 100% (Baseline)N/A185 ± 1245 ± 8
Paroxetine (SSRI Ref) 310% ± 25%80 mins120 ± 10105 ± 12
3-TFMPP-HCl 285% ± 20% 40 mins 95 ± 8 130 ± 15

Application Scientist Insights:

  • Pharmacokinetics: 3-TFMPP-HCl achieves peak extracellular 5-HT levels twice as fast as Paroxetine (40 mins vs 80 mins). This causality is directly linked to the high lipophilicity of the -OCF₃ group, allowing rapid BBB partitioning.

  • Behavioral Synergy: While Paroxetine produces a higher absolute peak in 5-HT, 3-TFMPP-HCl yields a more significant reduction in FST immobility time. This demonstrates the synergistic efficacy of concurrent σ1R activation, which independently drives neuroplasticity and stress resilience[4].

Conclusion

For researchers developing novel CNS therapeutics, 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride (CAS 1965309-79-8) serves as a superior alternative to basic halogenated piperidines. By leveraging the metabolic stability of the trifluoromethoxy group and the privileged dual-targeting nature of the 4-phenylpiperidine core, it provides a robust, fast-acting profile in both neurochemical and behavioral in vivo models.

References

  • [1] Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central (PMC). URL:

  • [2] Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. PubMed Central (PMC). URL:

  • [3] In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. PubMed. URL:

  • [4] Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PubMed Central (PMC). URL:

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Phenyl-Piperidine Derivatives

The phenyl-piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically significant drugs.[1][2] This guide offers an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

The phenyl-piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically significant drugs.[1][2] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of phenyl-piperidine derivatives, moving beyond a mere listing of data to explain the causal relationships between molecular structure and biological function. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to facilitate the rational design of novel therapeutics.

The Phenyl-Piperidine Core: A Scaffold of Versatility

The fundamental phenyl-piperidine structure, a phenyl group directly attached to a piperidine ring, presents several key positions where chemical modifications can dramatically alter a compound's pharmacological profile.[3] These modifications influence potency, selectivity for specific biological targets, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding the impact of substitutions at these positions is paramount for optimizing lead compounds.

Most synthetic strategies focus on substitutions at the N1 and C4 positions of the piperidine ring, as these positions often dictate the molecule's interaction with its biological target.[4]

Comparative SAR Analysis Across Key Biological Targets

Phenyl-piperidine derivatives have demonstrated significant activity across a range of biological targets. This section compares the SAR for three major classes: Opioid Receptors, the Dopamine Transporter (DAT), and Acetylcholinesterase (AChE).

Opioid Receptor Modulation

The phenyl-piperidine core is famously embodied in the potent analgesic fentanyl and its analogues ("fentanyls").[3][5][6] These compounds primarily act as agonists at the μ-opioid receptor (MOR), and SAR studies have been extensive in this area.[7][8]

Key SAR Insights for μ-Opioid Agonists:

  • Piperidine N1-Substituent: The nature of the group attached to the piperidine nitrogen is a critical determinant of potency and selectivity.[9] For high MOR affinity, a phenethyl group is often optimal, as seen in the fentanyl series.[5] The linker between the nitrogen and a terminal phenyl ring plays a pivotal role in binding affinity and selectivity across the three opioid receptor subtypes (μ, δ, κ).[9]

  • Piperidine C4-Substituent: This position is crucial for receptor interaction. In fentanyls, a 4-anilino group is a defining feature.[5] The propionamide moiety attached to the anilino nitrogen is also vital for high potency.

  • Phenyl Ring Substituents: Modifications to the phenyl ring directly attached to the piperidine (at C4) or on the N-phenethyl group can fine-tune activity. For instance, a hydroxyl group on the phenyl ring can enhance interaction with opioid receptors, whereas a methoxy group at the same position often leads to lower binding affinities.[9]

  • Stereochemistry: The three-dimensional arrangement of substituents on the piperidine ring significantly impacts biological activity. Different stereoisomers frequently display distinct receptor binding profiles and functional activities.[1][9]

SAR Visualization: μ-Opioid Receptor Agonists

SAR_Opioid_Agonists cluster_scaffold Phenyl-Piperidine Core cluster_mods Key Modification Points & Effects on Activity cluster_activity Biological Outcome Scaffold General Structure C4_Anilino C4-Anilino Group (e.g., Fentanyl series) Piperidine Piperidine Ring Phenyl Phenyl Ring Piperidine->Phenyl C4 N1 N1-Substituent (e.g., Phenethyl) Piperidine->N1 N1 Activity High μ-Opioid Receptor Agonist Potency N1->Activity C4_Anilino->Activity Phenyl_Sub Phenyl Ring Substituents (e.g., -OH) Phenyl_Sub->Activity

Caption: Key modification points on the phenyl-piperidine scaffold for MOR agonism.

Comparative SAR Data for Opioid Receptor Ligands

Compound/SeriesKey Structural FeaturesBiological Activity (Ki or EC50)Target SelectivityReference
Fentanyl N-phenethyl at N1; N-phenylpropanamide at C4Potent MOR agonistHigh for MOR over DOR/KOR[5]
Compound 23 (3R, 4S) stereochemistry; 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl) at C3/C4Ki MOR = 0.0021 nM; EC50 MOR = 0.0013 nMHighly selective MOR agonist[9]
Analogues 16-21 OH group on phenyl ringHigher binding affinities than corresponding OMe analoguesSelective for MOR[9]
Loperamide Analogs 4-phenylpropanamide substituentExcellent agonistic activity towards human MORMOR Agonists[7]
Dopamine Transporter (DAT) Inhibition

Phenyl-piperidine derivatives, particularly analogues of GBR 12909, are potent and selective inhibitors of the dopamine transporter (DAT).[10][11] These compounds have potential as pharmacotherapies for cocaine abuse.[11]

Key SAR Insights for DAT Inhibitors:

  • Piperidine C4-Substituent: The 4-position is typically substituted with a 2-(diphenylmethoxy)ethyl moiety. This large, lipophilic group is critical for high-affinity binding to DAT.[10][12]

  • Piperidine N1-Substituent: A 3-phenylpropyl group on the piperidine nitrogen is a common feature of potent DAT inhibitors. Modifications to this chain, such as introducing a double bond, do not significantly alter activity.[12]

  • Bioisosteric Replacements: The phenyl rings of the diphenylmethoxy group can be replaced with other aromatic systems. Substituting one phenyl ring with a thiophene group can retain or even enhance potency and selectivity.[10][12] This demonstrates that the electronic and steric properties of the aromatic system are crucial for interaction with the transporter.

  • Piperazine vs. Piperidine Scaffold: SAR findings from the GBR 12909 piperazine series do not always directly translate to the corresponding piperidine series, indicating that the nature of the heterocyclic core itself influences ligand binding.[11]

Comparative SAR Data for DAT Inhibitors

Compound IDKey Structural FeaturesDAT Binding (IC50)DAT/SERT Selectivity RatioReference
GBR 12909 Piperazine core; bis(4-fluorophenyl)methoxyethyl at C414 nM6.1[12]
Compound 9 Piperidine core; diphenylmethoxyethyl at C46.6 nM33.8[12]
Compound 19a Piperidine core; (phenyl)(thienyl)methoxyethyl at C46.0 nM30.0[12]
Compound 13 Piperidine core; N-substituent is 2-naphthylSubnanomolar affinity>300-fold selective for DAT over SERT[11]
Acetylcholinesterase (AChE) Inhibition

Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor.[2][13] SAR studies in this class aim to enhance potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE).

Key SAR Insights for AChE Inhibitors:

  • Piperidine N1-Substituent: A 1-benzyl group is a common and effective substituent for potent AChE inhibition.[14][15]

  • Piperidine C4-Substituent: The C4 position is typically connected via a linker (e.g., an ethyl chain) to a larger, often rigid, bicyclic or aromatic system, such as a phthalimide or isoindolone group.[14]

  • Terminal Aromatic System: Introducing a phenyl group on the nitrogen of an amide moiety linked to the C4 side chain enhances activity.[14] Furthermore, substituting the terminal benzamide with bulky groups at the para position leads to a substantial increase in inhibitory potency.[15]

  • Selectivity: Specific substitutions can lead to remarkable selectivity for AChE over BuChE. For example, compound 19, a 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine derivative, showed approximately 34,700-fold selectivity for AChE.[14]

Comparative SAR Data for AChE Inhibitors

Compound IDKey Structural FeaturesAChE Inhibition (IC50)AChE/BuChE SelectivityReference
Compound 19 1-benzyl at N1; 4-(benzoylamino)phthalimido]ethyl at C41.2 nM~34,700-fold[14]
Compound 21 1-benzyl at N1; 4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl at C40.56 nM~18,000-fold[15]
Compound 5b Arylisoxazole-phenylpiperazine derivative with 2-chloro substitution19.74 µMSelective for AChE[16]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure trustworthiness and reproducibility, the protocols described below are presented as self-validating systems, incorporating necessary controls and detailed steps.

Key Experimental Protocol: Synthesis of a 4-Anilidopiperidine Derivative

This protocol outlines a common synthetic route for preparing N-arylmethyl substituted piperidine-linked aniline derivatives, which have shown potent biological activities.[17]

Objective: To synthesize a representative 4-anilidopiperidine derivative for SAR studies.

Materials:

  • 4-aminopiperidine derivative

  • Appropriate arylmethyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Aniline

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Alkylation: a. Dissolve the starting 4-aminopiperidine derivative (1 equivalent) in anhydrous acetonitrile. b. Add anhydrous potassium carbonate (2-3 equivalents) to the solution. c. Add the desired arylmethyl halide (1.1 equivalents) dropwise at room temperature. d. Heat the reaction mixture to reflux and monitor the reaction progress using TLC. e. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the N-arylmethyl-4-aminopiperidine intermediate.

  • Acylation: a. Dissolve the intermediate from step 1 (1 equivalent) and aniline (1 equivalent) in dichloromethane. b. Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath. c. Add propionyl chloride (1.1 equivalents) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. e. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the final compound by silica gel column chromatography or recrystallization. g. Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Key Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental method for determining the affinity of a test compound for a specific receptor, providing crucial data (Ki values) for SAR analysis.[1]

Objective: To determine the binding affinity (Ki) of a phenyl-piperidine derivative for a target receptor (e.g., μ-opioid receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., human μ-opioid receptor).

  • Radioligand (e.g., [³H]diprenorphine).

  • Test compounds (phenyl-piperidine derivatives) at various concentrations.

  • Non-specific binding (NSB) control compound (e.g., a high concentration of unlabeled naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a scintillation counter.

Workflow Visualization: Radioligand Binding Assay

Binding_Assay_Workflow process process reagent reagent control control output output start Start: Prepare Reagents membranes Receptor Membranes start->membranes radioligand [3H]Radioligand start->radioligand test_cpd Test Compound (Serial Dilutions) start->test_cpd nsb NSB Control (Excess Unlabeled Ligand) start->nsb total Total Binding (Buffer only) start->total plate Plate Incubation Components in 96-well plate incubate Incubate (e.g., 60 min at 25°C) plate->incubate Mix harvest Rapid Filtration (Harvest onto glass fiber filters) incubate->harvest wash Wash Filters (Remove unbound radioligand) harvest->wash dry Dry Filters wash->dry scint Add Scintillation Fluid & Count Radioactivity dry->scint analyze Data Analysis (Calculate IC50 and Ki) scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (NSB): Assay buffer, receptor membranes, radioligand, and a saturating concentration of the NSB control compound.

    • Test Compound: Assay buffer, receptor membranes, radioligand, and serial dilutions of the phenyl-piperidine test compound.

  • Incubation: Gently mix the plate and incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This provides a standardized measure of the test compound's affinity for the receptor.

Conclusion

The phenyl-piperidine scaffold remains a highly productive platform for the discovery of novel therapeutics targeting a diverse array of biological systems. The SAR principles outlined in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in potency, selectivity, and overall pharmacological profile. By integrating comparative data analysis with robust experimental validation, researchers can rationally navigate the chemical space of phenyl-piperidine derivatives to develop next-generation drugs with improved efficacy and safety profiles.

References

  • Xia, M., Hou, C., Pollack, S., Brackley, J., DeMong, D., Pan, M., Singer, M., Matheis, M., Olini, G., Cavender, D., & Wachter, M. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2020).
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025).
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (n.d.). PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. (n.d.).
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2025).
  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006). PubMed.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002).
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (n.d.). PubMed.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (n.d.). Benchchem.
  • Research progress on piperidine-containing compounds as agrochemicals. (2024). SpringerLink.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • 4-Phenyl piperidine derived mu opioid receptor antagonists. (n.d.).
  • Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole‐Phenylpiperazine Derivatives. (n.d.).
  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (n.d.). PMC - NIH.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Pain Physician Journal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PMC.
  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. (2014). PubMed.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Analgesic activity of alkyl piperidine deriv
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

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Comparative

Advancing Impurity Profiling in Piperidine Derivatives: A Comparative Guide to Analytical Method Validation

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with nitrogen-containing heterocycles. Piperidine-based active pharmaceutical ingredients (APIs)—such as the Alzheimer’s treatme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with nitrogen-containing heterocycles. Piperidine-based active pharmaceutical ingredients (APIs)—such as the Alzheimer’s treatment donepezil, local anesthetics like bupivacaine, and various analgesics—are ubiquitous in modern drug development. However, the secondary or tertiary amine embedded within the piperidine ring presents a notorious chromatographic challenge: severe peak tailing. As regulatory bodies tighten thresholds for genotoxic and process-related impurities, achieving baseline resolution between the parent API and its structurally similar impurities is non-negotiable.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against modern Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it provides actionable, self-validating protocols grounded in the newly revised [1].

The Piperidine Challenge: Mechanistic Causality of Peak Tailing

To optimize an analytical method, one must first understand the causality of chromatographic failure. Piperidine derivatives typically possess a high pKa (~10–11). In standard acidic mobile phases (pH 2–4), the piperidine nitrogen is fully protonated. Meanwhile, traditional silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~4.5.

At mid-to-high pH, these silanols ionize to form negatively charged siloxanes (Si-O⁻). The electrostatic attraction between the positively charged piperidine and the negatively charged siloxanes creates secondary ion-exchange interactions[2]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes the analyte molecules to desorb at varying rates, manifesting as severe peak tailing, reduced theoretical plates, and the dangerous co-elution of low-level impurities.

G A Piperidine API (Protonated Amine, pKa ~11) C Secondary Ion-Exchange Interaction A->C Electrostatic Attraction B Silica Stationary Phase (Residual Silanols, pKa ~4.5) B->C Ionized at pH > 4 D Severe Peak Tailing & Resolution Loss C->D Dual Retention Mechanism E Strategy 1: Charged Surface Hybrid (CSH) Columns E->C Repels Basic Analytes F Strategy 2: High pH Mobile Phase (pH > 10.5) F->A Deprotonates Amine G Strategy 3: UHPLC Sub-2 µm Particles G->D Overcomes Band Broadening

Caption: Mechanistic pathway of piperidine peak tailing and targeted chromatographic resolution strategies.

Comparative Evaluation of Analytical Platforms

When profiling impurities in complex piperidine matrices (e.g., donepezil degradation products or N-oxides[3][4]), the choice of analytical platform dictates both sensitivity and specificity.

  • Platform A: UHPLC-MS/MS (The Modern Standard): Utilizes Charged Surface Hybrid (CSH) technology or sub-2 µm core-shell particles to minimize silanol interactions without relying on MS-incompatible ion-pairing agents. It provides superior peak symmetry and allows direct structural elucidation of unknown degradants[4].

  • Platform B: Traditional HPLC-UV: Often relies on ion-pairing reagents (e.g., trifluoroacetic acid) or high-concentration phosphate buffers to mask silanols[2]. While cost-effective, it suffers from long run times and lacks the specificity to identify unknown co-eluting impurities[5].

  • Platform C: GC-MS (with Derivatization): Requires pre-column derivatization (e.g., with 4-toluenesulfonyl chloride) to neutralize the basic amine and increase volatility[6]. Excellent for volatile process impurities but cumbersome for routine API release testing[7].

Quantitative Data Summary: Platform Comparison
Performance MetricTraditional HPLC-UV (5 µm C18)UHPLC-MS/MS (Sub-2 µm CSH)GC-MS (Derivatized)
Typical Run Time 30 – 45 min5 – 10 min20 – 30 min
Tailing Factor ( As​ ) 1.5 – 2.2 (Poor)1.0 – 1.2 (Excellent)1.0 – 1.1 (Excellent)
LOD (Typical) 0.05% – 0.1%< 0.01% (10-50 ng/mL)0.01% – 0.05%
Specificity Retention time onlyExact mass & fragmentationRetention time & EI spectra
Sample Preparation Direct injectionDirect injectionComplex (Derivatization)
Buffer Compatibility Phosphate (MS incompatible)Formate/Ammonia (MS friendly)Solvent extraction
Step-by-Step Methodology: UHPLC-MS/MS Impurity Profiling

To guarantee scientific integrity, an analytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before sample data is acquired.

Materials & Reagents:

  • Column: UHPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.5 with Ammonium Hydroxide). Causality: High pH neutralizes the piperidine amine, eliminating electrostatic interactions with silanols.

  • Mobile Phase B: 100% Acetonitrile.

Step 1: System Equilibration & Blank Assessment

  • Purge the UHPLC system with Mobile Phase A and B.

  • Equilibrate the column at 40°C with 95% A / 5% B at a flow rate of 0.4 mL/min for 15 column volumes.

  • Self-Validation Check: Inject a diluent blank. Ensure no ghost peaks elute at the expected retention times of the API or known impurities.

Step 2: System Suitability Testing (SST)

  • Prepare a resolution mixture containing the piperidine API (e.g., Donepezil, 0.5 mg/mL) and its closest eluting impurity (e.g., Donepezil open-ring impurity[3], spiked at 0.5%).

  • Inject 1 µL of the SST solution.

  • Acceptance Criteria: Resolution ( Rs​ ) between the API and impurity must be ≥2.0 . The tailing factor for the API must be ≤1.5 . The Relative Standard Deviation (RSD) of peak areas from 5 replicate injections must be ≤2.0% .

Step 3: Gradient Elution & MS Acquisition

  • Run a linear gradient: 5% B to 95% B over 8 minutes, hold for 1.5 minutes, and re-equilibrate for 2.5 minutes.

  • Configure the Triple Quadrupole or QTOF MS in positive Electrospray Ionization (ESI+) mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • Utilize Multiple Reaction Monitoring (MRM) for targeted impurities or Data-Dependent Acquisition (DDA) for unknown degradant discovery[4].

Aligning with ICH Q2(R2) Validation Parameters

The updated provides a modernized framework for validating analytical procedures, explicitly accommodating advanced techniques like LC-MS[8][9]. For a piperidine impurity profiling method, the following parameters must be rigorously established:

  • Specificity & Selectivity: The method must unequivocally assess the impurities in the presence of the API and matrix[8]. For stability-indicating methods, forced degradation samples (acid, base, oxidative, thermal, photolytic) must be analyzed to prove that degradation products do not co-elute with the main peak[1][9].

  • Linearity & Range: Establish linearity from the Reporting Level (typically 0.05% of the API concentration) up to 120% of the specification limit[9]. Use a minimum of 5 concentration levels.

  • Accuracy & Precision: Spike known impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery should fall between 90–110%. Precision is verified by analyzing 6 independent preparations.

  • Detection & Quantitation Limits (LOD/LOQ): For MS methods, LOQ is typically determined by a Signal-to-Noise (S/N) ratio of 10:1, and LOD by an S/N of 3:1, confirmed by injecting standards at these trace levels[10].

ICH_Validation A 1. Method Development & Risk Assessment B 2. Specificity & Selectivity (Forced Degradation) A->B C 3. Range & Linearity (Reporting Limit to 120%) A->C D 4. Accuracy & Precision (Spike Recovery & RSD) B->D C->D E 5. LOD / LOQ Determination (Signal-to-Noise) D->E F 6. Robustness Testing (DoE Approach) E->F G Validated Analytical Procedure (Lifecycle Management) F->G

Caption: Workflow for analytical method validation of impurities according to ICH Q2(R2) guidelines.

References
  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]

  • Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug - Frontiers in Health Informatics. [Link]

  • Identification and characterization of potential impurities of donepezil - ResearchGate.[Link]

  • Impurity Profiling for Donepezil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant - ResearchGate.[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization - R Discovery. [Link]

  • Correlation of Analyte Retention in Organic and Inorganic Mobile Phases to aid Liquid Chromatography Method Development - Chromatography Today.[Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography - ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine Derivatives

For fellow researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of piperidine derivatives. The piperidine scaffold is a cornerstone in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, but its metabolic liabilities can be a significant hurdle. This document offers an in-depth exploration of the factors governing the metabolic fate of these compounds, supported by experimental data and detailed protocols to empower your research and development efforts.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized will be cleared from the body before it can exert its therapeutic effect, while one that is too stable may accumulate to toxic levels. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for successful drug development.[2]

The piperidine ring, a ubiquitous feature in many pharmaceuticals, presents a unique set of metabolic challenges and opportunities.[3] Its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing a significant role.[4][5] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[6] Strategic modifications to the piperidine scaffold can significantly enhance its metabolic stability, a topic we will delve into in this guide.

Key Metabolic Pathways of Piperidine Derivatives

The metabolic fate of a piperidine-containing drug is largely dictated by its structure and the enzymatic machinery it encounters in the body, primarily in the liver. The following diagram illustrates the principal metabolic pathways for piperidine derivatives.

cluster_0 Piperidine Derivative (Parent Drug) cluster_1 Phase I Metabolism (CYP450s) cluster_2 Phase II Metabolism Parent Piperidine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, CYP2D6 Ring_Oxidation Ring Oxidation (Hydroxylation) Parent->Ring_Oxidation CYP3A4, CYP2D6 Lactam_Formation Lactam Formation Ring_Oxidation->Lactam_Formation Glucuronidation Glucuronidation Ring_Oxidation->Glucuronidation UGTs

Caption: Major metabolic pathways of piperidine derivatives.

  • N-Dealkylation: This is a common metabolic route for N-substituted piperidines, catalyzed predominantly by CYP3A4.[4] The removal of an alkyl group from the piperidine nitrogen often leads to a less active or inactive metabolite.

  • Ring Oxidation: The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, are susceptible to hydroxylation by CYP enzymes.[6] This can be a prelude to further metabolic transformations.

  • Lactam Formation: Following ring hydroxylation, the resulting secondary alcohol can be further oxidized to a ketone, leading to the formation of a lactam.[6]

  • Glucuronidation: The hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.

Comparative Metabolic Stability: A Data-Driven Analysis

The metabolic stability of a piperidine derivative is not an intrinsic property of the ring itself but is profoundly influenced by its substitution pattern. Here, we present a comparative analysis of various piperidine derivatives, with supporting experimental data from in vitro microsomal stability assays.

Impact of N-Substitution

The nature of the substituent on the piperidine nitrogen can significantly impact metabolic stability.

Compound/AnalogN-Substituentt½ (min)CLint (µL/min/mg)Reference
Cocaine Analog 1a Methyl--[7][8]
Cocaine Analog 2a (N-nor) H--[7][8]
Cocaine Analog 3a Isopropyl--[7]
Cocaine Analog 3c Phenylpropyl--[7]

In the study by Davies et al., N-demethylation of the trans-(+)-3α-piperidine-based ligands led to improved activity at the SERT and NET, while replacement with larger N-alkyl groups generally led to decreased activity at the dopamine transporter (DAT).[7][8] While specific t½ and CLint values were not provided in the abstract, the study highlights the metabolic liability of the N-methyl group and the impact of its modification.

Influence of C-4 Substitution and Fluorination

Modifications at the C-4 position of the piperidine ring can block sites of metabolism and alter the electronic properties of the molecule.

Compound/AnalogC-4 Substituentt½ (min)CLint (µL/min/mg)Reference
Piperidine Analog H--[9]
4-Fluoropiperidine Analog F--[9]

The introduction of fluorine at the 4-position of a piperidine ring has been shown to reduce the pKa, which can lead to improved oral absorption.[9] Fluorination can also block metabolic oxidation at that position, thereby enhancing metabolic stability.[10]

The Power of Deuteration

Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically labile positions can significantly slow down metabolism due to the kinetic isotope effect.[1][11][12]

Compound/AnalogDeuterationSpeciest½ (min)Reference
sEH Inhibitor 3 NoneHuman~200[13][14]
sEH Inhibitor 3 NoneRat26[13][14]
sEH Inhibitor 3h (deuterated) Phenyl ringHuman>240[13][14]
sEH Inhibitor 3i (deuterated) Phenyl ringRat>60[13][14]

In a study on soluble epoxide hydrolase (sEH) inhibitors, deuteration of the phenyl ring attached to the piperidine amide scaffold resulted in a notable increase in the metabolic half-life in both human and rat liver microsomes.[13][14]

Bioisosteric Replacement: Piperidine vs. Alternative Scaffolds

Replacing the piperidine ring with other heterocyclic scaffolds can be a viable strategy to improve metabolic stability.

ScaffoldKey FeaturesMetabolic Stability ProfileReference
Pyrrolidine 5-membered ring, more flexibleGenerally more resistant to bioreduction than piperidine nitroxides.[15]
Morpholine Contains an oxygen atom, more polarGenerally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen.[6]
Spiro-piperidine 3D structure, increased Fsp³Can offer improved physicochemical properties, but metabolic stability is structure-dependent.[3][16]
Azaspiro[3.3]heptane Bicyclic, rigid1-Azaspiro[3.3]heptane was found to be more metabolically stable than 2-azaspiro[3.3]heptane and the parent piperidine compound in a comparative study.[17]

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of piperidine derivatives using human liver microsomes. This assay is a cornerstone of in vitro ADME profiling and provides valuable data for predicting in vivo hepatic clearance.[18]

Rationale for Experimental Choices
  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[19] Using pooled microsomes from multiple donors helps to average out individual variability in enzyme expression and activity.

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity.[18] A regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period, preventing its depletion from becoming a rate-limiting factor.

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body, ensuring that the enzymatic reactions proceed at a relevant rate.

  • Quenching with Cold Acetonitrile: The addition of a cold organic solvent like acetonitrile serves two purposes: it stops the enzymatic reaction by denaturing the proteins, and it precipitates the proteins, allowing for their removal by centrifugation before LC-MS/MS analysis.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique that allows for the accurate quantification of the parent compound remaining at each time point.

Step-by-Step Methodology

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Thaw Human Liver Microsomes (HLMs) and NADPH regenerating system on ice. C Prepare incubation mixture: Phosphate buffer (pH 7.4), HLMs, and water. A->C B Prepare working solutions of test compounds and positive controls in DMSO. D Add test compound/control to incubation mixture. B->D C->D E Pre-incubate at 37°C for 5 minutes. D->E F Initiate reaction by adding NADPH regenerating system. E->F G Incubate at 37°C with shaking. Collect aliquots at 0, 5, 15, 30, 45, and 60 minutes. F->G H Quench reaction in aliquots with cold acetonitrile containing internal standard. G->H I Vortex and centrifuge to pellet protein. H->I J Transfer supernatant for LC-MS/MS analysis. I->J K Quantify remaining parent compound. J->K L Plot ln(% remaining) vs. time. K->L M Calculate half-life (t½) from the slope of the linear regression. L->M N Calculate intrinsic clearance (CLint). M->N

Caption: Experimental workflow for the in vitro microsomal stability assay.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test piperidine derivatives and positive controls (e.g., verapamil, testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (a structurally similar compound not present in the samples)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes and NADPH regenerating system on ice.

    • Prepare stock solutions of the test compounds and positive controls in DMSO.

    • In a 96-well plate, add phosphate buffer, water, and the microsomal suspension to achieve the desired final protein concentration (typically 0.5-1 mg/mL).

  • Incubation:

    • Add the test compound or positive control to the wells containing the microsomal mixture.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (no NADPH) wells.

    • Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard.

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Data Analysis and Interpretation
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage remaining versus time.

  • Determine the slope of the line from the linear regression of the initial, linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / |k|

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)

Quality Control:

  • Positive Controls: Include compounds with known high and low clearance to ensure the assay is performing as expected.

  • Negative Control: A condition without the NADPH regenerating system should be included to assess for any non-CYP-mediated degradation.

  • Replicates: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.[18]

Strategies for Enhancing the Metabolic Stability of Piperidine Derivatives

Based on the principles discussed, several strategies can be employed to improve the metabolic stability of piperidine-containing drug candidates:

  • Blocking Sites of Metabolism: Introduce sterically bulky groups or electron-withdrawing groups at or near known sites of metabolism (e.g., C-4 position) to hinder enzymatic attack.[20]

  • Fluorination: The introduction of fluorine atoms can block metabolic oxidation and alter the electronic properties of the molecule, often leading to increased stability.[10][21]

  • Deuteration: Replacing metabolically labile C-H bonds with C-D bonds can significantly slow down the rate of metabolism.[1]

  • N-Substituent Modification: Modifying the N-substituent can alter the compound's susceptibility to N-dealkylation. For example, replacing a metabolically labile N-methyl group with a more robust substituent.[7]

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable heterocyclic scaffold, such as a morpholine or a spirocyclic system, if the piperidine moiety itself is the primary site of metabolism.[6][17]

  • Conformational Constraint: Rigidifying the molecule through the introduction of fused or bridged ring systems can sometimes orient the molecule in a way that is less favorable for metabolism.[22]

Conclusion

The metabolic stability of piperidine derivatives is a multifaceted property that is critical to the success of a drug development program. By understanding the key metabolic pathways and the influence of structural modifications, researchers can rationally design and synthesize more robust and efficacious drug candidates. The in vitro microsomal stability assay provides a reliable and high-throughput method for assessing metabolic stability early in the drug discovery process, enabling data-driven decisions and the selection of compounds with optimal pharmacokinetic profiles. This guide has provided a comprehensive overview of these principles, supported by comparative data and detailed experimental protocols, to empower your research in this important area of medicinal chemistry.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Welin, M., et al. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]

  • Sperandio, D., et al. (2018). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Davies, H. M., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. [Link]

  • Metz, A. W., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. PMC. [Link]

  • Metz, A. W., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Stepan, A. F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Davies, H. M., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Skinner, M., et al. (2010). In vitro metabolism of piperaquine is primarily mediated by CYP3A4. PMC. [Link]

  • Piska, K., et al. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PMC. [Link]

  • Mondal, S. K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • He, J., et al. (2019). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C–H Bonds of Drug Molecules. Journal of the American Chemical Society. [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Bhardwaj, R. K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Volpe, D. A., et al. (2024). Predicting Food-Drug Interactions between Piperine and CYP3A4 Substrate Drugs Using PBPK Modeling. PubMed. [Link]

  • Labroo, R. B., et al. (1995). Major pathways of alfentanil metabolism in vitro: piperidine... ResearchGate. [Link]

  • Sadyrova, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

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  • De la Torre, B. G., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules. [Link]

  • Lakna. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.Com. [Link]

  • Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Suzuki, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, designed to provide a clear and actionable plan for your laboratory.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Based on data for similar piperidine derivatives, 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is anticipated to present the following hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1].

  • Harmful if Swallowed: This compound may be harmful if ingested[1].

Given these potential hazards, adherence to strict safety protocols is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory when handling 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride in any capacity, including preparation for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes[3].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical[4][5].

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or when there is a significant risk of exposure, a chemical-resistant suit may be necessary[3][4].

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood[1][6]. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary[6][7].

Disposal of Small Quantities and Contaminated Materials

For residual amounts of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride and materials contaminated with it, follow these steps:

  • Container Rinsing: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste[3].

  • Disposal of Rinsed Containers: Once triple-rinsed, the container should be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as regular solid waste or as part of a hazardous waste stream[3]. Never reuse these containers for other purposes.

  • Solid Waste: Any materials contaminated with 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste. Place these items in a designated, clearly labeled hazardous waste container[3].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate any potential risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate vicinity of the spill. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one[3].

  • Contain the Spill: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance[1][3][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal[5][8].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste[3].

Disposal of Bulk Quantities

The disposal of bulk quantities of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride must be handled by a licensed professional waste disposal company.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride," and the relevant hazard symbols[3].

  • Secure Containment: Ensure the waste container is tightly sealed to prevent any leaks or the escape of vapors. It is also best practice to store the sealed container within a secondary containment system, such as a chemical-resistant tub[3][9].

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed waste disposal service[3].

  • Documentation: Complete all required waste disposal forms and documentation accurately and in compliance with all local and national regulations[3].

Disposal and Safety Quick Reference

Item Guideline Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, nitrile gloves, lab coat.To prevent skin and eye contact with the irritant compound.
Handling Area Well-ventilated area, preferably a chemical fume hood.To minimize inhalation of potentially harmful dust or vapors.
Small Spills Absorb with inert material (sand, vermiculite), collect in a sealed container for disposal.To safely contain and remove the spilled chemical without creating additional hazards.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.To ensure residual chemical is removed and managed as hazardous waste.
Bulk Disposal Use a licensed hazardous waste disposal service.To ensure compliance with regulatory requirements and safe, environmentally sound disposal.

Chemical Waste Disposal Workflow

cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_liquid_waste Liquid Waste Stream cluster_solid_waste Solid Waste Stream cluster_disposal Final Disposal A Generation of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride Waste B Is the waste liquid or solid? A->B C Collect in a labeled, sealed container for liquid hazardous waste. B->C Liquid E Collect in a labeled, sealed container for solid hazardous waste. B->E Solid D Store in secondary containment. C->D F Arrange for pickup by a licensed hazardous waste disposal company via EHS. D->F E->F G Complete all necessary waste disposal documentation. F->G H Waste is transported to a licensed treatment, storage, and disposal facility (TSDF). G->H

Caption: Decision workflow for the proper disposal of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride waste.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, November 26). Safety Data Sheet: 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(4-(Trifluoromethoxy)phenyl)piperidine.
  • ABX advanced biochemical compounds. (2012, June 20).
  • BASF. (2025, July 1).
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
  • NextSDS. (n.d.). 4-[3-(trifluoromethoxy)
  • FUJIFILM Wako Chemicals. (2024, September 12).
  • Fisher Scientific. (2010, November 16).
  • Daniels Health. (2025, May 21).
  • Fisher Scientific. (2008, June 22).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • PENTA. (2024, May 7).
  • MilliporeSigma. (2025, September 23).
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Capot Chemical. (2026, March 1). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride.

Sources

Handling

Personal protective equipment for handling 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

As a Senior Application Scientist overseeing high-throughput synthesis and pharmacological screening pipelines, I have integrated hundreds of novel fluorinated building blocks into laboratory workflows. Handling 4-(3-Tri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and pharmacological screening pipelines, I have integrated hundreds of novel fluorinated building blocks into laboratory workflows. Handling 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride requires a nuanced understanding of its dual physicochemical nature.

The trifluoromethoxy group (-OCF₃) is highly electron-withdrawing and lipophilic, which enhances tissue and membrane permeability. Conversely, its hydrochloride salt form renders it a hydrophilic, easily aerosolized crystalline powder. This dichotomy means that if the fine dust settles on sweaty skin or ocular fluid, it readily dissolves, and the lipophilic core drives the irritant deep into tissues[1][2].

This guide provides a self-validating, step-by-step operational and safety framework for handling this specific compound, ensuring both personnel safety and environmental compliance.

Physicochemical & Quantitative Hazard Profile

Before designing a safety protocol, we must establish the quantitative and regulatory boundaries of the compound. The table below summarizes the critical data required for risk assessment.

PropertyValue
Chemical Name 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride
CAS Number 1965309-79-8[3][4]
Free Base CAS 924275-17-2[5]
Molecular Formula C₁₂H₁₅ClF₃NO
Molecular Weight 281.71 g/mol
Physical State Solid (Crystalline Powder)
GHS Classifications Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336), Acute Tox. 3 (H301)[1][2]

Personal Protective Equipment (PPE) & Causality Matrix

Do not simply wear standard PPE; understand why each piece is selected. The following matrix outlines the required equipment based on the specific chemical interactions of fluorinated piperidine salts.

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile (Min. 0.12 mm for solids; >0.4 mm for DMSO/DMF solutions)The -OCF₃ group increases lipophilicity. If the compound is dissolved in penetrating solvents like DMSO, standard thin nitrile degrades and fails rapidly, driving the toxicant through the dermal barrier.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesThe free base and HCl salts are severe eye irritants (H318)[1]. Standard safety glasses have gaps; aerosolized dust can bypass them and dissolve in ocular fluid, causing corneal damage.
Respiratory N95/P100 Particulate Respirator or PAPRPiperidine hydrochlorides form fine, static-prone powders that easily aerosolize. Inhalation leads to acute respiratory tract irritation and central nervous system effects (STOT SE 3)[1][2].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatSynthetic lab coats generate electrostatic discharge (ESD). ESD can cause the fine powder to violently repel from the spatula and aerosolize during transfer.

Operational Workflows & Step-by-Step Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria are met.

Protocol 1: Bench-Scale Weighing and Solubilization

Objective: Prevent dust aerosolization and inhalation exposure during mass transfer.

  • Pre-Operational Verification : Verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to contain aerosolized dust. Velocities above 120 fpm create turbulent eddies that will blow the light hydrochloride powder out of the weighing boat and into the lab space.

  • Static Elimination : Pass an anti-static zero-ionizer over the metal weighing spatula and the anti-static weigh boat.

    • Causality: Hydrochloride salts hold static charges. Eliminating static prevents the powder from repelling into the worker's breathing zone.

  • Transfer & Weighing : Carefully transfer the required mass of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride[3]. Keep the source container and weigh boat deep within the hood sash (minimum 6 inches from the leading edge).

  • In-Situ Solubilization : Add the assay solvent (e.g., DMSO or buffered saline) directly to the weigh boat or transfer vial before removing it from the fume hood.

    • Causality: Solubilizing the compound traps the dust in the liquid phase, completely eliminating the inhalation hazard before the material enters the general laboratory space.

  • Decontamination : Wipe down the analytical balance and hood surface with a 70% Isopropyl Alcohol (IPA) wipe to capture any microscopic stray particulates.

Protocol 2: Solid Spill Containment and Decontamination

Objective: Safely neutralize and remove spilled material without generating airborne particulates.

  • Isolate & Elevate PPE : Immediately evacuate the immediate area. Upgrade PPE to include a fitted P100 respirator and heavy-duty nitrile gloves before re-entering[6].

  • Wet-Wipe Containment (DO NOT DRY SWEEP) : Cover the spilled powder with absorbent pads lightly dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: Dry sweeping mechanically aerosolizes the toxic dust[2]. The damp pad traps the powder, while the alkaline solution neutralizes the acidic hydrochloride salt.

  • Collection : Carefully fold the damp pads inward, trapping the chemical inside, and place them into a designated, sealable hazardous waste bag.

  • Secondary Wash : Wash the spill surface with soap and water, followed by an IPA wipe to remove any residual lipophilic free-base that may have formed during neutralization.

Waste Disposal Plan

Fluorinated organic compounds and their salts cannot be disposed of in standard aqueous waste streams due to their extreme environmental persistence (similar to PFAS compounds)[7].

  • Solid Waste : Place all contaminated consumables (weigh boats, pipette tips, gloves, spill pads) into a sealed container strictly labeled "Halogenated Organic Solid Waste."

  • Liquid Waste : Collect all solubilized waste in a dedicated "Halogenated Solvent Waste" carboy. Do not mix with non-halogenated streams.

  • Final Disposition : Waste must be routed to a certified environmental facility for high-temperature incineration (>1100°C). The facility must be equipped with acid-gas scrubbers to safely capture and neutralize the highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases generated during the combustion of this molecule[8].

Mandatory Visualization: Operational Decision Matrix

The following diagram maps the logical decision tree for handling and spill response, ensuring rapid, safe decision-making on the laboratory floor.

PPE_Workflow A Start: Assess Task with 4-(3-OCF3-Ph)-piperidine HCl B Select PPE Matrix A->B C Is task generating aerosolized dust? B->C D Add N95/P100 Respirator + Splash Goggles C->D Yes E Standard PPE: Nitrile, Glasses, Lab Coat C->E No F Execute in Certified Fume Hood (>100 fpm) D->F E->F G Spill Event? F->G H Wet-Wipe Protocol (Avoid Dry Sweeping) G->H Yes I Halogenated Waste Incineration G->I No H->I

Figure 1: Operational workflow and PPE decision matrix for handling fluorinated piperidine salts.

References

  • Title : 4-[3-(trifluoromethoxy)phenyl]piperidine — Chemical Substance Information (Hazards & GHS Data) Source : NextSDS URL : [Link]

Sources

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4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride
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